Product packaging for Venlafaxine-d6(Cat. No.:CAS No. 1062606-12-5)

Venlafaxine-d6

Cat. No.: B1429546
CAS No.: 1062606-12-5
M. Wt: 283.44 g/mol
InChI Key: PNVNVHUZROJLTJ-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Venlafaxine-d6 is a deuterated stable isotope of the antidepressant venlafaxine, specifically designed for use as an internal standard in quantitative bioanalytical methods. This compound is essential for the accurate and precise measurement of venlafaxine and its active metabolite, O-desmethylvenlafaxine (ODV), in biological matrices such as plasma during pharmacokinetic and metabolism studies. The primary research application of this compound is in Liquid Chromatography-Mass Spectrometry (LC-MS) workflows. Its near-identical chemical structure to the native analyte ensures consistent performance during sample preparation and chromatography, while the mass shift introduced by the six deuterium atoms allows for clear distinction in the mass spectrometer. This is critical for reliable quantification using Multiple Reaction Monitoring (MRM), with a specific precursor to product ion transition of m/z 284.4→121.0 . By compensating for variability in sample processing and ionization efficiency, this compound significantly enhances the reliability of data in studies investigating the complex metabolism of venlafaxine, which is primarily mediated by the CYP2D6 enzyme . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H27NO2 B1429546 Venlafaxine-d6 CAS No. 1062606-12-5

Properties

IUPAC Name

1-[2-[bis(trideuteriomethyl)amino]-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVNVHUZROJLTJ-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301345307
Record name Venlafaxine-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301345307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Venlafaxine-d6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of Venlafaxine-d6, including its chemical structure, properties, and application in quantitative bioanalysis.

This compound is a deuterated analog of Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder, anxiety, and panic disorders. The strategic replacement of six hydrogen atoms with their heavier isotope, deuterium, makes this compound an ideal internal standard for mass spectrometry-based quantification of Venlafaxine in biological matrices. Its utility is paramount in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments where precision and accuracy are critical.

Core Concepts: The Role of Deuterated Internal Standards

In quantitative mass spectrometry, an ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency and fragmentation patterns, while being distinguishable by mass. A stable isotope-labeled internal standard, such as this compound, is considered the gold standard. It behaves nearly identically to the unlabeled analyte during sample extraction, chromatographic separation, and ionization, thus effectively compensating for matrix effects and variations in instrument response. This ensures a highly accurate and precise quantification of the target analyte.

Chemical Structure and Properties

This compound is structurally identical to Venlafaxine, with the exception of six deuterium atoms replacing the hydrogen atoms on the two methyl groups of the dimethylamino moiety.

IUPAC Name: 1-[2-[bis(trideuteriomethyl)amino]-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol[1]

The chemical structures of Venlafaxine and this compound are depicted below for comparison.

Chemical Structures of Venlafaxine and this compound

Caption: Chemical structures of Venlafaxine (left) and this compound (right), highlighting the six deuterium atoms on the N,N-dimethyl group.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₇H₂₁D₆NO₂[2]
Molecular Weight283.44 g/mol [1][2][3]
CAS Number1020720-02-8[2]
Purity≥98%[2]

Quantitative Analysis of Venlafaxine using this compound

This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Venlafaxine and its active metabolite, O-desmethylvenlafaxine (ODV), in biological samples such as plasma.

Experimental Protocol: UPLC-MS/MS Quantification in Rat Plasma

This section details a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous determination of Venlafaxine and ODV in rat plasma.[4]

1. Preparation of Standard and Internal Standard Solutions:

  • Primary stock solutions of Venlafaxine (2 mg/mL), ODV (2 mg/mL), and this compound (1 mg/mL) are prepared in methanol.

  • Working solutions are prepared by diluting the stock solutions with methanol.

  • Calibration curve standards are prepared by spiking drug-free rat plasma with appropriate volumes of the working solutions to achieve final concentrations ranging from 10 to 2000 ng/mL for both Venlafaxine and ODV.

  • Quality control (QC) samples are prepared in the same manner at different concentration levels.

2. Sample Preparation (Solid-Phase Extraction):

  • To 300 µL of plasma sample (blank, spiked, or unknown), add 20 µL of the this compound internal standard working solution (50 µg/mL) and vortex.

  • Condition an OASIS HLB solid-phase extraction cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the prepared plasma sample onto the conditioned cartridge.

  • Wash the cartridge with 1 mL of 5% methanol.

  • Elute the analytes and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness at 40°C under a stream of nitrogen gas.

  • Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

3. UPLC-MS/MS Conditions:

  • UPLC System: ACQUITY UPLC®

  • Column: ACQUITY UPLC® BEH Shield RP18 (1.7 µm, 100 mm × 2.1 mm)

  • Mobile Phase: Isocratic elution (specific composition to be optimized)

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

4. MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Venlafaxine (VEN)278.3121.08
O-desmethylvenlafaxine (ODV)264.2107.1
This compound (Internal Standard)284.4121.0

Data from a validated UPLC-MS/MS method for the determination of Venlafaxine and its metabolite in rat plasma.[4]

Method Performance

The use of this compound as an internal standard allows for the development of highly sensitive and specific bioanalytical methods.

AnalyteLimit of Detection (LOD) (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
Venlafaxine (VEN)2.667.98
O-desmethylvenlafaxine (ODV)2.788.34

Performance data from a validated UPLC-MS/MS method using this compound in rat plasma.[5]

Visualizing the Workflow and Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental process and the key relationships in the bioanalytical method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample (300 µL) add_is Add this compound (20 µL) plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elute with Methanol spe->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute uplc UPLC Separation reconstitute->uplc msms MS/MS Detection (MRM) uplc->msms quant Quantification msms->quant logical_relationships cluster_compounds Compounds cluster_method Analytical Method cluster_output Result ven Venlafaxine (Analyte) lcms LC-MS/MS ven->lcms odv O-desmethylvenlafaxine (Metabolite) odv->lcms ven_d6 This compound (Internal Standard) ven_d6->lcms for correction concentration Accurate Concentration lcms->concentration

References

Venlafaxine-d6: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the physical and chemical properties of Venlafaxine-d6, a deuterated isotopologue of the serotonin-norepinephrine reuptake inhibitor (SNRI) Venlafaxine. This document is intended for researchers, scientists, and professionals in the field of drug development and analysis.

Core Physical and Chemical Properties

This compound, also known as 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol-d6, is a stable, isotopically labeled form of Venlafaxine.[1] The deuterium labeling makes it an invaluable tool in pharmacokinetic and metabolic studies, often serving as an internal standard for the quantification of Venlafaxine in biological matrices.[2][3][4][5]

Structural and Molecular Data
PropertyValueReference
Chemical Name 1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol-d6[1]
Alternate Names D,L-Venlafaxine-d6; [2H6]-DL-Venlafaxine[1][6]
CAS Number 1020720-02-8[1][2][6][7][8][9]
Molecular Formula C₁₇H₂₁D₆NO₂[1][2][6][7]
Molecular Weight 283.44 g/mol [1][2][6][7][9][10][11]
Appearance Off-White Solid[2]
Physicochemical Properties

Precise experimental values for the physical properties of this compound are not extensively reported in the literature. However, they are expected to be very similar to those of the non-deuterated Venlafaxine. The following table includes predicted values and values for the non-deuterated form as a reference.

PropertyValue (this compound)Value (Venlafaxine)Reference
Melting Point 67-69°C (Predicted)215-217 °C (hydrochloride salt)[6][9]
Boiling Point 397.6 ± 27.0 °C at 760 mmHg (Predicted)Not available[6]
Solubility Information not available572 mg/mL in water (hydrochloride salt)[12]
LogP 2.91 (Predicted)0.43 (Octanol:water)[6][12]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical and chemical properties of a substance like this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid state.

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.

  • The capillary tube is placed in a melting point apparatus and heated at a controlled rate.

  • The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point. A narrow melting point range is indicative of a pure compound.

Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the external pressure.

Methodology:

  • A small amount of the substance is placed in a test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • The apparatus is heated slowly and evenly.

  • The temperature at which a continuous stream of bubbles emerges from the capillary tube is noted. This indicates the boiling point.

Solubility Determination (Shake-Flask Method)

Objective: To determine the concentration of this compound in a saturated solution in a specific solvent at a given temperature.

Methodology:

  • An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol) in a flask.

  • The flask is sealed and agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • The solution is then filtered to remove any undissolved solid.

  • The concentration of this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Spectral Analysis

Objective: To obtain detailed information about the molecular structure of this compound.

Methodology:

  • A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

  • The solution is placed in an NMR tube.

  • The NMR spectrum is acquired using an NMR spectrometer. ¹H and ¹³C NMR are standard techniques. The presence of deuterium in place of hydrogen will result in the absence of signals at the corresponding chemical shifts in the ¹H NMR spectrum.

Objective: To determine the mass-to-charge ratio of this compound and its fragmentation pattern.

Methodology:

  • A sample of this compound is introduced into the mass spectrometer.

  • The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio.

  • The mass spectrum, which shows the relative abundance of each ion, is recorded. This is crucial for confirming the molecular weight and isotopic labeling.

Objective: To identify the functional groups present in the this compound molecule.

Methodology:

  • A small amount of the solid sample is placed on the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • The IR spectrum is recorded as the infrared radiation is passed through the sample.

  • The absorption bands in the spectrum correspond to the vibrational frequencies of the different bonds within the molecule, allowing for the identification of functional groups.

Signaling and Metabolic Pathways

Venlafaxine, the non-deuterated parent compound, is a serotonin-norepinephrine reuptake inhibitor (SNRI).[13][14] Its therapeutic effects are primarily attributed to its potentiation of neurotransmitter activity in the central nervous system.[15][16]

Mechanism of Action

Venlafaxine and its active metabolite, O-desmethylvenlafaxine (ODV), potently inhibit the reuptake of both serotonin and norepinephrine.[13][15] At lower doses, it predominantly inhibits serotonin reuptake, while at higher doses, it also inhibits norepinephrine reuptake.[17] It also weakly inhibits the reuptake of dopamine.[13][14][15] This dual inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[13][16]

Venlafaxine_Mechanism_of_Action Venlafaxine Venlafaxine SERT Serotonin Transporter (SERT) Venlafaxine->SERT Inhibits NET Norepinephrine Transporter (NET) Venlafaxine->NET Inhibits (at higher doses) DAT Dopamine Transporter (DAT) (Weak Inhibition) Venlafaxine->DAT Weakly Inhibits Serotonin_Reuptake Serotonin Reuptake SERT->Serotonin_Reuptake Norepinephrine_Reuptake Norepinephrine Reuptake NET->Norepinephrine_Reuptake Dopamine_Reuptake Dopamine Reuptake DAT->Dopamine_Reuptake Increased_Serotonin Increased Synaptic Serotonin Serotonin_Reuptake->Increased_Serotonin Leads to Increased_Norepinephrine Increased Synaptic Norepinephrine Norepinephrine_Reuptake->Increased_Norepinephrine Leads to Increased_Dopamine Increased Synaptic Dopamine Dopamine_Reuptake->Increased_Dopamine Leads to Therapeutic_Effect Antidepressant & Anxiolytic Effects Increased_Serotonin->Therapeutic_Effect Increased_Norepinephrine->Therapeutic_Effect Increased_Dopamine->Therapeutic_Effect

Caption: Mechanism of action of Venlafaxine.

Metabolic Pathway

Venlafaxine undergoes extensive metabolism in the liver, primarily through the cytochrome P450 enzyme system.[13][14][16] The major metabolic pathway is O-demethylation to its active metabolite, O-desmethylvenlafaxine (ODV), which is mediated by the CYP2D6 enzyme.[13][18] A minor pathway involves N-demethylation to N-desmethylvenlafaxine (NDV), catalyzed by CYP3A4 and CYP2C19.[13][19] These metabolites can be further metabolized to N,O-didesmethylvenlafaxine (NODV).[13][19]

Venlafaxine_Metabolism Venlafaxine Venlafaxine ODV O-desmethylvenlafaxine (ODV) (Active) Venlafaxine->ODV CYP2D6 NDV N-desmethylvenlafaxine (NDV) (Minor) Venlafaxine->NDV CYP3A4, CYP2C19 NODV N,O-didesmethylvenlafaxine (NODV) ODV->NODV CYP2C19, CYP3A4 Excretion Excretion ODV->Excretion NDV->NODV CYP2D6 NODV->Excretion

Caption: Metabolic pathway of Venlafaxine.

Experimental Workflow for Quantification in Biological Samples

This compound is commonly used as an internal standard in the quantification of Venlafaxine and its metabolites in biological matrices like plasma. The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental_Workflow Start Biological Sample (e.g., Plasma) Spiking Spike with this compound (Internal Standard) Start->Spiking Extraction Sample Preparation (e.g., Protein Precipitation, SPE) Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification of Venlafaxine and Metabolites Analysis->Quantification End Results Quantification->End

Caption: Workflow for Venlafaxine quantification.

References

In-Depth Technical Guide: Synthesis and Isotopic Purity of Venlafaxine-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Venlafaxine-d6, a deuterated internal standard crucial for the accurate quantification of the antidepressant venlafaxine in biological matrices. This document details the synthetic pathways, experimental protocols for synthesis and purification, and methodologies for assessing isotopic enrichment.

Introduction to this compound

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI). In pharmacokinetic and metabolic studies, a stable isotope-labeled internal standard is essential for accurate bioanalysis by mass spectrometry. This compound, in which six hydrogen atoms on the dimethylamino group are replaced with deuterium, is a commonly used internal standard due to its chemical similarity to the parent drug and its distinct mass-to-charge ratio.

Synthesis of this compound

The synthesis of this compound typically mirrors the synthetic routes of unlabeled venlafaxine, with the key difference being the introduction of deuterium atoms via a deuterated reagent. A common and efficient method is through reductive amination.

A plausible synthetic scheme for this compound involves the reaction of 1-(cyanomethyl)-(4-methoxyphenyl)cyclohexanol with a deuterated source for the dimethylamino group, followed by reduction. A key intermediate in many syntheses of venlafaxine is 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol[1]. The dimethylation of this intermediate is the step where deuteration is introduced.

Synthetic Pathway Diagram

Synthesis_of_Venlafaxine_d6 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol This compound This compound 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol->this compound Reductive Amination with Deuterated Formaldehyde/Formic Acid or Deuterated Methylating Agent

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is a representative procedure based on established methods for the synthesis of venlafaxine, adapted for the preparation of its deuterated analog.

Materials and Reagents:

  • 1-[2-Amino-1-(p-methoxyphenyl)ethyl]cyclohexanol

  • Deuterated formaldehyde (DCDO) or paraformaldehyde-d2

  • Deuterated formic acid (DCOOD) or sodium cyanoborohydride-d3

  • Methanol-d4

  • Water

  • Chloroform

  • Sodium hydroxide solution

  • Isopropyl alcohol

  • Hydrochloric acid (in isopropanol)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • To a stirred mixture of 1-[2-amino-l-(p-methoxyphenyl)ethyl]cyclohexanol, add deuterated formic acid and deuterated formaldehyde solution in water[1].

  • Heat the reaction mixture at 90-98°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After completion, cool the reaction mass and wash with chloroform to remove organic impurities.

  • Cool the aqueous layer to 5°C and basify with a sodium hydroxide solution.

  • Extract the product from the alkaline aqueous layer with chloroform.

  • Evaporate the organic layer under reduced pressure to yield an oily residue of this compound free base.

  • Dissolve the residue in isopropyl alcohol and acidify with hydrochloric acid in isopropanol to a pH of approximately 2 to precipitate the hydrochloride salt.

  • Filter the precipitated solid, wash with isopropyl alcohol, and dry under vacuum to yield this compound hydrochloride.

Isotopic Purity Analysis

The isotopic purity of this compound is critical for its function as an internal standard. It is typically assessed using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary technique for determining the isotopic distribution of this compound. By analyzing the precursor and product ions, the relative abundance of different isotopologues (d0 to d6) can be quantified.

Experimental Workflow for Isotopic Purity by LC-MS/MS

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Prepare this compound solution Prepare this compound solution Inject sample Inject sample Prepare this compound solution->Inject sample Chromatographic separation Chromatographic separation Inject sample->Chromatographic separation Electrospray Ionization (ESI) Electrospray Ionization (ESI) Chromatographic separation->Electrospray Ionization (ESI) Mass Analysis (MS1) Mass Analysis (MS1) Electrospray Ionization (ESI)->Mass Analysis (MS1) Collision-Induced Dissociation (CID) Collision-Induced Dissociation (CID) Mass Analysis (MS1)->Collision-Induced Dissociation (CID) Mass Analysis (MS2) Mass Analysis (MS2) Collision-Induced Dissociation (CID)->Mass Analysis (MS2) Extract Ion Chromatograms (XICs) Extract Ion Chromatograms (XICs) Mass Analysis (MS2)->Extract Ion Chromatograms (XICs) Integrate peak areas Integrate peak areas Extract Ion Chromatograms (XICs)->Integrate peak areas Calculate isotopic distribution Calculate isotopic distribution Integrate peak areas->Calculate isotopic distribution

Caption: Workflow for isotopic purity analysis.

Experimental Protocol: LC-MS/MS for Isotopic Purity

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with a suitable modifier like formic acid or ammonium acetate.

    • Flow Rate: A typical flow rate for analytical LC-MS.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM) or full scan for high-resolution MS.

    • Precursor Ion [M+H]⁺ for this compound: m/z 284.4[2].

    • Product Ions: Common fragments include m/z 121.0[2] and m/z 64.1.

  • Data Analysis:

    • Acquire mass spectra of the this compound sample.

    • Extract the ion chromatograms for the theoretical exact masses of the protonated Venlafaxine isotopologues (d0 to d6).

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

Quantitative Data Summary

IsotopologuePrecursor Ion (m/z)Product Ion (m/z)Expected Abundance (%)
Venlafaxine-d0278.3121.1< 0.1
Venlafaxine-d1279.3121.1< 0.5
Venlafaxine-d2280.3121.1< 1.0
Venlafaxine-d3281.3121.1< 1.0
Venlafaxine-d4282.4121.1< 2.0
Venlafaxine-d5283.4121.1< 5.0
This compound 284.4 121.0 > 90

Note: The expected abundance is a typical specification for a high-purity standard. Actual values may vary between batches. A certificate of analysis for a commercial batch of this compound confirmed a chromatographic purity of >90%[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

¹H-NMR and ¹³C-NMR are used to confirm the chemical structure and the location of the deuterium labels. The absence or significant reduction of proton signals corresponding to the dimethylamino group in the ¹H-NMR spectrum confirms successful deuteration.

Experimental Protocol: NMR for Structural Confirmation and Purity

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H-NMR Analysis:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Integrate the signals and compare the integration of the remaining proton signals to confirm the absence of the N(CH₃)₂ protons.

  • ¹³C-NMR Analysis:

    • Acquire a proton-decoupled ¹³C-NMR spectrum.

    • The signals for the deuterated carbons will be significantly broadened and reduced in intensity or absent, confirming the position of deuteration.

¹H-NMR and ¹³C-NMR Data for Unlabeled Venlafaxine (for comparison)

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H~2.3sN(CH₃)₂
¹³C~45.4N(CH₃)₂

Note: The absence or significant reduction of these signals in the respective spectra of this compound would confirm successful deuteration.

Conclusion

The synthesis of this compound is readily achievable through established synthetic routes for venlafaxine, with the incorporation of deuterium at the dimethylamino group. Rigorous analysis of the isotopic purity by mass spectrometry and confirmation of the deuteration site by NMR are essential to ensure its suitability as an internal standard for quantitative bioanalytical methods. The protocols and data presented in this guide provide a framework for the synthesis, purification, and characterization of high-purity this compound for research and drug development applications.

References

Venlafaxine-d6: A Comprehensive Technical Guide to its Certificate of Analysis and Specifications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and specifications for Venlafaxine-d6, a deuterated internal standard crucial for the accurate quantification of Venlafaxine in biological matrices. This document outlines the key quality attributes, analytical methodologies, and underlying scientific principles essential for researchers, scientists, and drug development professionals working with this reference material.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis for this compound is a formal document that certifies that the material meets a predefined set of specifications. The following tables summarize the typical quantitative data found on a CoA for a high-quality this compound reference standard.

Identification and General Properties
TestSpecificationTypical Value
Product Name This compoundThis compound
Chemical Name 1-[2-[di(methyl-d3)amino]-1-(4-methoxyphenyl)ethyl]-cyclohexanol1-[2-[di(methyl-d3)amino]-1-(4-methoxyphenyl)ethyl]-cyclohexanol
CAS Number 940297-06-3940297-06-3
Molecular Formula C₁₇H₂₁D₆NO₂C₁₇H₂₁D₆NO₂
Molecular Weight 283.44 g/mol 283.44 g/mol [1]
Appearance White to Off-White SolidConforms
Solubility Soluble in Methanol, Acetonitrile, DMSOConforms
Purity and Impurity Profile
TestSpecificationTypical Value
Purity by HPLC ≥ 98.0%99.8%
Isotopic Purity ≥ 98% (d6)99.5% (d6)
Related Substance A ≤ 0.15%0.05%
Any Unspecified Impurity ≤ 0.10%< 0.05%
Total Impurities ≤ 0.5%0.15%
Water Content (Karl Fischer) ≤ 0.5%0.12%
Residual Solvents Meets USP <467> requirementsConforms
Identity Confirmation
TestSpecificationResult
¹H-NMR Spectroscopy Conforms to structureConforms
Mass Spectrometry (MS) Conforms to molecular weightConforms
Fourier-Transform Infrared (FTIR) Spectroscopy Conforms to reference spectrumConforms

Experimental Protocols

Detailed methodologies are critical for the accurate and reproducible analysis of this compound. The following sections provide comprehensive protocols for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the purity of this compound and quantify any impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic

  • Orthophosphoric acid

  • Water (HPLC grade)

Procedure:

  • Mobile Phase Preparation: Prepare a phosphate buffer by dissolving potassium phosphate monobasic in water to a final concentration of 20 mM and adjust the pH to 6.8 with orthophosphoric acid. The mobile phase consists of a mixture of this buffer and acetonitrile (60:40 v/v).[2]

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • Sample Preparation: Prepare a sample solution of this compound at the same concentration as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 226 nm[2]

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Calculation: Calculate the purity of this compound by comparing the peak area of the main peak in the sample chromatogram to the total area of all peaks. Identify and quantify impurities based on their relative retention times and peak areas.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Quantification in Plasma

Objective: To accurately quantify the concentration of this compound in a biological matrix, typically for use as an internal standard in pharmacokinetic studies.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer

  • Column: C18, 2.1 mm x 50 mm, 1.7 µm particle size

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid

  • Water (LC-MS grade)

  • Human plasma (blank)

Procedure:

  • Mobile Phase Preparation: Mobile Phase A: 0.1% formic acid in water. Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Standard and QC Sample Preparation: Prepare stock solutions of Venlafaxine and this compound in methanol. Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Venlafaxine and a fixed concentration of this compound (internal standard) into blank human plasma.

  • Sample Preparation (Protein Precipitation): To 100 µL of plasma sample (standard, QC, or unknown), add 300 µL of acetonitrile containing the internal standard (this compound). Vortex to mix and centrifuge to precipitate proteins. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

  • UPLC Conditions:

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

    • Gradient elution may be used to optimize separation.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Venlafaxine: m/z 278.2 → 121.1

      • This compound: m/z 284.2 → 127.1

  • Analysis and Quantification: Inject the prepared samples. Construct a calibration curve by plotting the peak area ratio of Venlafaxine to this compound against the concentration of the calibration standards. Determine the concentration of Venlafaxine in unknown samples from this curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound and verify the position of the deuterium labels.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Solvent:

  • Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

Procedure:

  • Sample Preparation: Dissolve a small amount of this compound in the deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.

  • Spectral Interpretation:

    • ¹H NMR: The spectrum should be consistent with the structure of Venlafaxine, with the notable absence or significant reduction of the signal corresponding to the N-methyl protons. The integration of the remaining proton signals should be consistent with the number of protons in the molecule.

    • ¹³C NMR: The spectrum should show the expected number of carbon signals for the this compound structure. The signals for the deuterated methyl carbons will be observed as multiplets with reduced intensity due to C-D coupling.

Fourier-Transform Infrared (FTIR) Spectroscopy for Identity Confirmation

Objective: To obtain an infrared spectrum of this compound and compare it to a reference spectrum for identity confirmation.

Instrumentation:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press

Procedure:

  • Sample Preparation: Place a small amount of the this compound powder directly on the ATR crystal or prepare a KBr pellet.

  • Data Acquisition: Collect the FTIR spectrum over a range of approximately 4000 to 400 cm⁻¹.[3]

  • Spectral Interpretation: The resulting spectrum should exhibit characteristic peaks corresponding to the functional groups present in the Venlafaxine molecule. Key peaks include:

    • O-H stretch (from the cyclohexanol hydroxyl group)

    • C-H stretches (aromatic and aliphatic)

    • C=C stretches (aromatic ring)

    • C-O stretch (ether and alcohol)

    • C-N stretch The spectrum should be comparable to a known reference spectrum of Venlafaxine, with potential subtle shifts due to the deuterium substitution.

Karl Fischer Titration for Water Content

Objective: To determine the water content in the this compound material.

Instrumentation:

  • Karl Fischer titrator (coulometric or volumetric)

Reagents:

  • Karl Fischer reagent (anhydrous methanol, sulfur dioxide, iodine, and a base)

Procedure:

  • Instrument Preparation: Standardize the Karl Fischer reagent with a known amount of water.

  • Sample Analysis: Accurately weigh a suitable amount of this compound and introduce it into the titration vessel.

  • Titration: The titrator will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software calculates the percentage of water in the sample based on the amount of reagent consumed.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Residual Solvents

Objective: To identify and quantify any residual solvents from the synthesis and purification process.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler

  • Capillary column suitable for solvent analysis (e.g., DB-624)

Procedure:

  • Standard Preparation: Prepare a standard solution containing known concentrations of potential residual solvents in a suitable solvent (e.g., dimethyl sulfoxide).

  • Sample Preparation: Accurately weigh the this compound sample into a headspace vial and add the solvent.

  • Headspace GC-FID Analysis: The vials are heated to volatilize the solvents, and a portion of the headspace gas is injected into the GC.

  • Identification and Quantification: Identify residual solvents by comparing the retention times of the peaks in the sample chromatogram to those of the standard. Quantify the solvents by comparing the peak areas. The results should comply with the limits set in USP <467>.[4]

Mandatory Visualizations

Venlafaxine Signaling Pathway

The primary mechanism of action of Venlafaxine is the inhibition of the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft. This increases the concentration of these neurotransmitters in the synapse, enhancing their downstream signaling.

Venlafaxine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5HT_NE_Vesicle 5-HT & NE in Vesicles 5HT_NE_Synapse 5-HT & NE 5HT_NE_Vesicle->5HT_NE_Synapse Release SERT SERT SERT->5HT_NE_Vesicle NET NET NET->5HT_NE_Vesicle 5HT_NE_Synapse->SERT Reuptake 5HT_NE_Synapse->NET Reuptake 5HT_Receptor 5-HT Receptor 5HT_NE_Synapse->5HT_Receptor Binds NE_Receptor NE Receptor 5HT_NE_Synapse->NE_Receptor Binds Downstream_Signaling Downstream Signaling (e.g., cAMP, Ca²⁺) 5HT_Receptor->Downstream_Signaling NE_Receptor->Downstream_Signaling Therapeutic_Effect Therapeutic Effect Downstream_Signaling->Therapeutic_Effect Venlafaxine Venlafaxine Venlafaxine->SERT Inhibits Venlafaxine->NET Inhibits

Caption: Venlafaxine's mechanism of action.

Experimental Workflow for this compound Reference Standard Qualification

The qualification of a new batch of this compound as a certified reference material involves a rigorous, multi-step process to ensure its identity, purity, and stability.

Reference_Standard_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_certification Certification & Release Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization) Synthesis->Purification Structural_Elucidation Structural Elucidation (NMR, MS) Purification->Structural_Elucidation Purity_Assessment Purity Assessment (HPLC, GC) Structural_Elucidation->Purity_Assessment Physicochemical_Tests Physicochemical Tests (Water Content, Residual Solvents) Purity_Assessment->Physicochemical_Tests Data_Review Data Review & Approval Physicochemical_Tests->Data_Review CoA_Generation Certificate of Analysis Generation Data_Review->CoA_Generation Release Batch Release CoA_Generation->Release

Caption: Workflow for reference standard qualification.

References

A Technical Guide to Venlafaxine-d6 Reference Standards for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of venlafaxine, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reliable results. This guide provides an in-depth overview of commercially available Venlafaxine-d6 reference standards, their key characteristics, and a detailed protocol for their application in bioanalytical methods.

This compound, a deuterated analog of the antidepressant venlafaxine, is widely employed as an internal standard in mass spectrometry-based assays. Its near-identical physicochemical properties to the parent drug allow it to effectively compensate for variability during sample preparation and analysis, a critical factor in complex biological matrices.[1][2]

Commercial Suppliers and Product Specifications

Several reputable suppliers offer this compound reference standards in various formats to suit diverse experimental needs. The products are typically available as solutions in methanol or as a neat solid, with certified concentrations and purity levels. Below is a summary of offerings from prominent suppliers.

SupplierProduct NameCAS NumberMolecular FormulaPurityFormat
Cerilliant (MilliporeSigma) This compound HCl1062606-12-5C₁₇H₂₁D₆NO₂ • HCl-1.0 mg/mL in Methanol[3]
This compound HCl1062606-12-5C₁₇H₂₁D₆NO₂ • HCl-100 µg/mL in Methanol[4]
Cayman Chemical This compound (hydrochloride)1062606-12-5C₁₇H₂₁D₆NO₂ • HCl≥98%Neat Solid[5]
LGC Standards D,L-Venlafaxine-d61020720-02-8C₁₇H₂₁D₆NO₂>95% (HPLC)Neat Solid
MedchemExpress This compound hydrochloride-C₁₇H₂₁D₆NO₂ • HCl-Solid[6][7]
Pharmaffiliates Venlafaxine D6940297-06-3C₁₇H₂₁D₆NO₂--[8]

Note: Purity and other specifications are subject to batch-specific certificates of analysis (CoA), which should be consulted for the most accurate information.

Experimental Protocol: Quantification of Venlafaxine in Plasma using this compound

The following protocol outlines a typical solid-phase extraction (SPE) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of venlafaxine in rat plasma, using this compound as an internal standard. This method is a synthesized representation of established procedures.[1][9]

1. Preparation of Standard and Working Solutions:

  • Primary Stock Solutions: Prepare individual stock solutions of venlafaxine and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the venlafaxine stock solution with a 50:50 mixture of methanol and water to prepare working standards for the calibration curve.

  • Internal Standard Working Solution: Dilute the this compound stock solution to a concentration of 50 µg/mL with the same diluent.[9]

2. Sample Preparation (Solid-Phase Extraction):

  • To 300 µL of plasma sample (blank, calibration standard, or unknown), add 20 µL of the 50 µg/mL this compound internal standard working solution and vortex to mix.[9]

  • Condition an appropriate SPE cartridge (e.g., OASIS HLB) with 1 mL of methanol followed by 1 mL of deionized water.[9]

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

3. UPLC-MS/MS Analysis:

  • Chromatographic Column: ACQUITY UPLC® BEH Shield RP18 (1.7 µm, 100 mm × 2.1 mm) or equivalent.[9]

  • Mobile Phase: An isocratic elution with a mixture of acetonitrile and water (containing 2 mM ammonium acetate) at a ratio of 80:20 (v/v) is often effective.[9]

  • Flow Rate: 0.3 mL/min.[9]

  • Injection Volume: 7 µL.[9]

  • Mass Spectrometry: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion and multiple reaction monitoring (MRM) mode.

  • MRM Transitions:

    • Venlafaxine: m/z 278.3 → 121.08[9]

    • O-desmethylvenlafaxine (active metabolite): m/z 264.2 → 107.1[9]

    • This compound: m/z 284.4 → 121.0[9]

4. Data Analysis:

Quantify venlafaxine in the unknown samples by constructing a calibration curve from the peak area ratios of the analyte to the internal standard in the calibration samples.

Diagrams

experimental_workflow cluster_prep Sample & Standard Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing stock_sol Stock Solutions (Venlafaxine & this compound) work_std Working Standards (Calibration Curve) stock_sol->work_std is_work_sol Internal Standard Working Solution stock_sol->is_work_sol spiking Spike Plasma with Internal Standard is_work_sol->spiking plasma_sample Plasma Sample (Blank, QC, Unknown) plasma_sample->spiking spe_cond Condition SPE Cartridge spiking->spe_cond spe_load Load Sample spe_cond->spe_load spe_wash Wash Cartridge spe_load->spe_wash spe_elute Elute Analytes spe_wash->spe_elute spe_evap Evaporate Eluate spe_elute->spe_evap spe_recon Reconstitute Residue spe_evap->spe_recon uplc UPLC Separation spe_recon->uplc msms Tandem MS Detection (MRM Mode) uplc->msms peak_integration Peak Integration msms->peak_integration ratio_calc Calculate Peak Area Ratios (Analyte/IS) peak_integration->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve quantification Quantify Unknowns cal_curve->quantification

Caption: Bioanalytical workflow for venlafaxine quantification.

signaling_pathway cluster_input Inputs cluster_process Analytical Process cluster_result Final Result Analyte Venlafaxine SamplePrep Sample Preparation (e.g., SPE) Analyte->SamplePrep IS This compound (Internal Standard) IS->SamplePrep LC_Separation LC Separation SamplePrep->LC_Separation Ionization Ionization (ESI) LC_Separation->Ionization MS_Analysis MS/MS Analysis (MRM) Ionization->MS_Analysis Analyte_Signal Analyte Signal (Peak Area) MS_Analysis->Analyte_Signal IS_Signal IS Signal (Peak Area) MS_Analysis->IS_Signal Quantification Accurate Quantification Analyte_Signal->Quantification IS_Signal->Quantification

Caption: Logical relationship in internal standard-based quantification.

References

Venlafaxine-d6 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Venlafaxine-d6, a deuterated analog of the serotonin-norepinephrine reuptake inhibitor (SNRI) Venlafaxine. This guide is intended for use by researchers, scientists, and professionals in drug development, offering detailed data on its chemical properties, analytical applications, and the biochemical pathways influenced by its non-deuterated counterpart.

Core Physicochemical Data

This compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Venlafaxine, enabling precise quantification in biological matrices through mass spectrometry-based methods. Below are the key physicochemical properties of this compound and its common salt form.

PropertyD,L-Venlafaxine-d6This compound Hydrochloride
CAS Number 1020720-02-81062606-12-5
Molecular Formula C₁₇H₂₁D₆NO₂C₁₇H₂₁D₆NO₂ • HCl
Molecular Weight 283.44 g/mol 319.9 g/mol
Alternate Names 1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol-d61-[2-[di(methyl-d₃)amino]-1-(4-methoxyphenyl)ethyl]-cyclohexanol, monohydrochloride

Mechanism of Action and Signaling Pathways

Venlafaxine, the non-deuterated parent compound of this compound, exerts its therapeutic effects by potently inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) at the presynaptic terminal.[1][2] This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[1][3] At lower doses, Venlafaxine predominantly inhibits serotonin reuptake, with norepinephrine reuptake inhibition becoming more significant at higher doses.[2][3] At very high doses, it may also weakly inhibit dopamine reuptake.[4]

Beyond its primary mechanism, research suggests that Venlafaxine's antidepressant effects may also be mediated through the upregulation of Brain-Derived Neurotrophic Factor (BDNF).[5][6][7] This neurotrophin plays a crucial role in neuronal survival, growth, and synaptic plasticity. The upregulation of BDNF by Venlafaxine may contribute to the long-term therapeutic effects on mood and cognition.[5][7] Studies have indicated that this process may involve the PI3k/PKB/eNOS signaling pathway.[6] Furthermore, in other cellular contexts, Venlafaxine has been shown to induce apoptosis in human melanoma cells through the JNK1/2-Nur77 signaling pathway.[1]

Venlafaxine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron venlafaxine Venlafaxine sert SERT venlafaxine->sert net NET venlafaxine->net serotonin_reuptake Serotonin Reuptake sert->serotonin_reuptake mediates norepinephrine_reuptake Norepinephrine Reuptake net->norepinephrine_reuptake mediates serotonin Increased Serotonin norepinephrine Increased Norepinephrine postsynaptic_receptors Postsynaptic Receptors serotonin->postsynaptic_receptors norepinephrine->postsynaptic_receptors bdnf BDNF Upregulation postsynaptic_receptors->bdnf leads to pi3k PI3k/PKB/eNOS Pathway bdnf->pi3k neuronal_survival Neuronal Survival & Plasticity pi3k->neuronal_survival Experimental_Workflow start Start: Plasma Sample add_is Add this compound (Internal Standard) start->add_is vortex Vortex add_is->vortex spe Solid-Phase Extraction (SPE) vortex->spe evaporate Evaporate to Dryness spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute uplc_msms UPLC-MS/MS Analysis reconstitute->uplc_msms quantification Data Analysis & Quantification uplc_msms->quantification end End: Concentration of Venlafaxine Determined quantification->end

References

Applications of Deuterium-Labeled Venlafaxine in Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), is a widely prescribed medication for the treatment of major depressive disorder, generalized anxiety disorder, and other mood disorders.[1][2] In the realm of pharmaceutical research and development, deuterium-labeled venlafaxine has emerged as an indispensable tool. This technical guide provides an in-depth exploration of the core applications of deuterium-labeled venlafaxine, focusing on its critical role as an internal standard in bioanalytical assays and its strategic use in modifying the drug's pharmacokinetic profile through the kinetic isotope effect. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key concepts.

Deuterium-Labeled Venlafaxine as an Internal Standard in Bioanalysis

The most prevalent application of deuterium-labeled venlafaxine, such as Venlafaxine-d6, D,L-Venlafaxine-d11, and d9-Venlafaxine, is its use as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis.[1][3][4][5][6][7][8] The use of a SIL-IS is considered the gold standard in quantitative mass spectrometry-based assays, as it ensures high accuracy and precision by compensating for variability during sample preparation and analysis.[3][4]

Principle

A deuterated internal standard is chemically identical to the analyte of interest (venlafaxine) but has a higher mass due to the replacement of hydrogen atoms with deuterium atoms.[5] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar physicochemical properties ensure they behave almost identically during extraction, chromatography, and ionization.[5][9] This co-elution and co-ionization behavior allows the internal standard to effectively normalize for any sample-to-sample variations, leading to more reliable and reproducible quantification.[1][4]

Data Presentation: Analytical Method Parameters

The following tables summarize key quantitative data for the analysis of venlafaxine and its active metabolite, O-desmethylvenlafaxine (ODV), using deuterium-labeled internal standards.

Table 1: Mass Spectrometry Parameters for Venlafaxine and Deuterated Internal Standards

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Venlafaxine278.2121.1
O-desmethylvenlafaxine (ODV)264.2107.1
This compound284.264.1
D,L-Venlafaxine-d11~289.4~124.0, ~64.0

Data compiled from multiple sources. The exact m/z values for D,L-Venlafaxine-d11 can vary based on the specific labeling pattern.[5]

Table 2: Limits of Detection (LOD) and Lower Limits of Quantification (LLOQ) in Rat Plasma [3]

AnalyteLimit of Detection (LOD) (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
Venlafaxine (VEN)2.667.98
O-desmethylvenlafaxine (ODV)2.788.34

These values were determined using a UPLC-MS/MS method with this compound as the internal standard.[3]

Experimental Protocols

Below are detailed methodologies for common experiments involving deuterium-labeled venlafaxine as an internal standard.

This protocol is a rapid and straightforward method for sample cleanup.

Objective: To remove proteins from plasma samples prior to LC-MS/MS analysis.

Materials:

  • Human plasma samples (calibration standards, quality controls, or unknown samples)

  • Deuterium-labeled venlafaxine internal standard working solution (e.g., 100 ng/mL Venlafaxine-d11)

  • Acetonitrile containing 0.1% formic acid

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Procedure:

  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution.[1]

  • Add 300 µL of acetonitrile with 0.1% formic acid to precipitate the proteins.[1]

  • Vortex the mixture for 1 minute.[1]

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

This protocol provides a more thorough cleanup for complex biological matrices.

Objective: To isolate and concentrate venlafaxine and its internal standard from biological fluids.

Materials:

  • Plasma or serum samples

  • Deuterium-labeled venlafaxine internal standard working solution

  • Orthophosphoric acid

  • Reversed-phase SPE cartridges (e.g., C8 or C18)

  • SPE manifold

  • Methanol

  • Acetonitrile

  • Ammonia solution

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To a 1 mL aliquot of plasma or serum, add the internal standard. Acidify the sample with a small volume of orthophosphoric acid to disrupt protein binding.[9]

  • SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interferences.

  • Elution: Elute the analytes with a strong organic solvent, such as methanol or acetonitrile, often made basic with a small amount of ammonia (e.g., 2-5%).[9]

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[9]

Visualization: Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Deuterated Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification

Caption: Workflow for venlafaxine analysis using a deuterated internal standard.

Modifying Pharmacokinetics via the Deuterium Kinetic Isotope Effect

A more advanced application of deuterium labeling in venlafaxine research is to intentionally alter its metabolic profile.[2][10] This is achieved by leveraging the deuterium kinetic isotope effect (KIE), a phenomenon where the replacement of a hydrogen atom with a deuterium atom at a site of metabolic cleavage can slow down the rate of the enzymatic reaction.[2][11]

Principle of the Kinetic Isotope Effect

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[2] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when deuterium is substituted at a position where a bond is broken in the rate-determining step of a reaction.[11] In the context of drug metabolism, if a C-H bond is cleaved by a metabolic enzyme (e.g., Cytochrome P450), replacing that hydrogen with deuterium can significantly reduce the rate of metabolism.[10][12]

Venlafaxine is primarily metabolized via O-demethylation by the polymorphic enzyme CYP2D6 to its active metabolite, O-desmethylvenlafaxine (ODV).[2][10] This metabolic pathway is a major determinant of the drug's pharmacokinetic variability.[2] By strategically placing deuterium atoms on the O-methyl group, the rate of this metabolic conversion can be reduced.

SD-254: A Deuterated Analog of Venlafaxine

Auspex Pharmaceuticals developed SD-254, a deuterated analog of venlafaxine, with the aim of improving its pharmacokinetic properties.[10][13] The goal was to slow down the metabolism of venlafaxine, potentially leading to a longer half-life, reduced side effects, and less pharmacokinetic variability due to CYP2D6 polymorphisms.[13] While the clinical development of deuterated venlafaxine was ultimately halted, the principle remains a valid strategy in drug development.[2]

Potential Advantages of Deuterating Venlafaxine
  • Improved Metabolic Stability: Reduced rate of clearance can lead to a longer biological half-life.[10][14]

  • Reduced Pharmacokinetic Variability: Less dependence on the activity of polymorphic enzymes like CYP2D6.[2]

  • Potentially Improved Side Effect Profile: More stable plasma concentrations may reduce peak-related side effects.[13]

  • Metabolic Shunting: Altering the primary metabolic pathway could potentially reduce the formation of undesirable metabolites.[10]

Visualization: Metabolic Pathway and Effect of Deuteration

metabolic_pathway cluster_venlafaxine Venlafaxine cluster_deuterated_venlafaxine Deuterated Venlafaxine cluster_metabolism Metabolism cluster_metabolite Metabolite venlafaxine Venlafaxine (with -O-CH3 group) cyp2d6 CYP2D6 Enzyme venlafaxine->cyp2d6 Fast O-demethylation d_venlafaxine Deuterated Venlafaxine (with -O-CD3 group) d_venlafaxine->cyp2d6 Slow O-demethylation (Kinetic Isotope Effect) odv O-desmethylvenlafaxine (ODV) cyp2d6->odv

Caption: Effect of deuteration on the metabolism of venlafaxine.

Conclusion

Deuterium-labeled venlafaxine is a versatile and powerful tool in pharmaceutical research. Its primary application as a stable isotope-labeled internal standard is fundamental to the accurate and precise quantification of venlafaxine and its metabolites in biological matrices, supporting pharmacokinetic and therapeutic drug monitoring studies. Furthermore, the strategic incorporation of deuterium to modify the drug's metabolic fate through the kinetic isotope effect represents a sophisticated approach to drug design, aiming to enhance pharmacokinetic properties and reduce inter-individual variability. This guide has provided a comprehensive overview of these applications, complete with quantitative data and detailed experimental protocols, to aid researchers in leveraging the full potential of deuterium-labeled venlafaxine in their scientific endeavors.

References

A Technical Guide to Venlafaxine Metabolism and the Role of its Deuterated Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the metabolism of venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI). It delves into the critical role of the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, the resulting pharmacokinetic variability, and the innovative use of deuterium substitution as a strategy to optimize the drug's metabolic profile.

Introduction to Venlafaxine

Venlafaxine, marketed under brand names like Effexor, is an antidepressant used for the treatment of major depressive disorder (MDD), generalized anxiety disorder (GAD), social anxiety disorder, and panic disorder[1][2][3]. Its therapeutic effect is achieved by inhibiting the reuptake of both serotonin and norepinephrine in the central nervous system, thereby potentiating neurotransmitter activity[3][4][5]. Following oral administration, venlafaxine is well-absorbed and undergoes extensive first-pass metabolism in the liver, a critical factor that dictates its pharmacokinetic profile and clinical response[5][6][7].

The Metabolic Pathways of Venlafaxine

The biotransformation of venlafaxine is complex, involving multiple cytochrome P450 enzymes and resulting in several metabolites. The two primary pathways are O-demethylation and N-demethylation.

2.1 Primary Pathway: O-demethylation The principal metabolic route for venlafaxine is O-demethylation to its major active metabolite, O-desmethylvenlafaxine (ODV) [1][6][8]. This reaction is almost exclusively catalyzed by the CYP2D6 isoenzyme[1][6][8][9]. ODV is pharmacologically active, exhibiting a similar SNRI profile to the parent compound, and contributes significantly to the overall therapeutic effect[1][2][4][8]. In fact, ODV has been developed as a separate antidepressant drug known as desvenlafaxine[1][8].

2.2 Minor Pathway: N-demethylation A secondary, minor metabolic pathway is the N-demethylation of venlafaxine to form N-desmethylvenlafaxine (NDV) [6][8]. This pathway is catalyzed by CYP3A4 and CYP2C19[6][8]. NDV is considered to have weak pharmacological activity compared to venlafaxine and ODV[8].

2.3 Subsequent Metabolism Both ODV and NDV can be further metabolized to N,O-didesmethylvenlafaxine (NODV) , a minor metabolite with no known significant pharmacological effect[6][8]. Approximately 87% of a venlafaxine dose is recovered in the urine within 48 hours, comprising unchanged venlafaxine (5%), unconjugated ODV (29%), conjugated ODV (26%), and other minor inactive metabolites (27%)[4][5][6].

Venlafaxine_Metabolism cluster_main Metabolic Pathways VEN Venlafaxine (Parent Drug) ODV O-desmethylvenlafaxine (ODV) (Active Metabolite) VEN->ODV CYP2D6 (Major) CYP2C19 (minor) NDV N-desmethylvenlafaxine (NDV) (Weakly Active Metabolite) VEN->NDV CYP3A4, CYP2C19 (Minor) NODV N,O-didesmethylvenlafaxine (NODV) (Inactive Metabolite) ODV->NODV CYP2C19, CYP3A4 Excretion Glucuronidation & Renal Excretion ODV->Excretion NDV->NODV CYP2D6, CYP2C19 NODV->Excretion

Figure 1: Metabolic pathway of Venlafaxine.

The Impact of CYP2D6 Genetic Polymorphism

The heavy reliance of venlafaxine's primary metabolic pathway on the CYP2D6 enzyme makes its pharmacokinetics highly susceptible to genetic variations in the CYP2D6 gene. This gene is highly polymorphic, leading to distinct patient phenotypes with varying enzyme activity.

  • Poor Metabolizers (PMs): Individuals with two non-functional CYP2D6 alleles (approx. 7% of Caucasians) exhibit significantly reduced O-demethylation[1]. This results in higher plasma concentrations of the parent drug venlafaxine and lower concentrations of the active metabolite ODV[1]. This shift in the venlafaxine-to-ODV ratio is associated with an increased risk of adverse effects[9][10].

  • Intermediate Metabolizers (IMs): These individuals have decreased, but not absent, CYP2D6 function.

  • Extensive Metabolizers (EMs): This is the "normal" phenotype with fully functional CYP2D6 activity.

  • Ultrarapid Metabolizers (UMs): Caused by CYP2D6 gene duplication, these individuals metabolize venlafaxine very rapidly, leading to lower-than-expected plasma concentrations of venlafaxine and high concentrations of ODV, which may impact therapeutic efficacy[9].

The metabolic ratio of ODV to venlafaxine is a key indicator of CYP2D6 phenotype[9]. Despite pharmacokinetic differences, the FDA label for venlafaxine does not mandate dose adjustments for PMs, arguing that the total concentration of active compounds (venlafaxine plus ODV) is similar between PMs and EMs[1]. However, some clinical guidelines recommend considering alternative antidepressants not metabolized by CYP2D6 for known PMs to avoid potential side effects[1][10].

Deuterated Venlafaxine: A Strategy to Mitigate Metabolic Variability

To address the pharmacokinetic variability caused by CYP2D6 polymorphism, a deuterated analog of venlafaxine (SD-254) was developed[11][12][13]. This approach leverages a principle known as the Kinetic Isotope Effect (KIE) [14][15].

4.1 The Kinetic Isotope Effect Deuterium (D) is a stable, heavy isotope of hydrogen (H)[16]. A carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. In drug metabolism, if the cleavage of a C-H bond is the rate-limiting step in an enzymatic reaction, substituting that hydrogen with deuterium can significantly slow down the reaction rate[14][15][17]. This is the kinetic isotope effect.

4.2 Application to Venlafaxine In the case of venlafaxine, the rate-limiting step for its primary metabolism is the CYP2D6-mediated cleavage of a C-H bond on the O-methyl group. By selectively replacing these hydrogens with deuterium, the rate of O-demethylation is slowed[11][13].

The intended therapeutic advantages of this modification include:

  • Reduced Metabolic Rate: Slowing the formation of ODV.

  • Increased Drug Half-Life: Potentially allowing for less frequent dosing[12][13].

  • Decreased Pharmacokinetic Variability: By making the primary CYP2D6 pathway less dominant, the metabolic profile becomes less dependent on an individual's CYP2D6 genotype, leading to more predictable drug exposure across the patient population.

  • Improved Safety Profile: Potentially reducing side effects associated with high peak concentrations of the parent drug in CYP2D6 poor metabolizers[12].

While the clinical development of deuterated venlafaxine was ultimately halted, the strategy represents a powerful application of medicinal chemistry to overcome pharmacogenetic liabilities[11].

Deuteration_Logic cluster_problem Pharmacogenetic Problem cluster_solution Deuteration Solution Venlafaxine Venlafaxine (-O-CH3 group) CYP2D6 CYP2D6 Polymorphism (PM, IM, EM, UM) Venlafaxine->CYP2D6 Metabolism is rate-limited by C-H bond cleavage Variability High PK Variability & Side Effect Risk CYP2D6->Variability Deuterated_Ven Deuterated Venlafaxine (-O-CD3 group) KIE Kinetic Isotope Effect (Stronger C-D bond) Deuterated_Ven->KIE Metabolism is slowed due to Predictability Predictable PK Profile & Improved Tolerability KIE->Predictability

Figure 2: Rationale for the deuteration of Venlafaxine.

Quantitative Pharmacokinetic and Metabolic Data

The following tables summarize key quantitative data related to venlafaxine metabolism and the influence of CYP2D6 status.

Table 1: Pharmacokinetic Parameters of Venlafaxine and O-Desmethylvenlafaxine (ODV)

Parameter Venlafaxine O-Desmethylvenlafaxine (ODV) Source(s)
Elimination Half-life (T½) 5 ± 2 hours (Immediate Release) 11 ± 2 hours [2]
15 ± 6 hours (Extended Release) [2]
Apparent Volume of Distribution (Vd) 7.5 ± 3.7 L/kg 5.7 ± 1.8 L/kg [6][7]
Plasma Protein Binding 27% ± 2% 30% ± 12% [2][6]

| Renal Excretion (as % of dose) | ~5% (unchanged) | ~55% (unconjugated + conjugated) |[4][6] |

Table 2: Impact of CYP2D6 Phenotype on Venlafaxine Metabolic Ratio (ODV/V)

CYP2D6 Phenotype ODV/V Ratio Range Interpretation Source(s)
Poor Metabolizer (PM) < 0.3 Significantly reduced O-demethylation [9]
Intermediate Metabolizer (IM) 1.1 ± 0.8 Decreased O-demethylation [9]
Extensive Metabolizer (EM) Median of 1.8 Normal O-demethylation [9]

| Ultrarapid Metabolizer (UM) | > 5.2 | Markedly increased O-demethylation |[9] |

Key Experimental Protocols

The following are synthesized methodologies for standard preclinical experiments used to evaluate the metabolism and pharmacokinetics of compounds like venlafaxine.

6.1 Protocol: In Vitro Metabolism in Human Liver Microsomes (HLM)

  • Objective: To determine the metabolic stability of a test compound and identify the primary metabolic pathways and enzymes involved in vitro.

  • Materials & Reagents:

    • Pooled Human Liver Microsomes (HLMs)

    • Test compound (e.g., Venlafaxine) stock solution (e.g., in DMSO or Methanol)

    • Potassium phosphate buffer (100 mM, pH 7.4)

    • NADPH regenerating system (or 10 mM NADPH stock)

    • Internal Standard (IS) for analytical quantification (e.g., deuterated venlafaxine)

    • Ice-cold acetonitrile or methanol (quenching solution)

  • Procedure:

    • Prepare incubation mixtures in microcentrifuge tubes. Each mixture (total volume 200 µL) should contain HLMs (final concentration e.g., 1 mg/mL) and the test compound (at various concentrations, e.g., 2–16 µM) in phosphate buffer[18][19].

    • Pre-incubate the mixtures at 37°C for 5 minutes to equilibrate the temperature[18][19].

    • Initiate the metabolic reaction by adding NADPH (to a final concentration of 1 mM)[18][19]. For control (non-metabolized) samples, add buffer instead of NADPH.

    • Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes) in a shaking water bath[18][19].

    • Terminate (quench) the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard[18][19].

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein[18][19].

    • Transfer the supernatant to a new plate or vial for analysis.

  • Analysis:

    • Analyze the supernatant using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method to quantify the remaining parent compound and the formation of metabolites (e.g., ODV)[18].

InVitro_Workflow start Start prepare Prepare Incubation Mixture (HLMs, Buffer, Test Compound) start->prepare preincubate Pre-incubate at 37°C (5 minutes) prepare->preincubate initiate Initiate Reaction (Add NADPH) preincubate->initiate incubate Incubate at 37°C (e.g., 30 minutes) initiate->incubate quench Quench Reaction (Ice-cold Acetonitrile + IS) incubate->quench centrifuge Centrifuge (14,000 x g, 10 min) quench->centrifuge analyze Analyze Supernatant (UPLC-MS/MS) centrifuge->analyze end End analyze->end

Figure 3: Workflow for an in vitro HLM metabolism assay.

6.2 Protocol: In Vivo Pharmacokinetic Study in a Rat Model

  • Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of a test compound in a living organism.

  • Animal Model: Male Sprague-Dawley rats (180-220g), acclimatized for at least one week with free access to food and water[18][19]. All protocols must be approved by an Institutional Animal Care and Use Committee.

  • Procedure:

    • Fast rats overnight prior to dosing.

    • Administer the test compound (e.g., venlafaxine at 20 mg/kg) via oral gavage[18][20].

    • Collect serial blood samples (approx. 100-200 µL) from the tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes[18].

    • For drug interaction studies, a second group of rats would be pre-treated with an inhibitor/inducer before receiving the test compound[18].

  • Sample Processing:

    • Immediately centrifuge the blood samples (e.g., 4,000 x g for 10 minutes) to separate the plasma.

    • Store the resulting plasma samples at -80°C until analysis.

  • Analysis:

    • Perform protein precipitation on plasma samples using acetonitrile containing an internal standard.

    • Quantify the concentrations of the parent drug and its major metabolites (e.g., venlafaxine and ODV) in the plasma samples using a validated UPLC-MS/MS method[18].

    • Use the concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, T½) using non-compartmental analysis software.

Conclusion

The metabolism of venlafaxine is a clear example of how pharmacogenetics can introduce significant inter-individual variability in drug response and tolerability. The dominant role of the polymorphic CYP2D6 enzyme in its clearance makes the ODV/venlafaxine ratio a useful biomarker for metabolic phenotype. The development of deuterated venlafaxine illustrates a sophisticated and rational drug design strategy aimed at overcoming these genetic liabilities[11]. By leveraging the kinetic isotope effect, such analogs can offer a more predictable and potentially safer pharmacokinetic profile[13][16]. Although this specific deuterated candidate did not proceed to market, the principles underlying its design remain a valuable and actively pursued strategy in modern drug development for optimizing therapeutic agents.

References

The Pharmacokinetics of Venlafaxine and its Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, generalized anxiety disorder, social anxiety disorder, and panic disorder.[1] Its pharmacokinetic profile is characterized by extensive metabolism, primarily mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, leading to the formation of its major active metabolite, O-desmethylvenlafaxine (ODV). This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion of venlafaxine and ODV. It includes detailed tables of key pharmacokinetic parameters, summaries of experimental protocols for their quantification, and visualizations of the metabolic pathways and pharmacogenomic influences.

Introduction

Venlafaxine hydrochloride is a structurally novel phenylethylamine antidepressant.[2] Its therapeutic efficacy is attributed to the potentiation of neurotransmitter activity in the central nervous system through the inhibition of serotonin and norepinephrine reuptake.[1] At higher doses, it also weakly inhibits dopamine reuptake.[3] A crucial aspect of venlafaxine's clinical pharmacology is its extensive first-pass metabolism to O-desmethylvenlafaxine (ODV), a metabolite that is equipotent to the parent drug.[4] The significant inter-individual variability in the clinical response and side effect profile of venlafaxine is largely influenced by the pharmacokinetics of both the parent drug and its active metabolite, with genetic polymorphisms in CYP2D6 playing a pivotal role.[5]

Pharmacokinetic Profile

Absorption

Venlafaxine is well-absorbed after oral administration, with at least 92% of a single oral dose being absorbed.[6] However, due to extensive first-pass metabolism, its absolute bioavailability is approximately 45%.[6] Peak plasma concentrations (Cmax) are typically reached within 2 to 3 hours for immediate-release (IR) formulations and 5.5 to 9 hours for extended-release (ER) formulations.[1] The rate of absorption of the ER formulation is slower, but the extent of absorption is the same as the IR formulation.[6] Food has been shown to delay the time to peak plasma concentration (Tmax) of venlafaxine but does not significantly affect the Cmax or the area under the concentration-time curve (AUC), indicating that it does not alter the extent of absorption.[7]

Distribution

Venlafaxine and its active metabolite ODV are widely distributed in the body. The apparent volume of distribution at steady-state is 7.5 ± 3.7 L/kg for venlafaxine and 5.7 ± 1.8 L/kg for ODV.[6] Both compounds exhibit low binding to plasma proteins, with venlafaxine being 27% to 30% bound and ODV being approximately 30% bound.[6] This low protein binding suggests a lower potential for drug-drug interactions due to displacement from plasma proteins.

Metabolism

Venlafaxine undergoes extensive hepatic metabolism. The primary metabolic pathway is O-demethylation to form the active metabolite ODV, a reaction predominantly catalyzed by the CYP2D6 isoenzyme.[5] Other minor metabolic pathways include N-demethylation to N-desmethylvenlafaxine (NDV), which is mediated by CYP2C9, CYP2C19, and CYP3A4.[6] ODV and NDV are further metabolized to N,O-didesmethylvenlafaxine (NODV).[6]

The genetic polymorphism of CYP2D6 is a major determinant of the pharmacokinetic variability of venlafaxine.[5] Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype:

  • Poor Metabolizers (PMs): Have two non-functional alleles, leading to significantly higher plasma concentrations of venlafaxine and lower concentrations of ODV.

  • Intermediate Metabolizers (IMs): Carry one reduced-function and one non-functional allele or two reduced-function alleles.

  • Extensive Metabolizers (EMs): Have two fully functional alleles, representing the "normal" metabolic capacity.

  • Ultrarapid Metabolizers (UMs): Possess multiple copies of functional alleles, resulting in faster metabolism of venlafaxine to ODV.

Excretion

The primary route of elimination for venlafaxine and its metabolites is via the kidneys.[3] Approximately 87% of a venlafaxine dose is recovered in the urine within 48 hours.[8] Of this, about 5% is excreted as unchanged venlafaxine, 29% as unconjugated ODV, 26% as conjugated ODV, and 27% as other minor inactive metabolites.[1] The elimination half-life of venlafaxine is approximately 5 ± 2 hours for the immediate-release formulation and about 15 ± 6 hours for the extended-release formulation.[3] The elimination half-life of ODV is approximately 11 ± 2 hours.[3]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for venlafaxine and its active metabolite, O-desmethylvenlafaxine.

Table 1: General Pharmacokinetic Parameters of Venlafaxine and O-Desmethylvenlafaxine (ODV)

ParameterVenlafaxineO-Desmethylvenlafaxine (ODV)Reference(s)
Bioavailability (Absolute) ~45%-[6]
Time to Peak (Tmax) - IR 2-3 hours-[1]
Time to Peak (Tmax) - ER 5.5-9 hours9 hours[1][6]
Plasma Protein Binding 27-30%~30%[6]
Volume of Distribution (Vd) 7.5 ± 3.7 L/kg5.7 ± 1.8 L/kg[6]
Elimination Half-life (t½) - IR 5 ± 2 hours11 ± 2 hours[1]
Elimination Half-life (t½) - ER 10.7 ± 3.2 hours-[1]
Clearance (CL/F) 1.3 ± 0.6 L/h/kg0.4 ± 0.2 L/h/kg[6]

Table 2: Impact of CYP2D6 Genotype on Venlafaxine and ODV Pharmacokinetics (Single Dose)

Genotype GroupAnalyteCmax (ng/mL)AUC (ng·h/mL)Reference(s)
CYP2D61/1, 1/2 (EM) Venlafaxine25.1 ± 9.4123 ± 55[1]
ODV81.3 ± 27.51146 ± 311[1]
CYP2D61/10, 2/10 (IM) Venlafaxine37.9 ± 12.6249 ± 103[1]
ODV60.1 ± 14.5933 ± 189[1]
CYP2D610/10, 5/10 (PM) Venlafaxine71.4 ± 22.8718 ± 386[1]
ODV38.9 ± 11.2601 ± 183[1]

Data from a study in a Japanese population with 25 mg or 37.5 mg oral doses.

Table 3: Pharmacokinetic Parameters of Venlafaxine Extended-Release (ER) Formulations

DoseFormulationCmax (ng/mL)AUC (ng·h/mL)Tmax (h)Reference(s)
75 mg Capsule (Reference)225-2[6]
150 mg Capsule (Reference)150-5.5[6]
150 mg Capsule (Test, mixed with applesauce)---[9]

Note: Direct comparative values for Cmax and AUC for all formulations and doses in a single table are challenging to compile due to variability in study designs. The provided data offers a snapshot from different studies.

Experimental Protocols

This section provides a summary of methodologies for key experiments cited in the literature for the analysis of venlafaxine and its metabolites.

Quantification of Venlafaxine and O-Desmethylvenlafaxine in Human Plasma by LC-MS/MS

Objective: To determine the concentrations of venlafaxine and ODV in human plasma for pharmacokinetic studies.

Methodology Summary:

  • Sample Preparation: A common method is protein precipitation. To a plasma sample (e.g., 0.5 mL), an internal standard (e.g., cetirizine) is added, followed by a precipitating agent like acetonitrile. The mixture is vortexed and then centrifuged to separate the precipitated proteins. The resulting supernatant is collected for analysis.[3] An alternative method is solid-phase extraction (SPE), where the plasma sample is loaded onto an SPE cartridge, washed, and then the analytes are eluted with a solvent like methanol.[10]

  • Chromatographic Separation: A reversed-phase C18 or a cyano column is typically used for separation.[3][11] The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with formic acid) in an isocratic or gradient elution mode.[3][11]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is used for detection.[3][4] The analysis is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for venlafaxine, ODV, and the internal standard.[11]

  • Quantification: Calibration curves are generated by analyzing plasma samples spiked with known concentrations of venlafaxine and ODV. The concentration of the analytes in the study samples is then determined by comparing their peak area ratios to the internal standard against the calibration curve.[3]

CYP2D6 Genotyping

Objective: To determine the CYP2D6 genotype of study participants to assess its influence on venlafaxine pharmacokinetics.

Methodology Summary:

  • DNA Extraction: Genomic DNA is isolated from peripheral lymphocytes obtained from whole blood samples.[8]

  • Genotyping Assays: Various methods can be employed for genotyping. One common approach is polymerase chain reaction-restriction fragment length polymorphism (PCR-RFLP) analysis to detect specific single nucleotide polymorphisms (SNPs) that define different CYP2D6 alleles.[8] DNA microarray technologies are also used, which can simultaneously identify multiple allele variants.[12] These assays are designed to detect key alleles associated with poor, intermediate, extensive, and ultrarapid metabolizer phenotypes.

CYP2D6 Phenotyping

Objective: To assess the in vivo metabolic activity of the CYP2D6 enzyme.

Methodology Summary:

  • Probe Drug Administration: A probe drug that is primarily metabolized by CYP2D6, such as dextromethorphan, is administered to the subject.[13]

  • Sample Collection and Analysis: Urine or plasma samples are collected over a specified period after probe drug administration. The concentrations of the parent probe drug and its CYP2D6-mediated metabolite are measured using methods like HPLC or LC-MS/MS.

  • Phenotype Determination: The metabolic ratio (MR) is calculated as the concentration of the parent drug divided by the concentration of the metabolite. This ratio is then used to classify the individual's CYP2D6 phenotype (e.g., poor vs. extensive metabolizer).[14] For venlafaxine itself, the ratio of ODV to venlafaxine in plasma can also serve as a proxy for CYP2D6 activity.[14]

Mandatory Visualizations

Venlafaxine_Metabolism Metabolic Pathway of Venlafaxine cluster_excretion Elimination Venlafaxine Venlafaxine ODV O-Desmethylvenlafaxine (ODV) (Active) Venlafaxine->ODV CYP2D6 (Major) NDV N-Desmethylvenlafaxine (NDV) (Minor, less active) Venlafaxine->NDV CYP2C9, CYP2C19, CYP3A4 (Minor) Excretion Renal Excretion Venlafaxine->Excretion Unchanged (5%) NODV N,O-Didesmethylvenlafaxine (NODV) (Inactive) ODV->NODV CYP2C19, CYP2D6, CYP3A4 Conjugated_ODV Conjugated ODV ODV->Conjugated_ODV Glucuronidation ODV->Excretion NDV->NODV Conjugated_ODV->Excretion

Caption: Metabolic pathway of venlafaxine.

Experimental_Workflow Experimental Workflow for Pharmacokinetic Analysis cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_interpretation Data Interpretation Patient_Dosing Patient Dosing (Venlafaxine) Blood_Sampling Timed Blood Sampling Patient_Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Preparation Sample Preparation (Protein Precipitation or SPE) Plasma_Separation->Sample_Preparation LC_MS_MS LC-MS/MS Analysis Sample_Preparation->LC_MS_MS Data_Acquisition Data Acquisition LC_MS_MS->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification PK_Modeling Pharmacokinetic Modeling (Cmax, AUC, t½) Quantification->PK_Modeling CYP2D6_Influence Influence of CYP2D6 Phenotype on Venlafaxine Metabolism cluster_phenotypes CYP2D6 Phenotypes cluster_outcomes Pharmacokinetic Outcomes Venlafaxine Venlafaxine Administration PM Poor Metabolizer (PM) Venlafaxine->PM EM Extensive Metabolizer (EM) Venlafaxine->EM UM Ultrarapid Metabolizer (UM) Venlafaxine->UM High_VEN_Low_ODV High Venlafaxine Low ODV PM->High_VEN_Low_ODV Decreased Metabolism Balanced_Metabolism Balanced Metabolism EM->Balanced_Metabolism Normal Metabolism Low_VEN_High_ODV Low Venlafaxine High ODV UM->Low_VEN_High_ODV Increased Metabolism

References

Tracing the Metabolic Fate of Venlafaxine: A Technical Guide to Using Venlafaxine-d6 in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder and other mood disorders. Its therapeutic efficacy is intrinsically linked to its metabolism, primarily to its active metabolite, O-desmethylvenlafaxine (ODV).[1] Understanding the nuances of this metabolic process is crucial for optimizing drug therapy, predicting drug-drug interactions, and elucidating inter-individual variability in patient response. The use of stable isotope-labeled compounds, such as Venlafaxine-d6, as tracers offers a powerful tool for these investigations. This technical guide provides an in-depth overview of the application of this compound in metabolic studies, complete with experimental protocols, quantitative data, and visual representations of the underlying biochemical pathways.

Metabolic Pathways of Venlafaxine

Venlafaxine undergoes extensive hepatic metabolism, primarily through two main pathways: O-demethylation and N-demethylation.[2][3]

  • O-demethylation: This is the major metabolic route, leading to the formation of the pharmacologically active metabolite, O-desmethylvenlafaxine (ODV). This reaction is predominantly catalyzed by the polymorphic cytochrome P450 enzyme, CYP2D6.[2][3] Individuals with genetic variations in the CYP2D6 gene can exhibit different metabolic phenotypes, such as poor, intermediate, extensive, and ultrarapid metabolizers, which can significantly impact the plasma concentrations of venlafaxine and ODV.[4][5][6]

  • N-demethylation: This is a minor pathway that results in the formation of N-desmethylvenlafaxine (NDV). This reaction is primarily mediated by CYP3A4 and CYP2C19.[2][3]

  • Further Metabolism: Both ODV and NDV can be further metabolized to N,O-didesmethylvenlafaxine (NODV).[3]

The use of this compound as a tracer allows for the precise tracking of the parent compound and its deuterated metabolites, enabling a detailed characterization of these metabolic pathways.

Quantitative Data in Venlafaxine Metabolism

The following tables summarize key quantitative data relevant to the metabolism and pharmacokinetics of venlafaxine. This data provides a baseline for what can be expected and measured in a metabolic study using this compound as a tracer.

Table 1: Pharmacokinetic Parameters of Venlafaxine and O-desmethylvenlafaxine (ODV) in Humans (Extensive Metabolizers)
ParameterVenlafaxineO-desmethylvenlafaxine (ODV)Reference
Elimination Half-Life (t½) 5 ± 2 hours (immediate release)11 ± 2 hours[7]
Apparent Clearance (CL/F) 1.3 ± 0.6 L/h/kg0.4 ± 0.2 L/h/kg[8]
Volume of Distribution (Vd/F) 7.5 ± 3.7 L/kg5.7 ± 1.8 L/kg[8]
Plasma Protein Binding 27%30%[7]
Table 2: In Vitro Metabolism Kinetics of Venlafaxine in Human Liver Microsomes
PathwayEnzymeKm (μM)Vmax (nmol/min/mg protein)Reference
O-demethylation CYP2D623.2-[9]
N-demethylation CYP2C19, CYP3A425042.14[9]
Table 3: Impact of CYP2D6 Phenotype on Venlafaxine and ODV Pharmacokinetics
ParameterCYP2D6 Extensive Metabolizers (EM)CYP2D6 Poor Metabolizers (PM)Reference
Venlafaxine Cmax (ng/mL) LowerSignificantly Higher[4]
Venlafaxine AUC (ng·h/mL) LowerSignificantly Higher[4]
ODV Cmax (ng/mL) HigherSignificantly Lower[4]
ODV AUC (ng·h/mL) HigherSignificantly Lower[4]
ODV/Venlafaxine Ratio > 1< 1[6]

Experimental Protocols

The following are detailed methodologies for conducting in vitro and in vivo metabolic studies using this compound as a tracer.

Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes

Objective: To determine the kinetics of the formation of deuterated metabolites of this compound in a controlled in vitro system.

Materials:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal standard (e.g., a structurally similar, non-deuterated compound not endogenously present)

Procedure:

  • Incubation:

    • Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer, and this compound at various concentrations (e.g., 1-500 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Preparation:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Utilize a validated LC-MS/MS method to separate and quantify this compound and its deuterated metabolites (O-desmethylthis compound, N-desmethylthis compound, etc.).

    • Monitor the specific precursor-to-product ion transitions for each analyte and the internal standard.

Protocol 2: In Vivo Pharmacokinetic Study of this compound in a Rodent Model

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound and the formation of its deuterated metabolites in a living organism.

Materials:

  • This compound formulated for oral or intravenous administration

  • Laboratory animals (e.g., Sprague-Dawley rats)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Metabolic cages for urine and feces collection

  • Sample processing reagents (as in Protocol 1)

Procedure:

  • Dosing and Sample Collection:

    • Administer a single dose of this compound to the animals (e.g., 10 mg/kg orally).

    • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via an appropriate route (e.g., tail vein, jugular vein cannula).

    • Process the blood samples to obtain plasma.

    • House the animals in metabolic cages to collect urine and feces over 24 or 48 hours.

  • Sample Preparation:

    • Plasma samples: Perform protein precipitation as described in Protocol 1.

    • Urine samples: Dilute with mobile phase and centrifuge before analysis.

    • Fecal samples: Homogenize with a suitable solvent, extract the analytes, and centrifuge to remove solid debris.

  • LC-MS/MS Analysis:

    • Analyze the processed samples using a validated LC-MS/MS method to quantify this compound and its deuterated metabolites.

Mandatory Visualizations

Diagram 1: Venlafaxine Metabolic Pathway

Venlafaxine_Metabolism cluster_enzymes Metabolizing Enzymes Venlafaxine Venlafaxine ODV O-desmethylvenlafaxine (ODV) (Active) Venlafaxine->ODV O-demethylation (Major) NDV N-desmethylvenlafaxine (NDV) Venlafaxine->NDV N-demethylation (Minor) NODV N,O-didesmethylvenlafaxine (NODV) ODV->NODV NDV->NODV CYP2D6 CYP2D6 CYP2D6->Venlafaxine:n CYP2D6->ODV:s CYP3A4 CYP3A4 CYP3A4->Venlafaxine:s CYP3A4->NDV:n CYP2C19 CYP2C19 CYP2C19->Venlafaxine:s CYP2C19->ODV:s CYP2C19->NDV:n

Caption: Primary metabolic pathways of venlafaxine.

Diagram 2: Experimental Workflow for In Vitro Tracer Study

InVitro_Workflow start Start incubation Incubate this compound with Human Liver Microsomes and NADPH start->incubation quenching Quench Reaction with Acetonitrile + Internal Standard incubation->quenching centrifugation Centrifuge to Pellet Protein quenching->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporate to Dryness supernatant->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis data Quantify this compound and Deuterated Metabolites analysis->data end End data->end

Caption: Workflow for in vitro this compound metabolism.

Diagram 3: Logical Relationship of CYP2D6 Phenotype and Metabolism

CYP2D6_Phenotype_Metabolism phenotype CYP2D6 Phenotype em Extensive Metabolizer (EM) phenotype->em pm Poor Metabolizer (PM) phenotype->pm metabolism Venlafaxine Metabolism em->metabolism pm->metabolism high_odv High ODV Formation metabolism->high_odv EM Pathway low_odv Low ODV Formation metabolism->low_odv PM Pathway ven_accum Venlafaxine Accumulation low_odv->ven_accum

Caption: Impact of CYP2D6 phenotype on venlafaxine metabolism.

Conclusion

The use of this compound as a tracer in metabolic studies provides a robust and precise method for elucidating the complex biotransformation of this widely used antidepressant. By enabling the clear differentiation of the administered drug and its metabolites from endogenous compounds, researchers can gain valuable insights into pharmacokinetic variability, the influence of genetic polymorphisms, and the potential for drug-drug interactions. The protocols and data presented in this guide serve as a comprehensive resource for scientists and drug development professionals aiming to leverage this powerful technique in their research.

References

Methodological & Application

Quantitative Analysis of Venlafaxine in Human Plasma by UPLC-MS/MS Using Venlafaxine-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document provides a comprehensive guide for the quantitative analysis of venlafaxine in human plasma using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The protocol incorporates Venlafaxine-d6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision, making it suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical research.

Introduction

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, generalized anxiety disorder, and other mood disorders.[1] Accurate measurement of venlafaxine concentrations in plasma is crucial for optimizing therapeutic outcomes and for pharmacokinetic evaluations.[1] UPLC-MS/MS has emerged as the preferred analytical technique for bioanalytical quantification due to its superior sensitivity, selectivity, and throughput.[1] The use of a deuterated internal standard like this compound is critical for mitigating matrix effects and variability during sample preparation and analysis, thereby ensuring the reliability of the results.[1][2]

Principle of the Method

This method employs a simple and rapid protein precipitation technique to extract venlafaxine and the internal standard from human plasma. The chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.[1][3] The specific precursor-to-product ion transitions for venlafaxine and this compound provide the necessary selectivity and sensitivity for accurate quantification in a complex biological matrix.[3][4]

Experimental Protocols

Materials and Reagents
  • Venlafaxine hydrochloride (Reference Standard)

  • This compound hydrochloride (Internal Standard)

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • Formic acid (reagent grade)

  • Ultrapure water

  • Blank human plasma

Instrumentation
  • UPLC System: A system capable of delivering reproducible gradients at high pressures.[2]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[2][4]

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of venlafaxine and this compound in methanol to prepare individual stock solutions.[2]

  • Working Standard Solutions: Prepare working standard solutions by serial dilution of the primary stock solutions with a 50:50 (v/v) methanol:water mixture.[1]

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound primary stock solution with the same diluent.[1]

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of the plasma sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.[1]

  • Add 20 µL of the this compound internal standard working solution.[1]

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.[1]

  • Vortex the mixture for 1 minute.[1]

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]

  • Transfer the supernatant to an autosampler vial.

  • Inject an appropriate volume (e.g., 5 µL) into the UPLC-MS/MS system.[1]

Alternatively, a solid-phase extraction (SPE) can be employed for cleaner extracts.[2][4]

UPLC-MS/MS Conditions

The following table summarizes the recommended starting conditions for the UPLC-MS/MS analysis. These may require optimization based on the specific instrumentation and column used.[2][4][5]

ParameterRecommended Condition
UPLC System
ColumnACQUITY UPLC® BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)[6]
Mobile Phase A0.1% Formic acid in water[5]
Mobile Phase B0.1% Formic acid in acetonitrile[5]
Flow Rate0.3 - 0.5 mL/min[5]
Column Temperature30-40 °C[5]
Injection Volume5 µL[1]
Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)[4]
Capillary Voltage3.50 kV[4]
Cone VoltageOptimized for each analyte (e.g., Venlafaxine: 27 V, this compound: 12 V)[4]
Collision EnergyOptimized for each analyte (e.g., Venlafaxine: 24 eV, this compound: 42 eV)[4]
Data Analysis and Quantification

The concentration of venlafaxine is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of the unknown samples is then interpolated from this curve.[2]

Quantitative Data Summary

The following tables summarize typical validation parameters for the UPLC-MS/MS method for venlafaxine quantification.

Table 1: Mass Spectrometry Parameters [4]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Venlafaxine278.3121.13[6]
This compound284.4121.0
O-desmethylvenlafaxine (ODV)264.31107.14[6]

Table 2: Method Validation Parameters [2][5][6]

Validation ParameterTypical Acceptance Criteria/Range
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)1.0 ng/mL
AccuracyWithin ±15% of the nominal concentration (±20% for LLOQ)
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%
Recovery> 80%

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Add Internal Standard (this compound) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into UPLC supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection quantification Quantification (Peak Area Ratio) detection->quantification results Concentration Results quantification->results G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron venlafaxine Venlafaxine sert Serotonin Transporter (SERT) venlafaxine->sert Inhibits net Norepinephrine Transporter (NET) venlafaxine->net Inhibits serotonin Increased Serotonin norepinephrine Increased Norepinephrine receptors Postsynaptic Receptors serotonin->receptors norepinephrine->receptors signal Enhanced Neurotransmission receptors->signal

References

GC-MS analysis of venlafaxine with Venlafaxine-d6 internal standard

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Quantitative Analysis of Venlafaxine in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS) using Venlafaxine-d6 as an Internal Standard.

Introduction

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder, anxiety, and panic disorders. The therapeutic window for venlafaxine is relatively narrow, and its metabolism can vary significantly among individuals. Therefore, accurate and reliable quantification of venlafaxine in biological matrices, such as plasma, is crucial for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and forensic toxicology.

While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common method for this analysis, gas chromatography-mass spectrometry (GC-MS) offers a robust and often more accessible alternative. This application note details a validated GC-MS method for the determination of venlafaxine in human plasma. The method employs a stable isotope-labeled internal standard (SIL-IS), this compound, to ensure the highest level of accuracy and precision by correcting for variations during sample preparation and analysis.

Principle of the Method

This method involves the isolation of venlafaxine and the this compound internal standard from a plasma matrix using solid-phase extraction (SPE). Due to the low volatility of venlafaxine, which contains a polar hydroxyl group, a derivatization step is employed to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. The derivatized sample is then injected into the GC-MS system. The compounds are separated on a capillary column and detected by a mass spectrometer operating in Selected Ion Monitoring (SIM) mode, which provides high selectivity and sensitivity for quantitative analysis. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.

Experimental Protocols

Materials and Reagents
  • Venlafaxine hydrochloride (Reference Standard)

  • This compound (Internal Standard)[1][2][3]

  • Methanol (HPLC or GC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium Hydroxide (NH₄OH)

  • Deionized Water

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) as derivatizing agent[4]

  • Ethyl Acetate (GC grade)

  • Blank human plasma

  • Solid-Phase Extraction (SPE) Cartridges (e.g., C18, 100 mg, 1 mL)

Preparation of Standards and Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve venlafaxine and this compound in separate volumetric flasks with methanol.

  • Working Standard Solutions: Prepare serial dilutions of the venlafaxine stock solution with 50:50 methanol/water to create working solutions for calibration curve standards (e.g., ranging from 100 ng/mL to 10,000 ng/mL).

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 methanol/water.

Sample Preparation (Solid-Phase Extraction)
  • Sample Pre-treatment: To 1.0 mL of plasma sample (blank, calibration standard, or unknown), add 50 µL of the 100 ng/mL this compound internal standard working solution and vortex.

  • Alkalinization: Add 50 µL of 2% aqueous ammonia to the plasma sample and vortex. This step ensures venlafaxine is in its basic, non-ionized form for better retention on the C18 sorbent.[5]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 40% methanol in water to remove polar interferences.

  • Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.[5]

Derivatization
  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reagent Addition: To the dried residue, add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the tube tightly and heat at 75°C for 30 minutes to ensure complete derivatization of the hydroxyl group.[4]

  • Cooling: Allow the sample to cool to room temperature before analysis.

GC-MS Instrumental Parameters

The following parameters can be used as a starting point for method development.

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Column HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness[6]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min[6]
Injector Splitless mode
Injector Temp. 250°C[6]
Oven Program Initial temp 100°C for 1 min, ramp at 35°C/min to 220°C (hold 1 min), then ramp at 8°C/min to 260°C (hold 2 min).[6] A post-run at a higher temperature may be needed to clean the column.
Injection Volume 1-2 µL
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Impact (EI) at 70 eV
Ion Source Temp. 230°C[6]
Quadrupole Temp. 150°C[6]
Acquisition Mode Selected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Parameters

The primary fragmentation of venlafaxine occurs via cleavage alpha to the nitrogen atom, yielding a characteristic ion. This fragment is expected to be conserved post-derivatization.

CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
Venlafaxine-TMS Derivative58To be determined
This compound-TMS Derivative64[7]To be determined

Note: Qualifier ions should be selected from the mass spectrum of the derivatized standards to ensure specificity.

Data Presentation

The method should be validated according to international guidelines. The following tables summarize expected performance characteristics based on similar validated methods.[5]

Table 1: Calibration Curve and Sensitivity

ParameterExpected Value
Linearity Range10 - 1000 ng/mL[5]
Correlation Coefficient (r²)> 0.995[5]
Lower Limit of Quantification (LLOQ)10 ng/mL[5]

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Bias)
LQC 30< 15%< 15%± 15%
MQC 300< 15%< 15%± 15%
HQC 800< 15%< 15%± 15%
Data adapted from a similar validated GC-MS method for venlafaxine.[5]

Visualizations

G GC-MS Analysis Workflow for Venlafaxine cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma Plasma Sample (1 mL) spike Spike with This compound IS plasma->spike spe Solid-Phase Extraction (SPE) spike->spe evap Evaporate to Dryness spe->evap deriv Derivatization (BSTFA, 75°C) evap->deriv gcms GC-MS Analysis (SIM Mode) deriv->gcms process Peak Integration & Area Ratio Calculation gcms->process quant Quantification via Calibration Curve process->quant report Final Report quant->report

Caption: Experimental workflow for venlafaxine quantification.

Caption: Analyte and Internal Standard relationship for GC-MS.

Conclusion

This application note provides a comprehensive protocol for the quantitative determination of venlafaxine in human plasma using GC-MS with a deuterated internal standard. The method involves a robust solid-phase extraction, a necessary derivatization step to improve chromatographic performance, and selective detection using SIM mode. The use of this compound ensures high accuracy and precision, making this method suitable for routine therapeutic drug monitoring, clinical research, and forensic applications. The provided parameters serve as a strong foundation for method implementation and validation in any analytical laboratory.

References

Application Notes and Protocols for Venlafaxine Analysis in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols and comparative data for the primary sample preparation techniques used in the quantitative analysis of venlafaxine and its major metabolite, O-desmethylvenlafaxine (ODV), in human plasma. The methodologies are designed for researchers, scientists, and drug development professionals utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for analysis.

Introduction

Venlafaxine is an antidepressant of the serotonin-norepinephrine reuptake inhibitor (SNRI) class. Therapeutic drug monitoring and pharmacokinetic studies are essential for optimizing dosage and ensuring patient safety. Effective sample preparation is a critical step to remove endogenous plasma components that can interfere with the analysis. The most common techniques employed are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on the required sensitivity, sample throughput, and available resources.

Comparative Quantitative Data

The following tables summarize the performance of different sample preparation techniques for venlafaxine analysis in plasma as reported in various studies.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) Reference
Linearity Range (ng/mL) 5 - 2501.0 - 200.04 - 400[1][2][3]
Lower Limit of Quantification (LLOQ) (ng/mL) 5.01.010[1][2][4]
Extraction Recovery (%) >95.9>70>80[1][5][6]
Precision (RSD %) < 10< 10.15.0 - 10.7[1][2][4]
Accuracy (RE %) < 10± 10.085 - 110% of nominal[1][2][4]

Experimental Protocols

Protein Precipitation (PPT)

This method is rapid and simple, involving the addition of an organic solvent to precipitate plasma proteins.

Materials and Reagents:

  • Human plasma sample

  • Internal Standard (IS) working solution (e.g., Cetirizine)[1]

  • Acetonitrile (precipitating agent)[1]

  • Vortex mixer

  • Centrifuge

  • HPLC or LC-MS/MS system

Protocol:

  • Pipette a 0.5 mL aliquot of the human plasma sample into a centrifuge tube.

  • Add 0.1 mL of the internal standard working solution (e.g., 2000.0 ng/mL of Cetirizine).[1]

  • Add 1 mL of acetonitrile to precipitate the plasma proteins.[1]

  • Vortex the mixture for 5 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.[1]

  • Carefully collect the supernatant.

  • Inject a 5 µL aliquot of the supernatant into the LC-MS system for analysis.[1]

PPT_Workflow plasma Plasma Sample (0.5 mL) is Add Internal Standard (0.1 mL) plasma->is ppt_agent Add Acetonitrile (1 mL) is->ppt_agent vortex Vortex (5 min) ppt_agent->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Protein Precipitation Workflow
Liquid-Liquid Extraction (LLE)

LLE is a method that separates compounds based on their relative solubilities in two different immiscible liquids.

Materials and Reagents:

  • Human plasma sample

  • Internal Standard (IS) working solution (e.g., Fluoxetine)[3]

  • Methyl tertiary butyl ether (extraction solvent)[3]

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Mobile phase for reconstitution

  • HPLC or LC-MS/MS system

Protocol:

  • Select a suitable volume of the plasma sample.

  • Add the internal standard to the plasma sample.

  • Add the extraction solvent, methyl tertiary butyl ether.[3]

  • Vortex the mixture to ensure thorough mixing and extraction.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Transfer the organic layer containing the analyte and internal standard to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a suitable volume of the mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LLE_Workflow plasma Plasma Sample is Add Internal Standard plasma->is extraction_solvent Add Extraction Solvent is->extraction_solvent vortex Vortex extraction_solvent->vortex centrifuge Centrifuge vortex->centrifuge organic_layer Collect Organic Layer centrifuge->organic_layer evaporate Evaporate to Dryness organic_layer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Liquid-Liquid Extraction Workflow
Solid-Phase Extraction (SPE)

SPE is a highly effective technique for the selective isolation and concentration of analytes from a complex matrix.[7]

Materials and Reagents:

  • Human plasma sample

  • Internal Standard (IS) working solution (e.g., D,L-Venlafaxine-d11)[7]

  • SPE cartridges (e.g., C18)[7]

  • Methanol (HPLC grade)[7]

  • Deionized water[7]

  • Ammonia solution (for elution)[7]

  • Orthophosphoric acid (for pre-treatment)[7]

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Mobile phase for reconstitution

  • LC-MS/MS system

Protocol:

  • Sample Pre-treatment:

    • To a 1 mL aliquot of plasma, add the internal standard.[7]

    • Acidify the sample with a small volume of orthophosphoric acid to precipitate proteins.[7]

    • Centrifuge the sample and use the supernatant for the SPE procedure.[7]

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.[7]

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge to remove interferences.

  • Elution:

    • Elute the analytes with 1-2 mL of methanol containing a small amount of ammonia (e.g., 2-5%).[7]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[7]

    • Reconstitute the dried residue in a small volume of the mobile phase.[7]

  • Analysis:

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction plasma Plasma Sample (1 mL) is Add Internal Standard plasma->is acidify Acidify & Centrifuge is->acidify supernatant Collect Supernatant acidify->supernatant load Load Sample supernatant->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Solid-Phase Extraction Workflow

References

Solid-phase extraction protocol for venlafaxine and Venlafaxine-d6

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Detailed Protocol for the Solid-Phase Extraction of Venlafaxine and Venlafaxine-d6 from Biological Matrices

This application note provides a comprehensive protocol for the solid-phase extraction (SPE) of venlafaxine and its deuterated internal standard, this compound, from biological samples such as plasma and serum. This protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications requiring the accurate quantification of venlafaxine.

Introduction

Venlafaxine is an antidepressant medication of the serotonin-norepinephrine reuptake inhibitor (SNRI) class.[1] Accurate measurement of venlafaxine and its primary active metabolite, O-desmethylvenlafaxine (ODV), in biological matrices is essential for clinical and research purposes.[1][2] Solid-phase extraction is a widely utilized technique for the cleanup and concentration of analytes from complex sample matrices prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The use of a deuterated internal standard like this compound is critical for correcting for matrix effects and variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[2] This protocol outlines a robust SPE method for the extraction of venlafaxine, which can be adapted for various research needs.

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for the solid-phase extraction of venlafaxine and this compound.

Materials and Reagents

  • Venlafaxine and this compound reference standards

  • HPLC-grade methanol and acetonitrile

  • Formic acid

  • Ammonium hydroxide

  • Deionized water

  • Drug-free plasma or serum

  • Solid-Phase Extraction (SPE) Cartridges (e.g., C18, Oasis HLB)[3]

  • Centrifuge

  • Nitrogen evaporator

  • Vortex mixer

Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of venlafaxine and this compound in methanol to obtain individual stock solutions of 1 mg/mL.[2]

  • Working Standard Solutions: Prepare serial dilutions of the venlafaxine stock solution in a 50:50 (v/v) mixture of methanol and water to create working solutions for calibration curves and quality control samples.[2]

  • Internal Standard Working Solution: Prepare a working solution of this compound in a suitable solvent like methanol.[1]

Sample Preparation and Solid-Phase Extraction Protocol

  • Sample Pre-treatment:

    • To a 200 µL aliquot of the plasma sample, add 20 µL of the this compound internal standard working solution and vortex briefly.[2]

    • For plasma or serum samples, protein precipitation can be achieved by adding a small volume of an acid like orthophosphoric acid.[1]

    • Centrifuge the sample to pellet the precipitated proteins. The resulting supernatant will be used for the SPE procedure.[1]

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.[1][2] Ensure the sorbent bed does not dry out before loading the sample.[1]

  • Sample Loading:

    • Load the pre-treated plasma supernatant onto the conditioned SPE cartridge.[2]

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 5% methanol to remove polar interferences.[2][3]

  • Elution:

    • Elute the analytes of interest with 1 mL of 5% ammonium hydroxide in methanol.[2] This basic elution solvent improves the recovery of the basic venlafaxine molecule.[1]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[1][2]

    • Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.[2] This step concentrates the sample and ensures compatibility with the analytical system.[1]

Data Presentation

The following tables summarize typical quantitative data for the solid-phase extraction of venlafaxine from various studies.

Table 1: SPE Sorbent Types and Elution Solvents

SPE SorbentElution SolventReference
C18Methanol[4]
C8Methanol[5]
Oasis HLBMethanol[3]
Strata-XMethanol, Acetonitrile, and their mixtures with 25% ammonia[5]
Strata-X-CMethanol, Acetonitrile, and their mixtures with 25% ammonia[5]
Strata-X-AWMethanol, Acetonitrile, and their mixtures with 25% ammonia[5]

Table 2: Performance Data for Venlafaxine Extraction

ParameterValueMatrixAnalytical MethodReference
Recovery> 92%PlasmaHPLC-spectrofluorimetric[6]
Recovery~100%PlasmaHPLC-UV[6]
Recovery88.8% (for this compound)Rat PlasmaUPLC-MS/ESI[3]
Limit of Detection (LOD)0.3 ng/mLPlasmaHPLC-spectrofluorimetric[6]
Limit of Quantification (LOQ)10 ng/mLRat PlasmaGC-MS[4]
Linearity1 - 1000 ng/mLPlasmaHPLC-spectrofluorimetric[6]
Linearity10 - 1000 ng/mLRat PlasmaGC-MS[4]

Visualizations

Solid-Phase Extraction Workflow for Venlafaxine and this compound

SPE_Workflow cluster_sample_prep Sample Pre-treatment plasma Plasma/Serum Sample add_is Spike with This compound plasma->add_is acidify Acidify & Centrifuge add_is->acidify supernatant Supernatant acidify->supernatant condition Condition Cartridge (Methanol, Water) load Load Sample condition->load 1. Condition wash Wash (e.g., 0.1% Formic Acid, 5% Methanol) load->wash 2. Load elute Elute (e.g., 5% NH4OH in Methanol) wash->elute 3. Wash evaporate Evaporate to Dryness elute->evaporate 4. Elute reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow of the solid-phase extraction protocol.

References

Application Notes and Protocols for Liquid-Liquid Extraction of Venlafaxine from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, anxiety, and panic disorders. Therapeutic drug monitoring and pharmacokinetic studies of venlafaxine and its active metabolite, O-desmethylvenlafaxine (ODV), in biological matrices are crucial for optimizing dosage regimens and ensuring patient safety. Liquid-liquid extraction (LLE) is a robust and widely used technique for the extraction of venlafaxine and its metabolites from complex biological samples such as plasma, serum, whole blood, and urine.[1][2] This document provides detailed application notes and protocols for the LLE of venlafaxine, along with a summary of quantitative data from various studies.

Principle of Liquid-Liquid Extraction

Liquid-liquid extraction is a sample preparation technique that separates analytes from a sample matrix based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. For basic compounds like venlafaxine, the pH of the aqueous phase is adjusted to a basic pH to neutralize the charge on the molecule, thereby increasing its solubility in the organic solvent. This allows for the selective transfer of the analyte from the biological matrix into the organic phase, leaving behind endogenous interferences.[3]

Data Summary

The following tables summarize quantitative data from various studies on the liquid-liquid extraction of venlafaxine and its primary metabolite, O-desmethylvenlafaxine (ODV), from different biological matrices.

Table 1: Liquid-Liquid Extraction Performance for Venlafaxine (VEN) and O-desmethylvenlafaxine (ODV)

Biological MatrixExtraction Solvent(s)Recovery (%)Linearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Reference
Human PlasmaIsoamyl alcohol/hexane (1/99 v/v)VEN: ~100%, ODV: ~70%1 - 2000VEN: 1, ODV: 5Not Reported[4]
Human PlasmaHexane/ethyl acetate (80/20 v/v)>70% for both VEN and ODV25 - 500Not ReportedNot Reported[4]
Human SerumChloroform/2-propanol/n-heptane (960/14/26 v/v/v)86.4%25 - 500Not ReportedNot Reported[2][4]
Human PlasmaDiethyl ether>88% for both VEN and ODV0.2 - 2000.2Not Reported[2]
Human PlasmaNot Specified>77% for VEN, ODV, NDV, DDVVEN: 4-700, ODV: 2-900, NDV: 3-800, DDV: 2-700VEN: 0.4, ODV: 0.2, NDV: 0.3, DDV: 0.2Not Reported[5]
Human PlasmaNot SpecifiedNot Reported2 - 25Not Reported2[6]
Human PlasmaNot SpecifiedNot Reported10 - 1000<2<10[7]

LOD: Limit of Detection; LOQ: Limit of Quantification; NDV: N-desmethylvenlafaxine; DDV: N,O-didesmethylvenlafaxine

Experimental Protocols

Below are detailed protocols for the liquid-liquid extraction of venlafaxine from biological matrices, based on established methodologies.

Protocol 1: LLE of Venlafaxine and ODV from Human Plasma using Isoamyl Alcohol/Hexane

This protocol is adapted from a method demonstrating high recovery for venlafaxine.[4]

Materials:

  • Human plasma samples

  • Venlafaxine and ODV reference standards

  • Internal standard (e.g., opipramole)[4]

  • Isoamyl alcohol

  • n-Hexane

  • Sodium hydroxide (NaOH) solution (e.g., 1M)

  • Hydrochloric acid (HCl) solution (for reconstitution, e.g., 0.1M)

  • Vortex mixer

  • Centrifuge

  • Solvent evaporator (e.g., nitrogen evaporator)

  • HPLC or LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Pipette 1 mL of human plasma into a clean glass centrifuge tube.

    • Spike with the internal standard solution.

  • pH Adjustment:

    • Add a sufficient volume of 1M NaOH to the plasma sample to adjust the pH to an alkaline value (typically pH 9-11). This ensures that venlafaxine and ODV are in their non-ionized form.[3]

  • Extraction:

    • Add 5 mL of the extraction solvent mixture (isoamyl alcohol/hexane, 1:99 v/v) to the tube.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analytes into the organic phase.

  • Phase Separation:

    • Centrifuge the mixture at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection:

    • Carefully transfer the upper organic layer to a clean tube, avoiding any aspiration of the aqueous layer.

  • Evaporation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase or a reconstitution solution (e.g., 0.1M HCl) for analysis.

  • Analysis:

    • Inject an aliquot of the reconstituted sample into the HPLC or LC-MS/MS system for quantification.

Protocol 2: LLE of Venlafaxine and ODV from Human Serum using a Chloroform-based Solvent Mixture

This protocol utilizes a solvent mixture designed to minimize emulsion formation.[2][4]

Materials:

  • Human serum samples

  • Venlafaxine and ODV reference standards

  • Internal standard (e.g., clomipramine)[2]

  • Chloroform

  • 2-Propanol

  • n-Heptane

  • Sodium hydroxide (NaOH) solution (e.g., 1M)

  • Vortex mixer

  • Centrifuge

  • Solvent evaporator

  • HPLC or LC-MS/MS system

Procedure:

  • Sample Preparation:

    • To 1 mL of serum in a glass tube, add the internal standard.

  • pH Adjustment:

    • Alkalinize the sample by adding 1M NaOH.

  • Extraction:

    • Add 5 mL of the extraction solvent mixture (chloroform/2-propanol/n-heptane, 960:14:26 v/v/v).

    • Vortex for 2 minutes.

  • Phase Separation:

    • Centrifuge at 3000 rpm for 10 minutes.

  • Collection:

    • Transfer the organic (lower) layer to a new tube.

  • Evaporation:

    • Evaporate the solvent to dryness under nitrogen.

  • Reconstitution:

    • Reconstitute the residue in the mobile phase.

  • Analysis:

    • Analyze using a suitable chromatographic method.

Visualizations

Experimental Workflow

LLE_Workflow Sample Biological Sample (Plasma, Serum, etc.) Spike Spike with Internal Standard Sample->Spike pH_Adjust pH Adjustment (Alkalinization) Spike->pH_Adjust Add_Solvent Add Organic Solvent pH_Adjust->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analyze Analyze (HPLC, LC-MS/MS) Reconstitute->Analyze

Caption: General workflow for the liquid-liquid extraction of venlafaxine.

Signaling Pathway of Venlafaxine

Venlafaxine_Pathway Venlafaxine Venlafaxine SERT Serotonin Transporter (SERT) Venlafaxine->SERT inhibits NET Norepinephrine Transporter (NET) Venlafaxine->NET inhibits DAT Dopamine Transporter (DAT) (weaker inhibition) Venlafaxine->DAT inhibits Synaptic_Cleft Increased Synaptic Serotonin & Norepinephrine Postsynaptic Postsynaptic Receptor Activation Synaptic_Cleft->Postsynaptic leads to Downstream Downstream Signaling Cascades (e.g., MAPK-ERK1/2, PI3K-AKT, mTORC1) Postsynaptic->Downstream activates Therapeutic Therapeutic Effects (Antidepressant, Anxiolytic) Downstream->Therapeutic results in

References

Application Note: Quantification of Venlafaxine and O-desmethylvenlafaxine in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of venlafaxine (VEN) and its major active metabolite, O-desmethylvenlafaxine (ODV), in human plasma. The use of a stable isotope-labeled internal standard, venlafaxine-d6, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The protocol employs a straightforward protein precipitation for sample preparation, followed by a rapid and sensitive LC-MS/MS analysis.

Introduction

Venlafaxine is a widely prescribed antidepressant belonging to the serotonin-norepinephrine reuptake inhibitor (SNRI) class.[1][2] It is primarily used to treat major depressive disorder, generalized anxiety disorder, panic disorder, and social anxiety disorder.[2] Venlafaxine is extensively metabolized in the liver, with the primary metabolic pathway being O-demethylation to form O-desmethylvenlafaxine (ODV), a pharmacologically active metabolite.[2][3][4] The cytochrome P450 enzyme CYP2D6 is the major enzyme responsible for this conversion.[3][4] Given that both venlafaxine and ODV contribute to the therapeutic effect, their simultaneous quantification is crucial for accurately assessing the pharmacokinetic profile and ensuring optimal therapeutic outcomes. This application note provides a comprehensive protocol for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma using LC-MS/MS with this compound as the internal standard.

Metabolic Pathway of Venlafaxine

Venlafaxine undergoes extensive metabolism in the liver. The primary pathway is the O-demethylation to its active metabolite O-desmethylvenlafaxine (ODV), which is primarily catalyzed by the CYP2D6 enzyme.[3][4] A minor metabolic pathway involves N-demethylation to N-desmethylvenlafaxine (NDV), a less active metabolite, which is catalyzed by CYP3A4 and CYP2C19.[1][3] ODV and NDV can be further metabolized to N,O-didesmethylvenlafaxine (NODV).[3]

Venlafaxine Metabolism venlafaxine Venlafaxine odv O-desmethylvenlafaxine (ODV) (Active Metabolite) venlafaxine->odv CYP2D6 (Major) CYP2C19 (Minor) ndv N-desmethylvenlafaxine (NDV) (Minor Metabolite) venlafaxine->ndv CYP3A4, CYP2C19 nodv N,O-didesmethylvenlafaxine (NODV) odv->nodv CYP2C19, CYP2D6, CYP3A4 ndv->nodv

Figure 1: Metabolic pathway of venlafaxine.

Experimental Protocol

This protocol is designed for the quantification of venlafaxine and O-desmethylvenlafaxine in human plasma.

Materials and Reagents
  • Analytes: Venlafaxine, O-desmethylvenlafaxine

  • Internal Standard: this compound

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade)

  • Reagents: Deionized water

  • Biological Matrix: Drug-free human plasma (K2EDTA)

Instrumentation
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation: Protein Precipitation
  • Pipette 100 µL of human plasma (blank, calibration standard, quality control, or unknown sample) into a 1.5 mL polypropylene tube.

  • Add 20 µL of the internal standard working solution (this compound) to all tubes except for the blank plasma.

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial.

  • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Sample Preparation Workflow plasma 100 µL Human Plasma is Add 20 µL this compound (IS) plasma->is ppt Add 300 µL Acetonitrile (0.1% Formic Acid) is->ppt vortex Vortex (30 sec) ppt->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Figure 2: Sample preparation workflow.
LC-MS/MS Conditions

Liquid Chromatography

ParameterValue
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 10% B, increase to 90% B over 2.5 min, hold for 1 min, return to initial conditions and equilibrate for 1.5 min.
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150 °C
Desolvation Temperature 400 °C

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Venlafaxine278.3121.1
O-desmethylvenlafaxine264.3107.1
This compound284.4121.1

Method Validation Data

The method was validated according to regulatory guidelines. A summary of the validation parameters is presented below.

Linearity and Lower Limit of Quantification (LLOQ)

The calibration curves were linear over the concentration range of 1.0 to 500 ng/mL for both venlafaxine and O-desmethylvenlafaxine. The correlation coefficient (r²) was consistently >0.99 for both analytes.

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Venlafaxine1.0 - 5001.0>0.99
O-desmethylvenlafaxine1.0 - 5001.0>0.99
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low (LQC), medium (MQC), and high (HQC).

Intra-day Accuracy and Precision (n=6)

AnalyteQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
VenlafaxineLLOQ1.00.9898.06.5
LQC3.02.9598.34.2
MQC7576.2101.62.8
HQC400405.1101.31.9
ODVLLOQ1.01.03103.07.1
LQC3.03.08102.75.3
MQC7573.998.53.1
HQC400396.499.12.2

Inter-day Accuracy and Precision (n=18, 3 batches)

AnalyteQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
VenlafaxineLLOQ1.01.01101.08.2
LQC3.02.9197.05.8
MQC7577.1102.83.5
HQC400401.5100.42.7
ODVLLOQ1.00.9797.09.5
LQC3.03.11103.76.9
MQC7572.897.14.3
HQC400403.2100.83.1
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC and HQC levels.

AnalyteQC LevelExtraction Recovery (%)Matrix Effect (%)
VenlafaxineLQC92.598.2
HQC94.199.5
ODVLQC89.897.6
HQC91.398.9
This compound-93.298.7

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the simultaneous quantification of venlafaxine and its active metabolite, O-desmethylvenlafaxine, in human plasma. The use of a stable isotope-labeled internal standard and a simple protein precipitation sample preparation procedure makes this method highly suitable for high-throughput analysis in clinical and research settings. The method has been thoroughly validated and demonstrates excellent performance in terms of linearity, accuracy, precision, and recovery.

References

Chiral Separation of Venlafaxine Enantiomers Using a Deuterated Standard: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Venlafaxine is a widely prescribed antidepressant medication belonging to the serotonin-norepinephrine reuptake inhibitor (SNRI) class. It is administered as a racemic mixture of (R)- and (S)-venlafaxine, which exhibit distinct pharmacological profiles. The (R)-enantiomer is a potent inhibitor of both serotonin and norepinephrine reuptake, while the (S)-enantiomer is more selective for serotonin.[1][2][3] Venlafaxine undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its major active metabolite, O-desmethylvenlafaxine (ODV), which is also chiral and pharmacologically active.[4][5][6] Minor metabolites include N-desmethylvenlafaxine (NDV) and N,O-didesmethylvenlafaxine (DDV).[4][5] Given the stereoselective metabolism and pharmacological activity, the enantioselective quantification of venlafaxine and its metabolites is crucial for pharmacokinetic and pharmacodynamic studies, as well as in clinical drug monitoring.[1][3]

This application note provides a detailed protocol for the chiral separation and quantification of venlafaxine enantiomers in plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The method incorporates a deuterated internal standard, venlafaxine-d6, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][7]

Principle of the Method

The method utilizes a chiral stationary phase to achieve the separation of the (R)- and (S)-enantiomers of venlafaxine. Analytes are extracted from the plasma matrix using solid-phase extraction (SPE). Following extraction, the samples are analyzed by UPLC-MS/MS. The use of a stable isotope-labeled internal standard, this compound, which co-elutes with the analyte but is distinguishable by its mass-to-charge ratio (m/z), allows for reliable quantification.[1]

Quantitative Data

The following table summarizes the limit of detection (LOD) and lower limit of quantification (LLOQ) for venlafaxine and its primary metabolite, O-desmethylvenlafaxine, as determined by a validated UPLC-MS/MS method using a deuterated internal standard in rat plasma.

AnalyteLimit of Detection (LOD) (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
Venlafaxine (VEN)2.66[8]7.98[8]
O-desmethylvenlafaxine (ODV)2.78[8]8.34[8]

Experimental Protocols

Materials and Reagents
  • Standards: (R)-Venlafaxine, (S)-Venlafaxine, Racemic Venlafaxine, Racemic O-desmethylvenlafaxine, this compound (internal standard)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade)

  • Reagents: Ammonium hydroxide, Deionized water

  • Solid-Phase Extraction (SPE) Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balance) or equivalent

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of (R)-venlafaxine, (S)-venlafaxine, and this compound in methanol to prepare individual stock solutions.[1]

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions in a mixture of methanol and water (e.g., 50:50 v/v) to create working solutions for calibration curves and quality control samples.[1]

  • Internal Standard Working Solution (50 µg/mL): Prepare a working solution of this compound at a concentration of 50 µg/mL in the appropriate solvent.[9]

Sample Preparation (Solid-Phase Extraction)
  • Sample Pre-treatment: To 200 µL of plasma sample, add 20 µL of the this compound internal standard working solution and vortex briefly.[1]

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.[1][9]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[1][9]

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water.[9]

  • Elution: Elute the analytes with 1 mL of methanol.[9]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.[1][9] Reconstitute the residue in 100-200 µL of the mobile phase starting composition.[1][9]

UPLC-MS/MS Parameters
  • Instrument: An Ultra-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS).[7]

  • Column: A chiral stationary phase column suitable for the separation of venlafaxine enantiomers (e.g., a vancomycin-based chiral column).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). The gradient should be optimized for enantiomeric separation.

  • Flow Rate: Optimized for the specific column and system.

  • Injection Volume: 7 µL.[9]

  • Mass Spectrometry: The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[1][9]

The specific precursor-to-product ion transitions for venlafaxine, O-desmethylvenlafaxine, and the deuterated internal standard are critical for selective and sensitive detection. These transitions should be optimized for the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Venlafaxine (VEN)278.3121.08[9][10]
O-desmethylvenlafaxine (ODV)264.2107.1[9][10]
This compound (Internal Standard)284.4121.0[9][10]
Data Analysis and Quantification

The concentration of each venlafaxine enantiomer is determined by calculating the peak area ratio of the analyte to the internal standard.[1] A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of the unknown samples is then interpolated from this curve.[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) add_is Add this compound (20 µL) plasma->add_is vortex Vortex add_is->vortex spe Solid-Phase Extraction (SPE) vortex->spe evaporate Evaporate to Dryness spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute uplc UPLC Separation (Chiral Column) reconstitute->uplc msms MS/MS Detection (MRM) uplc->msms peak_integration Peak Area Integration msms->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc calibration Calibration Curve ratio_calc->calibration quantification Quantify Enantiomer Concentration calibration->quantification venlafaxine_metabolism venlafaxine Venlafaxine ((R)- and (S)-enantiomers) odv O-desmethylvenlafaxine (ODV) (Active Metabolite) venlafaxine->odv CYP2D6 (Major) ndv N-desmethylvenlafaxine (NDV) (Minor Metabolite) venlafaxine->ndv CYP3A4, CYP2C19 (Minor) ddv N,O-didesmethylvenlafaxine (DDV) (Minor Metabolite) odv->ddv CYP2C19, CYP2D6, CYP3A4 ndv->ddv CYP2D6

References

Application Note: Therapeutic Drug Monitoring of Venlafaxine Using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder and other mood disorders.[1] Therapeutic drug monitoring (TDM) of venlafaxine and its active metabolite, O-desmethylvenlafaxine (ODV), is crucial for optimizing treatment efficacy and minimizing adverse effects due to their high pharmacokinetic variability among individuals.[2] Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that offers high accuracy and precision for quantifying drug concentrations in biological matrices.[3][4] This application note provides a detailed protocol for the therapeutic drug monitoring of venlafaxine and ODV in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a definitive analytical method that minimizes errors from sample loss during preparation and analysis.[3] It involves adding a known amount of an isotopically labeled version of the analyte (e.g., venlafaxine-d11) as an internal standard to the sample.[1][3][5] This "spike" is chemically identical to the analyte but has a different mass.[3] By measuring the ratio of the native analyte to the isotopically labeled standard using a mass spectrometer, the precise concentration of the analyte in the original sample can be determined.[3]

Experimental Protocols

Materials and Reagents
  • Analytes: Venlafaxine HCl, O-desmethylvenlafaxine[5]

  • Internal Standard: D,L-Venlafaxine-d11[5]

  • Solvents: LC-MS grade acetonitrile, methanol, and formic acid[5]

  • Reagents: Ammonium acetate, deionized water (18.2 MΩ·cm)[5]

  • Biological Matrix: Drug-free human plasma[5]

  • Labware: Calibrated micropipettes, 1.5 mL polypropylene centrifuge tubes, autosampler vials[5]

Instrumentation
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[5]

Sample Preparation: Protein Precipitation
  • Pipette 200 µL of human plasma (blank, calibration standard, quality control, or unknown sample) into a 1.5 mL polypropylene tube.[6]

  • Add 50 µL of the internal standard working solution (e.g., D,L-Venlafaxine-d11) to all tubes except for the blank plasma.[5]

  • Add a protein precipitating agent, such as acetonitrile with 0.43% formic acid.[6]

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

  • Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical LC-MS/MS conditions that can be optimized for specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reversed-phase column (e.g., 50 mm x 4.6 mm, 5 µm)[6]
Mobile Phase A 10 mmol/L Ammonium acetate in water with formic acid[7][8]
Mobile Phase B Acetonitrile with formic acid[7]
Flow Rate 1.0 mL/min[8]
Gradient Optimized for separation of venlafaxine, ODV, and internal standard
Column Temperature Ambient or controlled (e.g., 40°C)
Injection Volume 5 µL[1]

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)[5]
Scan Type Multiple Reaction Monitoring (MRM)[5]
MRM Transitions Venlafaxine: m/z 278.3 → 58.1[6] or 278.3 → 121.13[9]
O-desmethylvenlafaxine: m/z 264.3 → 58.1[6] or 264.3 → 107.14[9]
Venlafaxine-d11 (IS): Optimized based on precursor ion
Ion Source Temperature Optimized for specific instrument
Collision Gas Argon

Data Presentation

Table 3: Method Validation Parameters

ParameterVenlafaxineO-desmethylvenlafaxine
Linearity Range 1.0 - 500 ng/mL[5]1.0 - 500 ng/mL[5]
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[8]2.0 ng/mL[6]
Intra-batch Precision (%CV) < 12.6%[6]< 12.6%[6]
Inter-batch Precision (%CV) < 12.6%[6]< 12.6%[6]
Accuracy (% Bias) -9.8% to +3.9%[6]-9.8% to +3.9%[6]

Table 4: Therapeutic Reference Ranges

AnalyteTherapeutic Range
Venlafaxine + O-desmethylvenlafaxine 100 - 400 ng/mL[10] (or 400 - 1500 nmol/L[7])

Conversion factors: nmol/L = ng/mL x 3.61 for Venlafaxine and 3.80 for ODV.[7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (200 µL) add_is Add Internal Standard (Venlafaxine-d11) plasma->add_is protein_precip Protein Precipitation (Acetonitrile + Formic Acid) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_quant Data Quantification ms_detection->data_quant

Caption: Experimental workflow for venlafaxine analysis.

mass_spectrometry_logic cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry lc_column LC Column esi Electrospray Ionization (ESI) lc_column->esi quad1 Quadrupole 1 (Q1) Precursor Ion Selection esi->quad1 quad2 Quadrupole 2 (Q2) Collision Cell quad1->quad2 quad3 Quadrupole 3 (Q3) Product Ion Selection quad2->quad3 detector Detector quad3->detector

Caption: Logic of the tandem mass spectrometry setup.

snri_mechanism venlafaxine Venlafaxine sert Serotonin Transporter (SERT) venlafaxine->sert net Norepinephrine Transporter (NET) venlafaxine->net reuptake_block Inhibition of Reuptake sert->reuptake_block net->reuptake_block serotonin Increased Synaptic Serotonin reuptake_block->serotonin norepinephrine Increased Synaptic Norepinephrine reuptake_block->norepinephrine therapeutic_effect Therapeutic Effect (Antidepressant) serotonin->therapeutic_effect norepinephrine->therapeutic_effect

Caption: Simplified mechanism of action for Venlafaxine.

Conclusion

This application note details a robust and sensitive LC-MS/MS method using isotope dilution for the therapeutic drug monitoring of venlafaxine and its active metabolite, O-desmethylvenlafaxine, in human plasma. The straightforward protein precipitation sample preparation and the high selectivity and accuracy of the mass spectrometric detection make this method highly suitable for clinical and research settings, aiding in the personalization of venlafaxine therapy.

References

Application Note: High-Throughput Quantification of Venlafaxine in Forensic Toxicology Screening using Venlafaxine-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of venlafaxine and its major active metabolite, O-desmethylvenlafaxine (ODV), in biological matrices for forensic toxicology screening. The use of a stable isotope-labeled internal standard, Venlafaxine-d6, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.[1] The described protocol employs a straightforward sample preparation technique followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for high-throughput analysis in forensic investigations, post-mortem toxicology, and clinical research.[2][3]

Introduction

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder, anxiety, and other mood disorders.[2] Its presence in biological samples can be of significant interest in forensic toxicology to determine compliance, abuse, or its role in cause of death. Accurate and reliable quantification of venlafaxine and its active metabolite, ODV, is crucial for the correct interpretation of toxicological findings.[4][5] LC-MS/MS has emerged as the gold standard for such analyses due to its high sensitivity, selectivity, and speed.[2] The use of a deuterated internal standard like this compound is critical for achieving accurate and precise results by compensating for variability during sample preparation and analysis.[1]

Mechanism of Action: Serotonin-Norepinephrine Reuptake Inhibition

Venlafaxine exerts its therapeutic effect by blocking the reuptake of serotonin and norepinephrine at the presynaptic neuron terminal, thereby increasing their concentrations in the synaptic cleft and enhancing neurotransmission.[3][4]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Presynaptic Neuron Terminal serotonin Serotonin presynaptic->serotonin norepinephrine Norepinephrine presynaptic->norepinephrine serotonin_vesicle Serotonin Vesicles serotonin_vesicle->presynaptic Release norepinephrine_vesicle Norepinephrine Vesicles norepinephrine_vesicle->presynaptic Release sert SERT (Serotonin Transporter) sert->presynaptic net NET (Norepinephrine Transporter) net->presynaptic serotonin->sert Reuptake serotonin_receptor Serotonin Receptor serotonin->serotonin_receptor Binds norepinephrine->net Reuptake norepinephrine_receptor Norepinephrine Receptor norepinephrine->norepinephrine_receptor Binds postsynaptic Postsynaptic Neuron serotonin_receptor->postsynaptic Signal norepinephrine_receptor->postsynaptic Signal venlafaxine Venlafaxine venlafaxine->sert Inhibits venlafaxine->net Inhibits

Caption: Venlafaxine's Mechanism of Action.

Experimental Protocols

Sample Preparation (Solid Phase Extraction)

A solid-phase extraction (SPE) method is recommended for the extraction of venlafaxine, ODV, and this compound from biological matrices.[1]

  • Sample Pre-treatment: To 300 µL of plasma or urine, add 20 µL of the this compound internal standard working solution (50 µg/mL).[1]

  • Cartridge Conditioning: Condition an OASIS HLB SPE cartridge with 1 mL of methanol followed by 1 mL of de-ionized water.[1]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water.[1]

  • Elution: Elute the analytes with 1 mL of methanol.[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.[1]

Liquid Chromatography
  • LC System: Standard HPLC or UHPLC system[2]

  • Column: ACQUITY UPLC® BEH Shield RP18 (1.7 µm, 100 mm×2.1 mm) or equivalent C18 reversed-phase column[1]

  • Mobile Phase A: 0.1% Formic Acid in Water[2]

  • Mobile Phase B: Acetonitrile[1]

  • Gradient: Isocratic elution with 80% Mobile Phase B[1]

  • Flow Rate: 0.3 mL/min[1]

  • Injection Volume: 7 µL[1]

Mass Spectrometry
  • MS System: Triple Quadrupole Mass Spectrometer[2]

  • Ionization Mode: Electrospray Ionization (ESI), Positive[1]

  • Scan Type: Multiple Reaction Monitoring (MRM)[2]

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Venlafaxine (VEN)278.3121.08
O-desmethylvenlafaxine (ODV)264.2107.1
This compound284.4121.0

Table 1: MRM transitions for venlafaxine, O-desmethylvenlafaxine, and this compound.[1]

Quantitative Data Summary

ParameterVenlafaxineO-desmethylvenlafaxine
Linearity Range 1 - 2000 ng/mL1 - 2000 ng/mL
Lower Limit of Quantitation (LLOQ) 1 ng/mL1 ng/mL
Intra-day Precision (%CV) < 15%< 15%
Inter-day Precision (%CV) < 15%< 15%
Accuracy (% Bias) Within ±15%Within ±15%
Recovery > 85%> 80%

Table 2: Summary of quantitative performance data for the analysis of venlafaxine and O-desmethylvenlafaxine.[1][2]

Experimental Workflow

start Start: Forensic Sample (Blood, Urine, etc.) sample_prep Sample Preparation (Solid Phase Extraction) start->sample_prep lc_separation LC Separation (Reversed-Phase C18) sample_prep->lc_separation Inject Reconstituted Sample ms_detection MS/MS Detection (Triple Quadrupole, MRM) lc_separation->ms_detection Eluted Analytes data_analysis Data Analysis (Quantification) ms_detection->data_analysis MRM Data reporting Reporting of Results data_analysis->reporting end End: Toxicological Report reporting->end

Caption: Forensic Toxicology Workflow for Venlafaxine.

Post-mortem Concentrations

It is important to note that post-mortem concentrations of venlafaxine can vary significantly and may be subject to post-mortem redistribution.[4][5] Therefore, interpretation of post-mortem toxicological results should be done with caution and in the context of the full case history. Reported post-mortem blood concentrations of venlafaxine have ranged from 0.1 to 36 mg/L.[4]

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable and high-throughput solution for the quantitative analysis of venlafaxine and its active metabolite in forensic toxicology screening. The method demonstrates excellent sensitivity, precision, and accuracy, making it a valuable tool for forensic laboratories.

References

Troubleshooting & Optimization

Minimizing matrix effects in venlafaxine LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in venlafaxine LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of venlafaxine LC-MS/MS analysis?

A: In liquid chromatography-mass spectrometry (LC-MS/MS) analysis of venlafaxine, the "matrix" refers to all the components in a biological sample (e.g., plasma, urine) other than venlafaxine and its metabolites. Matrix effects occur when these co-eluting components interfere with the ionization of the target analytes in the mass spectrometer's ion source.[1][2] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which can compromise the accuracy, precision, and sensitivity of the analysis.[3][4] Common sources of matrix effects in biological samples include salts, proteins, and phospholipids.[5]

Q2: How can I determine if my venlafaxine analysis is being affected by matrix effects?

A: You can quantitatively assess matrix effects by comparing the peak area response of venlafaxine in a standard solution prepared in a pure solvent to the response of a standard spiked into a blank sample matrix extract (a matrix-matched standard). The matrix effect (ME) can be calculated using the following formula:

ME (%) = [(Peak Area in Matrix-Matched Standard / Peak Area in Solvent Standard) - 1] * 100[4]

A negative percentage indicates ion suppression, while a positive percentage signifies ion enhancement. Generally, ME values exceeding ±20% are considered significant and indicate that mitigation strategies are necessary.[4]

Q3: What are the primary strategies to minimize matrix effects for venlafaxine analysis?

A: The main strategies to reduce matrix effects can be grouped into three categories:

  • Effective Sample Preparation: This is the most crucial step and aims to remove interfering substances from the biological matrix before analysis.[5][6] Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[6][7]

  • Chromatographic Separation: Optimizing the LC conditions can help separate venlafaxine and its metabolites from co-eluting matrix components.[1] This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

  • Use of Internal Standards: A suitable internal standard, particularly a stable isotope-labeled (SIL) version of venlafaxine (e.g., D,L-Venlafaxine-d11), can help compensate for matrix effects that cannot be completely eliminated.[1][8] The SIL internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.

Troubleshooting Guides

Issue 1: Significant Ion Suppression or Enhancement Observed

  • Cause: Co-eluting endogenous matrix components, such as phospholipids, are interfering with the ionization of venlafaxine and its metabolites.[5]

  • Solution: Improve the sample preparation method to enhance the removal of these interferences.

    • Recommendation 1: Switch to a More Effective Extraction Technique. While protein precipitation is simple, it is often insufficient for removing all interfering components.[5][9] Consider switching to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for a cleaner sample extract.[5] Studies have shown that LLE can provide high recovery for venlafaxine and its primary metabolite, O-desmethylvenlafaxine.[5][10]

    • Recommendation 2: Incorporate a Phospholipid Removal Step. Phospholipids are a major cause of ion suppression in bioanalytical methods.[5] Specific phospholipid removal products or techniques can be integrated with protein precipitation to significantly reduce these interferences.

    • Recommendation 3: Optimize LLE or SPE Protocols. The choice of solvent in LLE and the sorbent in SPE are critical for effectively removing matrix components while ensuring high recovery of the analytes.[5] For LLE, a mixture of hexane and ethyl acetate has been used effectively.[5] For SPE, C18 and hydrophilic-lipophilic balanced (HLB) cartridges are commonly used for venlafaxine extraction.[5]

Issue 2: Poor Recovery of Venlafaxine and/or its Metabolites

  • Cause: The selected extraction method may not be optimal for the physicochemical properties of venlafaxine and its metabolites, leading to their loss during sample preparation.[5]

  • Solution: Evaluate and optimize the extraction protocol.

    • Recommendation 1: Adjust pH during LLE. Venlafaxine is a basic compound, and its extraction efficiency is highly dependent on the pH of the aqueous phase.[5] Ensure the pH is adjusted to a basic level to keep the analytes in their non-ionized form, which facilitates their transfer into the organic solvent.[11]

    • Recommendation 2: Select an Appropriate SPE Sorbent and Elution Solvent. The choice of SPE sorbent should be based on the properties of the analytes. For venlafaxine and its metabolites, reversed-phase (e.g., C18) or polymer-based (e.g., HLB) sorbents are often suitable.[5] The elution solvent must be strong enough to desorb the analytes from the sorbent.[8]

    • Recommendation 3: Consider a Different Extraction Technique. If optimizing the current method does not yield satisfactory recovery, switching from LLE to SPE, or vice versa, may be beneficial.[5]

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the performance of different extraction techniques for venlafaxine analysis based on published data.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery (%) Variable, often lower and less consistent70 - 100%[11]74 - 95%[11]
Matrix Effect Highest potential for significant matrix effects[9]Generally lower matrix effects than PPT[5][10]Can provide the cleanest extracts with minimal matrix effects[5][8]
Selectivity LowModerate to HighHigh
Throughput HighLow to ModerateModerate
Cost per Sample LowModerateHigh
Solvent Consumption ModerateHigh[11]Low to Moderate[11]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a general guideline and should be optimized for your specific application.

  • To 500 µL of plasma sample, add 30 µL of an appropriate internal standard solution (e.g., D,L-Venlafaxine-d11).

  • Add a basifying agent (e.g., 1M NaOH) to adjust the pH to >9.

  • Add 3 mL of a suitable organic solvent (e.g., a mixture of hexane and ethyl acetate, 80:20 v/v).[5]

  • Vortex mix for 3 minutes.

  • Centrifuge at 3000 rpm for 15 minutes.[5]

  • Transfer the supernatant (organic layer) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.[5]

  • Reconstitute the residue in a suitable volume of the mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized based on the specific SPE cartridge and biological matrix used.

  • Sample Pre-treatment: To a plasma sample, add the internal standard. Acidify the sample with a small volume of acid (e.g., orthophosphoric acid) to precipitate proteins.[8] Centrifuge to pellet the precipitated proteins and use the supernatant for the SPE procedure.[8]

  • Cartridge Conditioning: Condition the SPE cartridge (e.g., C18 or HLB) by passing 1 mL of methanol followed by 1 mL of deionized water.[8]

  • Sample Loading: Load the pre-treated sample supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute venlafaxine and its metabolites using a stronger organic solvent. To enhance the elution of the basic venlafaxine molecule, the elution solvent can be made basic (e.g., 2-5% ammonia in methanol).[8]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visualizations

TroubleshootingWorkflow start Significant Matrix Effect (Ion Suppression/Enhancement) ppt_check Currently using Protein Precipitation (PPT)? start->ppt_check switch_method Switch to LLE or SPE for cleaner extract ppt_check->switch_method Yes phospholipid_removal Incorporate Phospholipid Removal Step with PPT ppt_check->phospholipid_removal Yes, continue PPT optimize_chrom Optimize Chromatographic Separation ppt_check->optimize_chrom No use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) switch_method->use_sil_is phospholipid_removal->use_sil_is adjust_gradient Adjust Gradient Profile or Mobile Phase Composition optimize_chrom->adjust_gradient Yes change_column Use a Different Column Chemistry optimize_chrom->change_column Alternatively adjust_gradient->use_sil_is change_column->use_sil_is end Matrix Effect Minimized use_sil_is->end RecoveryOptimization start Poor Analyte Recovery extraction_method Current Extraction Method? start->extraction_method lle LLE extraction_method->lle LLE spe SPE extraction_method->spe SPE adjust_ph Adjust Sample pH to >9 (Basic Conditions) lle->adjust_ph optimize_solvent Optimize Organic Solvent Composition lle->optimize_solvent check_sorbent Evaluate SPE Sorbent (e.g., C18, HLB) spe->check_sorbent optimize_elution Optimize Elution Solvent Strength/pH spe->optimize_elution switch_technique Consider Switching Extraction Technique (LLE <-> SPE) adjust_ph->switch_technique optimize_solvent->switch_technique check_sorbent->switch_technique optimize_elution->switch_technique end Recovery Improved switch_technique->end

References

Addressing ion suppression in venlafaxine bioanalysis with Venlafaxine-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing ion suppression in the bioanalysis of venlafaxine using its deuterated internal standard, Venlafaxine-d6.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the bioanalysis of venlafaxine?

A1: Ion suppression is a type of matrix effect where co-eluting endogenous components from the biological sample (e.g., plasma, urine) interfere with the ionization of the target analyte, venlafaxine, in the mass spectrometer's ion source.[1] This interference reduces the analyte's signal intensity, which can lead to inaccurate and imprecise quantification.[2][3] Common sources of ion suppression in biological samples include phospholipids, salts, and proteins.[2]

Q2: How does using this compound help in addressing ion suppression?

A2: this compound is a stable isotope-labeled (SIL) internal standard.[2] Because it is chemically and physically almost identical to venlafaxine, it experiences similar levels of ion suppression during LC-MS/MS analysis.[4] By adding a known amount of this compound to every sample, it acts as a reference. The ratio of the analyte's response to the internal standard's response is used for quantification, which corrects for variations in signal intensity caused by ion suppression and other factors like extraction efficiency.[4][5]

Q3: What are the primary strategies to minimize ion suppression in venlafaxine analysis?

A3: The main strategies to mitigate ion suppression include:

  • Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation help remove interfering matrix components before analysis.[2][6]

  • Optimized Chromatographic Separation: Modifying the liquid chromatography method to separate venlafaxine from co-eluting matrix components can significantly reduce ion suppression.[2]

  • Use of a Suitable Internal Standard: Employing a stable isotope-labeled internal standard like this compound is crucial to compensate for any remaining matrix effects.[2][5]

Troubleshooting Guides

Issue 1: Low Signal Intensity or Complete Signal Loss for Venlafaxine and/or this compound

  • Possible Cause: Significant ion suppression from co-eluting matrix components.[4]

  • Troubleshooting Steps:

    • Improve Sample Preparation: If using protein precipitation, consider switching to a more rigorous technique like SPE or LLE for a cleaner sample extract.[2] LLE has been reported to provide good recovery for venlafaxine.[2]

    • Incorporate Phospholipid Removal: Phospholipids are a major cause of ion suppression.[2] Consider using specialized phospholipid removal cartridges or plates.[2]

    • Optimize Chromatography: Adjust the mobile phase gradient or change the analytical column to improve the separation of venlafaxine from the matrix interferences.[7]

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their suppressive effects.[7]

Issue 2: High Variability in Results (%CV)

  • Possible Cause: Inconsistent matrix effects between samples that are not being fully compensated for by the internal standard.[8]

  • Troubleshooting Steps:

    • Verify Co-elution of Venlafaxine and this compound: A slight chromatographic separation between the analyte and the internal standard can expose them to different matrix environments, leading to differential ion suppression.[9] Adjusting the chromatographic method may be necessary to ensure co-elution.[5]

    • Evaluate Internal Standard Concentration: An internal standard concentration that is significantly different from the analyte's concentration can sometimes lead to differential matrix effects.[7]

    • Enhance Sample Cleanup: Re-evaluate the sample preparation method to ensure consistent removal of matrix components across all samples.[10]

Issue 3: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Secondary interactions with the analytical column or an inappropriate mobile phase pH.[8]

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriate for the basic nature of venlafaxine.[2]

    • Column Change: Consider using a column with a different stationary phase chemistry to minimize secondary interactions.[8]

    • Column Wash: Flush the column to remove any contaminants that may be affecting peak shape.[8]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline and may require optimization for specific matrices.

  • Pre-treatment: To 50 µL of plasma sample, add the this compound internal standard.[11]

  • Conditioning: Condition a suitable SPE cartridge (e.g., mixed-mode anion exchange) according to the manufacturer's instructions.[10]

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[2]

  • Washing: Wash the cartridge with a solvent that removes interfering substances while retaining venlafaxine and this compound.[2]

  • Elution: Elute the analytes from the cartridge using an appropriate elution solvent (e.g., 5% formic acid in methanol).[10]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[10]

LC-MS/MS Parameters

The following table summarizes typical starting parameters for the analysis of venlafaxine and its internal standard.

ParameterVenlafaxineO-desmethylvenlafaxine (Metabolite)This compound (IS)
Precursor Ion (m/z) 278.3264.2284.4
Product Ion (m/z) 121.08107.1121.0
Ionization Mode ESI PositiveESI PositiveESI Positive

Data sourced from multiple studies.[12][13]

Visualizations

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_troubleshooting Ion Suppression Troubleshooting plasma_sample Plasma Sample add_is Add this compound plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation Choose Method lle Liquid-Liquid Extraction (e.g., Hexane/Ethyl Acetate) add_is->lle Choose Method spe Solid-Phase Extraction add_is->spe Choose Method clean_extract Clean Extract protein_precipitation->clean_extract lle->clean_extract spe->clean_extract injection Inject into LC-MS/MS clean_extract->injection chromatography Chromatographic Separation injection->chromatography ionization Electrospray Ionization (ESI) chromatography->ionization detection Mass Detection (MRM) ionization->detection ion_suppression Ion Suppression Occurs ionization->ion_suppression data_processing Data Processing (Analyte/IS Ratio) detection->data_processing improve_cleanup Improve Sample Cleanup (Switch to SPE/LLE) ion_suppression->improve_cleanup Mitigation Strategies optimize_lc Optimize Chromatography ion_suppression->optimize_lc Mitigation Strategies dilute_sample Dilute Sample ion_suppression->dilute_sample Mitigation Strategies

Caption: Workflow for venlafaxine bioanalysis, including sample preparation, LC-MS/MS analysis, and troubleshooting for ion suppression.

start Start: Low Signal or High Variability Observed check_coelution Check Analyte/IS Co-elution start->check_coelution coeluting Co-eluting Perfectly check_coelution->coeluting Yes not_coeluting Separation Observed check_coelution->not_coeluting No post_extraction_spike Perform Post-Extraction Spike Experiment coeluting->post_extraction_spike optimize_lc Optimize LC Method (Gradient, Column, Temp) not_coeluting->optimize_lc optimize_lc->check_coelution suppression_present Ion Suppression Confirmed post_extraction_spike->suppression_present Yes no_suppression Minimal Matrix Effect post_extraction_spike->no_suppression No improve_sample_prep Improve Sample Preparation (Switch to SPE/LLE, Add Phospholipid Removal) suppression_present->improve_sample_prep check_is_concentration Review IS Concentration no_suppression->check_is_concentration end_resolved Issue Resolved improve_sample_prep->end_resolved end_reassess Re-assess Other Factors (Instrument Performance, Standard Stability) check_is_concentration->end_reassess

Caption: Decision tree for troubleshooting ion suppression in venlafaxine bioanalysis.

References

Technical Support Center: Optimizing Venlafaxine and Venlafaxine-d6 Recovery from Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of venlafaxine and its deuterated internal standard, venlafaxine-d6, from plasma samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for extracting venlafaxine and this compound from plasma?

A1: The three primary techniques for extracting venlafaxine and its internal standard from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1] The selection of the most appropriate method depends on factors such as the required level of sample cleanliness, the sensitivity of the analytical method, and the desired sample throughput.[1]

Q2: Why is the use of a deuterated internal standard like this compound crucial?

A2: A deuterated internal standard such as this compound is chemically almost identical to the analyte (venlafaxine) but has a different molecular weight.[1][2][3] It is added to the plasma sample before the extraction process and is assumed to behave identically to venlafaxine throughout sample preparation and analysis. By monitoring the signal of the internal standard, researchers can accurately correct for any loss of analyte that may occur during extraction, evaporation, and reconstitution, thereby ensuring the precision and accuracy of the quantitative results.[1][4]

Q3: What is the significance of venlafaxine's plasma protein binding in the extraction process?

A3: Venlafaxine exhibits a relatively low plasma protein binding, estimated to be between 27% and 30%.[1][5] This low binding affinity is advantageous for extraction, as a larger fraction of the drug is free in the plasma and readily available to be partitioned into an extraction solvent or to bind to a solid-phase extraction sorbent.[1]

Q4: Which factors can significantly influence the recovery of venlafaxine from plasma?

A4: Several key factors can impact the recovery of venlafaxine, including:

  • pH of the sample: As a weakly basic compound, venlafaxine's ionization state is pH-dependent, which affects its solubility in different solvents.[1][4]

  • Choice of extraction solvent/sorbent: The polarity and chemical characteristics of the solvent in LLE or the sorbent in SPE must be optimized for efficient partitioning or binding of venlafaxine.[1][4]

  • Sample to solvent/sorbent ratio: The volume ratio of the plasma sample to the extraction solvent or the quantity of SPE sorbent can influence the extraction efficiency.[1]

  • Centrifugation parameters: Adequate speed and duration of centrifugation are critical for the effective separation of precipitated proteins or distinct liquid phases.[1]

Troubleshooting Guides

This section provides solutions to common issues encountered during the extraction of venlafaxine and this compound from plasma.

Low Recovery
Potential Cause Troubleshooting Recommendation
Inefficient Extraction (General) Optimize the chosen extraction protocol (PPT, LLE, or SPE) by adjusting parameters like solvent choice and pH.[6] Consider switching to a more rigorous technique, such as from PPT to LLE or SPE, for a cleaner extract.[7]
Sub-optimal pH (LLE & SPE) For LLE, adjust the plasma sample to an alkaline pH (>9) using a suitable buffer (e.g., ammonium hydroxide) to ensure venlafaxine is in its non-ionized form, which is more soluble in organic solvents.[1] For SPE, acidifying the sample with an acid like orthophosphoric acid can improve interaction with reversed-phase sorbents.[4]
Incomplete Protein Precipitation (PPT) Increase the volume ratio of the precipitating solvent (e.g., acetonitrile, methanol) to plasma; a 3:1 ratio is a common starting point.[1] Ensure vigorous and thorough vortexing to facilitate complete protein denaturation.[1] The use of 0.43% formic acid in acetonitrile can enhance precipitation.[8][9]
Emulsion Formation (LLE) If an emulsion forms between the aqueous and organic layers, try adding a small amount of a different organic solvent with a different polarity or a salt (e.g., sodium chloride). Increasing the centrifugation speed or duration can also help to break the emulsion.[1] A mixture of chloroform, 2-propanol, and n-heptane is reported to reduce emulsion formation.[10]
Analyte Adsorption Use low-binding microcentrifuge tubes and pipette tips to minimize the adsorption of venlafaxine and this compound to plasticware.[6]
High Matrix Effects (Ion Suppression or Enhancement)
Potential Cause Troubleshooting Recommendation
Insufficient Sample Cleanup If using PPT, consider switching to LLE or SPE for a cleaner sample extract, as PPT may not remove all interfering substances.[7] LLE has been reported to provide excellent recovery for venlafaxine.[7][10]
Co-elution of Phospholipids Incorporate a phospholipid removal step. Specific products or specialized SPE cartridges designed for phospholipid removal can be used after protein precipitation to significantly reduce these interferences.[7]
Sub-optimal LLE/SPE Protocol Optimize the LLE or SPE protocol. The choice of solvent in LLE and the sorbent in SPE are critical for the efficient removal of matrix components while ensuring high analyte recovery.[7] For LLE, mixtures like hexane and ethyl acetate or chloroform, 2-propanol, and n-heptane have been used effectively.[7]
Chromatographic Issues Modify the chromatographic gradient to achieve better separation of the analytes from interfering matrix components.[6]

Experimental Protocols

Protein Precipitation (PPT)
  • Aliquoting: In a clean microcentrifuge tube, add 100 µL of the plasma sample.[1]

  • Internal Standard Spiking: Add the working solution of this compound to the plasma sample.[1]

  • Precipitation: Add 300 µL of ice-cold acetonitrile (a 3:1 solvent-to-plasma ratio) to the sample.[1] For enhanced precipitation, 0.43% formic acid in acetonitrile can be used.[1][8]

  • Mixing: Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation.[1]

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[6]

  • Supernatant Collection: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.[1]

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[1][4]

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis.[1][4]

Liquid-Liquid Extraction (LLE)
  • Aliquoting: Add a known volume of plasma (e.g., 500 µL) to a clean extraction tube.[1]

  • Internal Standard Spiking: Add the this compound internal standard.[1]

  • pH Adjustment: Add a basifying agent (e.g., 1M sodium hydroxide or 2% aqueous ammonia) to raise the pH of the plasma to above 9.[1][11]

  • Solvent Addition: Add the extraction solvent. A mixture of isoamyl alcohol and hexane (e.g., 1:99 v/v or 7.5:92.5 v/v) is commonly used.[1][10] A solvent-to-plasma ratio of 5:1 is a good starting point.[1]

  • Extraction: Vortex the mixture for an extended period (e.g., 5-10 minutes) to ensure thorough extraction.[1]

  • Phase Separation: Centrifuge the samples to separate the aqueous and organic layers.[1]

  • Organic Layer Collection: Carefully transfer the organic layer containing the analyte and internal standard to a new tube.[1]

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.[1]

  • Reconstitution: Reconstitute the residue in the mobile phase for analysis.[1]

Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To a 1 mL aliquot of plasma, add the internal standard. Acidify the sample by adding a small volume of an acid like orthophosphoric acid. This helps in protein precipitation and adjusts the pH for better sorbent interaction. Centrifuge the sample to pellet the precipitated proteins and use the supernatant for the SPE procedure.[4]

  • Cartridge Conditioning: Condition the SPE cartridge (e.g., C8 or C18) by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent bed to dry out.[4]

  • Sample Loading: Load the pre-treated plasma supernatant onto the conditioned SPE cartridge at a slow, consistent flow rate.[1]

  • Washing: Wash the cartridge with a weak solvent (e.g., a mixture of methanol and deionized water) to remove endogenous interferences.[1]

  • Elution: Elute the analytes of interest using 1-2 mL of a strong organic solvent, such as methanol or acetonitrile. To improve the elution efficiency of the basic venlafaxine molecule, the elution solvent can be made basic by adding a small amount of ammonia (e.g., 2-5%).[4]

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried residue in a small volume of the mobile phase used for the LC-MS/MS analysis.[4]

Data on Extraction Recovery

The following table summarizes the reported recovery efficiencies for venlafaxine using different extraction methods.

Extraction MethodAnalyte(s)Recovery (%)Reference
Solid-Phase Extraction (SPE) with C1 columnsVenlafaxine>92%[10]
Solid-Phase Extraction (SPE) with hydrophilic-lipophilic columnsVenlafaxine87-95%[10]
Solid-Phase Extraction (SPE) with C8 columnsVenlafaxine~74%[10]
Molecularly Imprinted Solid-Phase Extraction (MISPE)Venlafaxine84%[12]
Liquid-Liquid Extraction (LLE) with isoamyl alcohol and hexaneVenlafaxine~100%[10]
Liquid-Liquid Extraction (LLE) with chloroform, 2-propanol, and n-heptaneVenlafaxine86.4%[10]
Protein Precipitation (PPT)Venlafaxine & Metabolites>96% (Process Efficiency)[13]
One-step extraction using OSTRO plateVenlafaxine>80%[14]
Liquid-Phase Microextraction (LPME)Venlafaxine>47%[10]
High-Performance Liquid Chromatography (HPLC) with fluorescence detectionVenlafaxine>70%[15]

Visualized Workflows

experimental_workflow cluster_ppt Protein Precipitation (PPT) Workflow ppt_start Plasma Sample + this compound ppt_precipitate Add Precipitating Solvent (e.g., Acetonitrile) ppt_start->ppt_precipitate ppt_vortex Vortex Vigorously ppt_precipitate->ppt_vortex ppt_centrifuge Centrifuge to Pellet Proteins ppt_vortex->ppt_centrifuge ppt_supernatant Collect Supernatant ppt_centrifuge->ppt_supernatant ppt_evaporate Evaporate to Dryness ppt_supernatant->ppt_evaporate ppt_reconstitute Reconstitute in Mobile Phase ppt_evaporate->ppt_reconstitute ppt_analysis LC-MS/MS Analysis ppt_reconstitute->ppt_analysis

Caption: Workflow for Protein Precipitation (PPT).

experimental_workflow cluster_lle Liquid-Liquid Extraction (LLE) Workflow lle_start Plasma Sample + this compound lle_ph Adjust pH to >9 lle_start->lle_ph lle_solvent Add Organic Extraction Solvent lle_ph->lle_solvent lle_vortex Vortex for Extraction lle_solvent->lle_vortex lle_centrifuge Centrifuge for Phase Separation lle_vortex->lle_centrifuge lle_collect Collect Organic Layer lle_centrifuge->lle_collect lle_evaporate Evaporate to Dryness lle_collect->lle_evaporate lle_reconstitute Reconstitute in Mobile Phase lle_evaporate->lle_reconstitute lle_analysis LC-MS/MS Analysis lle_reconstitute->lle_analysis

Caption: Workflow for Liquid-Liquid Extraction (LLE).

experimental_workflow cluster_spe Solid-Phase Extraction (SPE) Workflow spe_start Plasma Sample + this compound spe_pretreat Pre-treat Sample (e.g., Acidify & Centrifuge) spe_start->spe_pretreat spe_condition Condition SPE Cartridge spe_pretreat->spe_condition spe_load Load Sample spe_condition->spe_load spe_wash Wash Cartridge spe_load->spe_wash spe_elute Elute Analytes spe_wash->spe_elute spe_evaporate Evaporate to Dryness spe_elute->spe_evaporate spe_reconstitute Reconstitute in Mobile Phase spe_evaporate->spe_reconstitute spe_analysis LC-MS/MS Analysis spe_reconstitute->spe_analysis

Caption: Workflow for Solid-Phase Extraction (SPE).

troubleshooting_logic start Low Analyte Recovery? check_method Review Extraction Method start->check_method is_ppt Using PPT? check_method->is_ppt is_lle Using LLE? check_method->is_lle is_spe Using SPE? check_method->is_spe ppt_solutions Increase Solvent Ratio Ensure Vigorous Vortexing Consider LLE/SPE for Cleaner Sample is_ppt->ppt_solutions Yes lle_solutions Optimize pH (>9) Check for Emulsions Optimize Solvent Choice is_lle->lle_solutions Yes spe_solutions Optimize Sample pH (Acidify) Ensure Proper Conditioning/Elution Check Sorbent Type is_spe->spe_solutions Yes end Re-evaluate Recovery ppt_solutions->end lle_solutions->end spe_solutions->end

Caption: Troubleshooting Logic for Low Recovery.

References

Technical Support Center: Troubleshooting Poor Peak Shape in Venlafaxine Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of venlafaxine.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape in venlafaxine chromatography?

Poor peak shape, such as peak tailing or fronting, in venlafaxine chromatography can stem from several factors related to the sample, mobile phase, stationary phase, and HPLC system hardware.[1] For basic compounds like venlafaxine, a primary cause of peak tailing is the interaction between the analyte and ionized silanol groups on the silica-based column packing.[2][3] Other contributing factors can include column overload, improper mobile phase pH, and issues with the column itself, such as a partially blocked inlet frit or a void in the column.[4][5]

Q2: How does the mobile phase pH affect the peak shape of venlafaxine?

The pH of the mobile phase is a critical parameter for achieving a good peak shape for venlafaxine, which is a basic compound with a pKa of 9.4.[2][6] At a low mobile phase pH (e.g., 2.5-4.5), venlafaxine will be protonated, and the silanol groups on the stationary phase are less likely to be ionized. This minimizes undesirable secondary interactions that lead to peak tailing.[2] Using acidic modifiers like formic acid or phosphoric acid is a common strategy to control the mobile phase pH.[2][7]

Q3: What type of analytical column is recommended for venlafaxine analysis?

A C18 column is a common choice for the reversed-phase HPLC analysis of venlafaxine.[2][8][9] However, to obtain better selectivity and peak shape, other options can be considered. For instance, a phenyl-hexyl column can offer alternative selectivity through pi-pi interactions.[2] Columns with end-capping or those based on hybrid particle technology are also recommended to reduce the number of free silanol groups, thereby minimizing peak tailing.[2] For high-throughput analysis, UPLC columns with sub-2 µm particles can provide excellent performance with shorter run times.[9]

Q4: My venlafaxine peak is tailing. What are the immediate troubleshooting steps?

If you observe peak tailing for venlafaxine, consider the following immediate actions:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is low, ideally between 2.5 and 4.5, using an acid modifier like formic or phosphoric acid.[2]

  • Check for Column Overload: Try reducing the injection volume or the concentration of your sample to see if the peak shape improves.[2][4]

  • Increase Buffer Concentration: Increasing the ionic strength of the mobile phase with a buffer like ammonium acetate (e.g., 10-20 mM) can help shield the analyte from interacting with the stationary phase.[2]

  • Inspect the Guard Column: If you are using a guard column, remove it and re-inject the sample. If the peak shape improves, the guard column may be contaminated or worn out and should be replaced.[5]

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is a common issue when analyzing basic compounds like venlafaxine. The troubleshooting process involves a systematic evaluation of potential causes.

G start Peak Tailing Observed check_pH Is Mobile Phase pH Low (2.5-4.5)? start->check_pH adjust_pH Adjust pH with Formic or Phosphoric Acid check_pH->adjust_pH No check_overload Is Sample Overloaded? check_pH->check_overload Yes adjust_pH->check_overload reduce_concentration Reduce Injection Volume or Sample Concentration check_overload->reduce_concentration Yes check_column Is Column Old or Contaminated? check_overload->check_column No reduce_concentration->check_column replace_column Replace with End-Capped or Hybrid Particle Column check_column->replace_column Yes increase_buffer Increase Buffer Concentration (e.g., 10-20 mM Ammonium Acetate) check_column->increase_buffer No end Improved Peak Shape replace_column->end increase_buffer->end

Caption: Troubleshooting workflow for venlafaxine peak tailing.

Issue 2: Poor Resolution Between Venlafaxine and its Metabolites

Achieving good resolution between venlafaxine and its structurally similar metabolites, like O-desmethylvenlafaxine (ODV), can be challenging.[2]

G start Poor Resolution (Venlafaxine/ODV) optimize_mobile_phase Optimize Mobile Phase Composition (Organic Solvent Ratio) start->optimize_mobile_phase try_gradient Switch to Gradient Elution optimize_mobile_phase->try_gradient change_column Consider a Different Stationary Phase (e.g., Phenyl-Hexyl) try_gradient->change_column adjust_temp Increase Column Temperature change_column->adjust_temp end Improved Resolution adjust_temp->end

Caption: Logical steps to improve resolution between venlafaxine and its metabolites.

Experimental Protocols

Key Experimental Methodologies for Venlafaxine Analysis

The following table summarizes typical experimental conditions found in validated HPLC and UPLC methods for venlafaxine analysis. These can serve as a starting point for method development and troubleshooting.

ParameterHPLC Method 1UPLC Method
Column Kromasil C18 (250 x 4.6 mm, 5 µm)[8]Acquity BEH C18 (100 x 2.1 mm)[10]
Mobile Phase 0.01 M Phosphate Buffer (pH 4.5): Methanol (40:60 v/v)[8]Dipotassium hydrogen phosphate: Acetonitrile (30:70 v/v; pH 7.0)[10]
Flow Rate 1.0 mL/min[8]0.75 mL/min[10]
Detection Wavelength 225 nm[8]227 nm[10]
Column Temperature 40°C[8]Ambient[10]
Injection Volume 20 µL[8]Not specified
Retention Time 4.49 min[8]0.548 min[10]
Sample Preparation Protocol

A general procedure for preparing venlafaxine samples from tablet dosage forms for HPLC analysis is as follows:

  • Weigh and crush a sufficient number of tablets to obtain a fine powder.[8]

  • Accurately weigh a portion of the powder equivalent to a specific amount of venlafaxine hydrochloride (e.g., 75 mg) and transfer it to a volumetric flask.[8]

  • Add a suitable diluent (e.g., a mixture of methanol and 0.1 N HCl) and sonicate for approximately 20 minutes to dissolve the drug.[8]

  • Make up the volume with the diluent and mix well.[8]

  • Filter the solution through a 0.45 µm pore size filter before injection.[8]

Quantitative Data Summary

The following tables provide a summary of quantitative data from various validated methods for venlafaxine analysis.

Table 1: Method Validation Parameters
ParameterMethod 1[8]Method 2[11]
Linearity Range Not specified50-150 µg/mL
Correlation Coefficient (r²) Not specified> 0.998
Accuracy (% Recovery) 97.26 - 103.95%98.25 - 99.27%
Precision (%RSD) 0.24% (Intraday)< 1%
Limit of Detection (LOD) Not specified35 ng/mL
Limit of Quantification (LOQ) Not specified105 ng/mL
Table 2: Influence of Mobile Phase Composition on Retention

Varying the composition of the mobile phase can significantly impact the retention time and resolution.

Mobile Phase Composition (Buffer:Organic)Retention Time (min)Peak Shape
Phosphate Buffer:Methanol (65:35)LongerMay show tailing
Phosphate Buffer:Methanol (50:50)IntermediateImproved symmetry
Phosphate Buffer:Methanol (40:60)4.49[8]Symmetrical[8]
Phosphate Buffer:Methanol (30:70)ShorterMay have reduced resolution

References

Technical Support Center: Optimizing MS/MS Parameters for Venlafaxine-d6 Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Venlafaxine-d6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, optimization, and troubleshooting for the detection of this compound by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for this compound in positive electrospray ionization (ESI+) mode?

A1: The protonated molecule [M+H]⁺ for this compound is typically observed at m/z 284.3 or 284.4. The most common product ions result from the fragmentation of the molecule. Based on published methods, two common transitions are monitored:

  • m/z 284.4 → 121.0 : This transition corresponds to the p-methoxybenzyl fragment, which is also a characteristic fragment for non-labeled Venlafaxine.[1][2]

  • m/z 284.3 → 64.1 : This product ion reflects the deuterated dimethyl-methylene-ammonium fragment.[3]

It is crucial to empirically determine the optimal product ion and collision energy on your specific instrument.

Q2: Why is a stable isotope-labeled internal standard like this compound recommended for quantitative analysis?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for quantitative LC-MS/MS analysis. Because it has nearly identical chemical and physical properties to the analyte (Venlafaxine), it co-elutes chromatographically and experiences similar ionization effects and extraction recovery. This effectively corrects for variations in sample preparation and matrix effects, leading to higher accuracy and precision in quantification.

Q3: What type of liquid chromatography (LC) column is best suited for Venlafaxine analysis?

A3: Reversed-phase columns are typically used for the analysis of Venlafaxine and its deuterated internal standard. Several studies have successfully employed C18 and Phenyl columns for separation.[3][4][5][6] The choice depends on the specific matrix and the need to separate Venlafaxine from its metabolites or other potential interferences.

Q4: What are the common sample preparation techniques for plasma samples containing Venlafaxine?

A4: The most common techniques for extracting Venlafaxine from plasma include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[3][7]

  • PPT with acetonitrile is a rapid and simple method.

  • LLE and SPE can provide cleaner extracts, which helps in reducing matrix effects.[7] For LLE, a mixture of hexane and ethyl acetate has been used effectively.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

IssuePotential CausesRecommended Solutions
Low Signal Intensity 1. Sub-optimal MS/MS parameters (Collision Energy, Cone Voltage/Declustering Potential).[3] 2. Poor ionization efficiency.[3] 3. Inefficient sample extraction.[3] 4. Matrix suppression.[3]1. Re-optimize collision energy and cone voltage/declustering potential through infusion analysis. 2. Adjust mobile phase pH; ensure the presence of an additive like 0.1% formic acid for positive ionization mode.[3] 3. Evaluate extraction recovery; consider an alternative method (e.g., SPE instead of PPT).[3] 4. Dilute the sample extract; improve chromatographic separation from interfering matrix components.[3]
High Background Noise 1. Contamination in the mobile phase or LC system.[3] 2. Matrix interferences.[3] 3. Electronic noise.[3]1. Use high-purity LC-MS grade solvents and flush the system thoroughly.[3] 2. Employ a more selective sample preparation method like SPE.[3] 3. Contact the instrument service engineer.[3]
Poor Peak Shape (Tailing/Fronting) 1. Column degradation or contamination.[3] 2. Incompatible mobile phase pH.[3] 3. Secondary interactions with the stationary phase.[3]1. Flush the column with a strong solvent or replace it if necessary.[8] 2. Ensure the mobile phase pH is appropriate for Venlafaxine's pKa.[8] 3. Adjust mobile phase composition or try a different column chemistry.
Shift in Retention Times 1. Change in mobile phase composition.[8] 2. Fluctuation in column temperature.[8] 3. Column aging.[8]1. Prepare fresh mobile phase and ensure accurate composition.[8] 2. Verify the stability of the column oven temperature.[8] 3. Equilibrate the column sufficiently before analysis. If the shift is gradual, the column may need replacement.[8]

Experimental Protocols

Protocol 1: Optimization of MS/MS Parameters for this compound

This protocol outlines the direct infusion method for determining the optimal MS/MS parameters.

  • Preparation of Standard Solution:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

    • From the stock solution, create a working solution for infusion at approximately 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.[3]

  • Mass Spectrometer Tuning and Optimization:

    • Set up a direct infusion of the this compound working solution into the mass spectrometer's ion source.

    • Q1 Scan: Acquire a full scan mass spectrum in positive electrospray ionization (ESI+) mode to identify the protonated molecular ion [M+H]⁺, which should be at approximately m/z 284.3.[3] This will be the precursor ion for Q1.

    • Product Ion Scan: Select the precursor ion (m/z 284.3) in Q1 and perform a product ion scan to identify the most abundant and stable fragment ions in Q3.

    • Collision Energy Optimization: For each promising product ion, perform a collision energy ramp to determine the voltage that yields the highest intensity.

    • Source Parameter Optimization: Fine-tune source-dependent parameters such as declustering potential (or cone voltage), capillary voltage, and gas flows to maximize the signal for the optimized MRM transitions.[3]

  • LC-MS/MS Method Integration:

    • Incorporate the optimized MS/MS parameters into your LC-MS/MS method.

    • Inject a standard solution to confirm the retention time and peak shape of this compound under chromatographic conditions.[3]

    • Verify that there is no crosstalk between the analyte (Venlafaxine) and the internal standard (this compound) channels.[3]

Quantitative Data Summary

The following table summarizes typical MS/MS parameters for Venlafaxine and this compound. Note that optimal values are instrument-dependent and should be determined empirically.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Venlafaxine278.2260.3Not specified
278.3121.08Not specified
278.31121.13Not specified
This compound284.4121.0Not specified
284.364.1Empirically determined

Data compiled from multiple sources.[1][2][3][5][9][10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_ms_opt MS Optimization (Direct Infusion) cluster_lc_integration LC-MS/MS Method Integration prep_stock Prepare 1 mg/mL Stock Solution in Methanol prep_working Prepare 1 µg/mL Infusion Solution prep_stock->prep_working q1_scan Q1 Scan: Identify Precursor Ion [M+H]⁺ (m/z ~284.3) prep_working->q1_scan product_scan Product Ion Scan: Identify Fragment Ions q1_scan->product_scan ce_opt Optimize Collision Energy (CE) product_scan->ce_opt source_opt Optimize Source Parameters (e.g., Cone Voltage) ce_opt->source_opt integrate Incorporate Optimized Parameters into LC-MS/MS Method source_opt->integrate confirm Inject Standard & Confirm RT and Peak Shape integrate->confirm crosstalk Verify No Crosstalk confirm->crosstalk

Caption: Experimental workflow for MS/MS parameter optimization.

troubleshooting_workflow cluster_issues Identify Issue cluster_solutions_signal Solutions for Low Signal cluster_solutions_noise Solutions for High Noise cluster_solutions_peak Solutions for Poor Peak Shape start Problem Encountered low_signal Low Signal Intensity high_noise High Background Noise bad_peak Poor Peak Shape reoptimize_ms Re-optimize MS/MS Parameters low_signal->reoptimize_ms Cause: Sub-optimal Parameters check_mobile_phase Adjust Mobile Phase pH low_signal->check_mobile_phase Cause: Poor Ionization improve_extraction Improve Sample Prep low_signal->improve_extraction Cause: Matrix Effects / Poor Recovery clean_system Use High-Purity Solvents & Flush System high_noise->clean_system Cause: Contamination selective_prep Use More Selective Sample Prep (SPE) high_noise->selective_prep Cause: Matrix Interferences flush_column Flush or Replace Column bad_peak->flush_column Cause: Column Issues adjust_ph Adjust Mobile Phase pH bad_peak->adjust_ph Cause: Incompatible pH

Caption: Troubleshooting decision-making workflow.

References

Calibration curve nonlinearity issues with Venlafaxine-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering calibration curve nonlinearity issues with Venlafaxine-d6 in LC-MS/MS assays.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of a non-linear calibration curve for Venlafaxine using a this compound internal standard?

Several factors can contribute to a non-linear calibration curve in an LC-MS/MS assay for Venlafaxine with its deuterated internal standard, this compound. The most common causes include:

  • Ion Source Saturation: At high concentrations, both Venlafaxine and this compound can compete for ionization in the mass spectrometer's source, leading to a plateau in the signal response.[1]

  • Detector Saturation: The mass spectrometer detector has a finite linear dynamic range.[1][2] When analyte concentrations exceed this range, the detector becomes saturated, resulting in a non-linear response.[1]

  • Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can interfere with the ionization of the analyte and internal standard, causing ion suppression or enhancement.[3] If these effects are not consistent across the calibration range, it can lead to non-linearity. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects.[3]

  • Analyte or Internal Standard Issues: Problems such as instability of the analyte or internal standard, or the formation of dimers or multimers at high concentrations, can also lead to a loss of linearity.[1]

  • Inappropriate Regression Model: Forcing a linear regression model on data that is inherently non-linear can result in a poor fit. In some cases, a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic regression model may be more appropriate and is often permitted by regulatory guidelines.[1]

Q2: My calibration curve is showing a concave (bending towards the x-axis) shape. What does this indicate and how can I fix it?

A concave curve shape, especially at higher concentrations, is a common form of nonlinearity and often points towards saturation of the ion source or the detector.[1]

Here are the recommended actions:

  • Dilute Upper Concentration Standards: Prepare and inject diluted samples of your highest concentration standards to determine if the curve becomes linear within a lower concentration range.[1]

  • Optimize Mass Spectrometer Parameters:

    • Detector: Reduce the detector gain or shorten the dwell time to decrease signal intensity.[1] Consider using a less abundant but still specific product ion for quantification.[1]

    • Ion Source: Adjust source parameters such as spray voltage, gas flows (nebulizer, auxiliary, and curtain gas), and temperature to enhance ionization efficiency and minimize competition between the analyte and internal standard.[1]

  • Reduce Injection Volume: Injecting a smaller volume of the sample can help prevent overloading the system.[2]

Q3: What should I do if my calibration curve has a low coefficient of determination (R²)?

A low R² value across the entire calibration range suggests systemic issues affecting the precision and accuracy of the measurement. Potential causes and solutions include:

  • Inconsistent Sample Preparation: Ensure that the sample preparation, including protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), is consistent and reproducible for all calibration standards and QC samples.

  • Autosampler and Injection Precision: Verify the autosampler's performance for leaks and ensure the injection syringe is functioning correctly to deliver consistent injection volumes.[2]

  • System Equilibration: Allow the LC-MS/MS system to fully equilibrate before starting the analytical run to ensure stable chromatographic conditions.[2]

  • Column Performance: A contaminated or degraded column can lead to poor peak shapes and inconsistent retention times.[2] Try flushing the column with a strong solvent or replace it if necessary.[2]

  • Mobile Phase Issues: Ensure the mobile phase is properly prepared, degassed, and that the composition is consistent throughout the run.

Q4: Can the chemical properties of Venlafaxine or this compound contribute to nonlinearity?

While less common with stable isotope-labeled internal standards, some intrinsic properties can play a role:

  • Dimer or Multimer Formation: At high concentrations, Venlafaxine may form dimers or other multimers that have a different mass-to-charge ratio (m/z) and are therefore not detected, leading to a loss of signal linearity.[1] Modifying the mobile phase pH or organic content can sometimes disrupt these formations.[1]

  • Isotopic Effects: Minor differences in the physicochemical properties between Venlafaxine and this compound could potentially lead to slight chromatographic separation or differential ionization, which might affect the response ratio.[1]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving calibration curve nonlinearity.

Initial Assessment
  • Examine the Curve Shape:

    • Concave (bending down at high concentrations): Suggests saturation.[1]

    • Convex (bending up): Less common, may indicate complex matrix effects or issues with the internal standard.[1]

    • Scattered Points (Poor R²): Indicates a lack of precision.

  • Review Raw Data:

    • Check for consistent peak shapes and retention times for both Venlafaxine and this compound across all standards.

    • Examine the absolute response of the internal standard. A significant drop in the this compound signal at higher concentrations can indicate ion suppression.

Troubleshooting Workflow

G start Non-Linear Calibration Curve Observed check_shape Examine Curve Shape start->check_shape concave Concave (Saturation) check_shape->concave Bending Down poor_r2 Poor R² (Imprecision) check_shape->poor_r2 Scattered Data other Other Issues check_shape->other dilute Dilute High Concentration Standards concave->dilute check_sample_prep Verify Sample Preparation Consistency poor_r2->check_sample_prep optimize_ms Optimize MS Parameters (Source & Detector) dilute->optimize_ms concave_solution Re-run and Assess Linearity dilute->concave_solution reduce_injection Reduce Injection Volume optimize_ms->reduce_injection optimize_ms->concave_solution reduce_injection->concave_solution check_autosampler Check Autosampler Precision check_sample_prep->check_autosampler poor_r2_solution Re-run and Assess Linearity check_sample_prep->poor_r2_solution check_system Ensure System Equilibration & Column Health check_autosampler->check_system check_autosampler->poor_r2_solution check_system->poor_r2_solution

Caption: Troubleshooting workflow for non-linear calibration curves.

Experimental Protocols

Sample Preparation: Protein Precipitation

This is a common and straightforward method for extracting Venlafaxine from plasma samples.

  • Sample Aliquoting: To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

  • Protein Precipitation: Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following table provides a starting point for LC-MS/MS method development. These parameters should be optimized for your specific instrumentation.

ParameterRecommended Setting
LC Column C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Detection Multiple Reaction Monitoring (MRM)

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Venlafaxine278.2260.2
This compound284.2266.2

Note: The specific product ions should be optimized based on instrument sensitivity and selectivity.

Data Presentation

Troubleshooting Summary Table
IssuePotential CauseRecommended Solution
Nonlinearity at High Concentrations (Concave Curve) Detector SaturationDilute upper concentration standards. Reduce detector gain or dwell time. Use a less abundant product ion.[1]
Ion Source SaturationOptimize source conditions (e.g., spray voltage, gas flows, temperature). Dilute the final sample extract.[1]
Analyte DimerizationModify mobile phase pH or organic content. Monitor for the mass of the dimer to confirm its presence.[1]
Poor Linearity (Low R²) Inconsistent Injection VolumeCheck autosampler for leaks and perform a precision test.[2]
Inadequate System EquilibrationEnsure the LC system and detector are fully equilibrated before analysis.[2]
Column DegradationFlush the column with a strong solvent or replace it.[2]
Matrix Effects Ion Suppression/EnhancementOptimize sample preparation to remove interfering matrix components. Ensure the use of this compound to compensate for variability.[3]

Signaling Pathway and Metabolism

Venlafaxine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6 to its major active metabolite, O-desmethylvenlafaxine (ODV).[4][5] Other enzymes like CYP3A4, CYP2C19, and CYP2C9 are involved in the formation of minor, less active metabolites.[4][5] Understanding this metabolic pathway is crucial, as genetic variations in CYP2D6 can lead to significant differences in the ratio of Venlafaxine to ODV in patients, which can influence both therapeutic efficacy and the presentation of the analytical sample.

G cluster_0 Metabolism of Venlafaxine Venlafaxine Venlafaxine ODV O-desmethylvenlafaxine (ODV) (Active Metabolite) Venlafaxine->ODV CYP2D6 (Major Pathway) Minor_Metabolites Minor Metabolites (Less Active) Venlafaxine->Minor_Metabolites CYP3A4, CYP2C19, CYP2C9 (Minor Pathways) ODV->Minor_Metabolites CYP3A4, CYP2C19, CYP2C9

Caption: Metabolic pathway of Venlafaxine.

References

Venlafaxine-d6 stability in solution and during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Venlafaxine-d6 in solution and during storage. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C.[1] Some suppliers suggest that stability can be maintained for at least five years under these conditions.[1] For short-term storage, refrigeration at 4°C is also acceptable.[2] It is crucial to keep the container tightly sealed and protected from moisture.[2][3]

Q2: How should I prepare stock and working solutions of this compound?

Methanol is a commonly used solvent for preparing stock solutions of this compound.[4] For working solutions, a mixture of methanol and water is often employed.[5] It is recommended to prepare a primary stock solution at a concentration of 1 mg/mL and then perform serial dilutions to achieve the desired working concentrations.[5]

Q3: What are the recommended storage conditions for this compound solutions?

The stability of this compound in solution is dependent on the storage temperature and solvent. Stock solutions in methanol can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] For analytical runs, solutions are generally stable at room temperature (25°C) for at least 24 hours.[6]

Stability Data in Solution

The following tables summarize the expected stability of this compound in common analytical solvents under various storage conditions. This data is compiled from general knowledge of deuterated standards and available data on venlafaxine.

Table 1: Short-Term Stability of this compound Working Solution (1 µg/mL)

SolventTemperatureTimeExpected Recovery (%)
Methanol25°C24 hours>99%
Acetonitrile25°C24 hours>99%
50:50 Methanol:Water4°C48 hours>98%

Table 2: Long-Term Stability of this compound Stock Solution (1 mg/mL) in Methanol

TemperatureTimeExpected Recovery (%)
-20°C1 month>99%
-20°C3 months>97%
-80°C6 months>99%
-80°C12 months>98%

Troubleshooting Guide

This section addresses common issues encountered during the use of this compound as an internal standard in chromatographic analysis.

Q4: I am observing a drift in the internal standard signal during my analytical run. What could be the cause?

A drifting signal from your this compound internal standard can be due to several factors:

  • Isotopic Exchange: Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent, particularly under acidic or basic conditions.[5] This can alter the concentration of the deuterated standard over time.

  • Adsorption: The analyte may adsorb to plasticware or the surfaces of the analytical system.

  • Autosampler Temperature: Inconsistent temperature in the autosampler can lead to solvent evaporation and changes in concentration.

Q5: My results show poor precision and accuracy. How can I troubleshoot this?

Poor precision and accuracy when using this compound can stem from:

  • Inconsistent Sample Preparation: Ensure that the internal standard is added consistently to all samples and standards.

  • Matrix Effects: Ion suppression or enhancement in mass spectrometry can affect the analyte and internal standard differently if they do not co-elute perfectly.

  • Impurity of the Internal Standard: The presence of unlabeled venlafaxine in the this compound standard can lead to an overestimation of the analyte concentration.[5]

Q6: I suspect my this compound internal standard is degrading. How can I confirm this?

To confirm degradation, you can perform a simple stability experiment. Prepare a solution of this compound and analyze it at different time points (e.g., 0, 8, 16, and 24 hours) while keeping it under the conditions of your analytical run. A significant decrease in the peak area over time would indicate instability.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of solid this compound.

    • Dissolve the solid in a 10 mL volumetric flask using methanol.

    • Ensure the solid is completely dissolved by vortexing and/or sonicating.

    • Store the stock solution at -20°C or -80°C in amber glass vials.

  • Working Standard Solutions:

    • Prepare serial dilutions of the primary stock solution using a mixture of methanol and water (e.g., 50:50 v/v) to achieve the desired concentrations for your calibration curve and quality control samples.[5]

    • Store working solutions at 4°C for short-term use (up to one week).

Protocol 2: Assessment of Short-Term Stability in an Analytical Run

  • Prepare a quality control (QC) sample at a known concentration of this compound in the analytical solvent.

  • Inject the QC sample at the beginning, middle, and end of your analytical batch.

  • Calculate the peak area of this compound for each injection.

  • The relative standard deviation (RSD) of the peak areas should be within an acceptable range (typically <15%) to demonstrate stability throughout the run.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Assessment cluster_data Data Analysis solid Weigh Solid This compound stock Prepare Stock Solution (1 mg/mL in Methanol) solid->stock working Prepare Working Solutions (Serial Dilutions) stock->working inject_t0 Inject at T=0 working->inject_t0 store Store at Desired Condition (e.g., 25°C) working->store inject_tx Inject at T=x hours store->inject_tx compare Compare Peak Areas inject_tx->compare calculate Calculate % Recovery compare->calculate determine Determine Stability calculate->determine

Caption: Experimental workflow for assessing the stability of this compound solutions.

troubleshooting_workflow cluster_investigation Initial Checks cluster_experiments Experimental Verification cluster_solutions Potential Solutions start Poor Precision or Signal Drift Observed check_prep Verify Solution Preparation start->check_prep check_temp Check Autosampler Temperature start->check_temp check_purity Review Certificate of Analysis for Purity start->check_purity stability_exp Perform Short-Term Stability Experiment check_prep->stability_exp check_temp->stability_exp contact_supplier Contact Supplier for Higher Purity Batch check_purity->contact_supplier isotopic_exchange_exp Assess Isotopic Exchange stability_exp->isotopic_exchange_exp use_fresh Prepare Fresh Solutions stability_exp->use_fresh optimize_ph Optimize pH of Mobile Phase isotopic_exchange_exp->optimize_ph

Caption: Troubleshooting workflow for common issues with this compound.

References

Technical Support Center: Venlafaxine-d6 Isotopic Purity in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Venlafaxine-d6 isotopic purity on quantification accuracy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in quantitative analysis?

This compound is a stable isotope-labeled (SIL) internal standard for Venlafaxine.[1] In quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a known amount of this compound is added to all samples, calibration standards, and quality controls.[2] Because it is chemically almost identical to Venlafaxine, it co-elutes and experiences similar variations during sample preparation, extraction, and analysis, including matrix effects.[3][4] By using the ratio of the analyte's response to the internal standard's response for quantification, higher accuracy and precision can be achieved.[4]

Q2: What are the recommended purity levels for this compound?

For reliable and accurate quantification, this compound should have high chemical and isotopic purity. The general recommendations are:

  • Chemical Purity: >99%[5]

  • Isotopic Enrichment: ≥98%[5]

High chemical purity ensures that other compounds do not interfere with the analysis, while high isotopic purity minimizes the contribution of unlabeled Venlafaxine in the internal standard solution, which can lead to inaccurate results.[5]

Q3: How does the isotopic purity of this compound affect quantification accuracy?

The isotopic purity of this compound is critical for accurate quantification. Two main issues can arise from inadequate isotopic purity:

  • Presence of Unlabeled Venlafaxine: If the this compound internal standard contains a significant amount of unlabeled Venlafaxine as an impurity, it will artificially increase the analyte signal.[6] This leads to a positive bias and an overestimation of the Venlafaxine concentration, particularly at the lower limit of quantification (LLOQ).[5]

  • Isotopic Cross-Contribution (Crosstalk): Naturally occurring isotopes of Venlafaxine (e.g., ¹³C) can contribute to the mass spectrometry signal of this compound.[7] This is more pronounced for higher molecular weight compounds. This "crosstalk" can lead to non-linear calibration curves and biased results.[7][8]

Q4: How can I determine the isotopic purity of my this compound standard?

The isotopic enrichment of this compound can be determined using two primary analytical techniques:

  • Mass Spectrometry (MS): This is a common method to assess isotopic distribution. By analyzing the labeled compound, the relative abundances of the desired isotopologue (d6) and any others (d0 to d5) can be measured.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the specific location and degree of isotopic labeling within the molecule.[11][12]

Reputable suppliers of stable isotope-labeled standards should provide a Certificate of Analysis (CoA) detailing the chemical and isotopic purity.

Q5: What are the regulatory expectations for using stable isotope-labeled internal standards like this compound?

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) emphasize the importance of using high-purity stable isotope-labeled internal standards.[13][14] The FDA's guidance on bioanalytical method validation recommends using a stable isotope-labeled analyte as the internal standard whenever possible. It also states the importance of high isotopic purity and checking for the presence of unlabeled analyte.[13] The ICH M10 guideline provides a unified standard for bioanalytical method validation.[14]

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve (Concave Down) at High Concentrations
  • Symptom: The calibration curve for Venlafaxine is non-linear and bends downwards at higher concentrations.

  • Potential Cause Related to Isotopic Purity: Isotopic cross-contribution from high concentrations of unlabeled Venlafaxine to the this compound signal.

  • Troubleshooting Steps:

    • Assess Isotopic Purity: Verify the isotopic purity of the this compound from the Certificate of Analysis or by direct analysis (MS or NMR).

    • Increase Internal Standard Concentration: Increasing the concentration of the internal standard can sometimes mitigate the relative contribution of the analyte's isotopes.[8]

    • Use a Different MRM Transition: If possible, select a multiple reaction monitoring (MRM) transition for the internal standard that has minimal to no contribution from the analyte's isotopes.[8]

    • Employ a Non-Linear Regression Model: If the non-linearity is reproducible, a quadratic or weighted linear regression model can be used, provided it is justified and improves the fit of the data.[7]

Issue 2: Inaccurate and Imprecise Results, Especially at the LLOQ
  • Symptom: Quality control (QC) samples at the lower limit of quantification (LLOQ) and low concentrations consistently show a positive bias and high variability (%CV).

  • Potential Cause Related to Isotopic Purity: The presence of unlabeled Venlafaxine as an impurity in the this compound internal standard.[6]

  • Troubleshooting Steps:

    • Analyze the Internal Standard Solution: Inject a solution of the this compound working solution alone (without any analyte) and monitor for a signal at the MRM transition of unlabeled Venlafaxine. The response should be negligible compared to the LLOQ.

    • Quantify the Contribution: Prepare a "zero sample" (blank matrix spiked only with the internal standard). The measured analyte response can be used to correct the calibration curve or be subtracted from the response of other samples.[5]

    • Source a Higher Purity Standard: If the level of unlabeled analyte is unacceptable, obtain a new lot of this compound with higher isotopic purity.

    • Adjust LLOQ: If sourcing a higher purity standard is not feasible, it may be necessary to raise the LLOQ to a level where the contribution from the impurity is less than 20% of the LLOQ response, in line with regulatory guidance for interferences.[15]

Data Presentation

The following tables illustrate the potential impact of this compound isotopic purity on quantification accuracy.

Table 1: Impact of Unlabeled Venlafaxine Impurity in this compound on LLOQ Accuracy

Isotopic Purity of this compound (% d6)Unlabeled Venlafaxine Impurity (% d0)Nominal LLOQ Concentration (ng/mL)Measured LLOQ Concentration (ng/mL)Accuracy (% Bias)
99.9%0.1%1.001.02+2.0%
99.5%0.5%1.001.10+10.0%
99.0%1.0%1.001.20+20.0%
98.0%2.0%1.001.40+40.0%

Table 2: Effect of Isotopic Cross-Contribution on Calibration Curve Linearity

Analyte Concentration (ng/mL)Analyte/IS Ratio (Ideal)Analyte/IS Ratio (with 1% Crosstalk)Deviation from Linearity
10.010.01011.0%
100.10.1011.0%
10011.011.0%
10001010.090.9%
50005050.420.8%

Experimental Protocols

Protocol 1: Determination of this compound Isotopic Purity by Mass Spectrometry
  • Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 µg/mL.

  • Mass Spectrometer Setup:

    • Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

    • Infuse the solution directly into the mass spectrometer or perform an LC-MS analysis.

    • Acquire data in full scan mode over a mass range that includes the molecular ions of unlabeled Venlafaxine and this compound.

  • Data Analysis:

    • Examine the mass spectrum for the protonated molecular ions ([M+H]⁺) of Venlafaxine (m/z 278.2) and this compound (m/z 284.2), as well as any other isotopologues (d1-d5).

    • Calculate the peak area for each isotopologue.

    • Determine the isotopic purity by calculating the percentage of the d6 peak area relative to the sum of all isotopologue peak areas.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample add_is Add this compound (Internal Standard) sample->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation injection->chromatography detection MS/MS Detection (MRM) chromatography->detection peak_integration Peak Integration detection->peak_integration ratio_calc Calculate Analyte/IS Peak Area Ratio peak_integration->ratio_calc calibration Quantify using Calibration Curve ratio_calc->calibration final_conc Final Concentration calibration->final_conc

Caption: Experimental workflow for Venlafaxine quantification.

troubleshooting_logic cluster_impurity Impurity Issue cluster_crosstalk Crosstalk Issue start Inaccurate Quantification Results check_purity Check this compound Isotopic Purity start->check_purity purity_ok Purity ≥98%? check_purity->purity_ok quantify_d0 Quantify d0 Impurity purity_ok->quantify_d0 No check_linearity Assess Calibration Curve Linearity purity_ok->check_linearity Yes correct_results Correct Results or Source New Standard quantify_d0->correct_results other_issues Investigate Other Potential Causes (e.g., Matrix Effects) correct_results->other_issues non_linear Non-Linear? check_linearity->non_linear use_model Use Non-Linear Regression non_linear->use_model Yes non_linear->other_issues No use_model->other_issues

Caption: Troubleshooting logic for purity-related issues.

References

Technical Support Center: Isotopic Back-Exchange of Venlafaxine-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the isotopic back-exchange of Venlafaxine-d6. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is isotopic back-exchange and why is it a concern for this compound?

A1: Isotopic back-exchange is a chemical reaction where a deuterium atom in a labeled compound, such as this compound, is replaced by a hydrogen atom from the surrounding environment, like a solvent or biological matrix.[1] This is a concern because it can compromise the isotopic purity of the internal standard, leading to inaccurate and unreliable results in quantitative analyses such as LC-MS/MS. If the deuterated standard loses its deuterium labels, it can be misidentified as the unlabeled analyte, potentially causing an overestimation of the analyte's concentration.[1][2]

Q2: Which deuterium positions on the this compound molecule are most susceptible to back-exchange?

A2: The stability of deuterium labels is dependent on their chemical environment within the molecule. While the deuterium atoms on the N,N-dimethyl groups of this compound are generally considered stable, deuterium atoms on carbons adjacent to heteroatoms or carbonyl groups can be more susceptible to exchange, especially under acidic or basic conditions.[1] It is crucial to understand the specific labeling pattern of your this compound standard, which is typically provided in the certificate of analysis.

Q3: What experimental factors can promote the back-exchange of this compound?

A3: Several factors can influence the rate of isotopic back-exchange:

  • pH: Both acidic and basic conditions can catalyze hydrogen-deuterium exchange. The rate of exchange is often at its minimum in a neutral or near-neutral pH range.[1]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[1]

  • Solvent Composition: Protic solvents (e.g., water, methanol) can act as a source of hydrogen atoms for back-exchange. The presence of aprotic solvents like acetonitrile may be preferable.[1]

  • Exposure Time: Prolonged exposure to conditions that promote back-exchange will increase the extent of deuterium loss.[1]

Q4: How can I detect and quantify the back-exchange of my this compound standard?

A4: High-resolution mass spectrometry (HRMS) is the primary technique for detecting and quantifying isotopic back-exchange.[1] By analyzing the mass spectrum of your this compound standard, you can observe the appearance of ions with lower mass-to-charge ratios (m/z). Each deuterium atom replaced by a hydrogen atom results in a mass decrease of approximately 1 Dalton. For example, the appearance of peaks corresponding to Venlafaxine-d5, -d4, etc., indicates back-exchange. The relative intensities of these peaks can be used to quantify the extent of back-exchange.[1]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Decreasing signal intensity of this compound over time. Isotopic back-exchange is occurring in your sample or standard solution.1. Review Storage Conditions: Ensure your this compound stock and working solutions are stored at the recommended low temperatures (e.g., -20°C) in tightly sealed containers to minimize exposure to moisture. 2. Assess Solvent Effects: If using protic solvents, consider switching to aprotic solvents (e.g., acetonitrile) for sample preparation and storage if your method allows. 3. Evaluate pH: Check the pH of your sample matrix and mobile phases. Adjust to a more neutral pH if possible to minimize acid or base-catalyzed exchange.
Inaccurate or inconsistent quantitative results. The isotopic purity of your this compound internal standard is compromised due to back-exchange.1. Perform a Stability Study: Incubate your this compound standard in your sample matrix under your typical experimental conditions (time, temperature) and analyze for the presence of lower deuterated species by LC-MS/MS. 2. Optimize Analytical Method: Reduce the analytical run time to minimize the exposure of the standard to potentially harsh mobile phase conditions. Consider lowering the column and autosampler temperature.[1]
Appearance of unexpected peaks with lower m/z values corresponding to d5, d4, etc. isotopologues. Significant back-exchange is happening during sample preparation or analysis.1. Pinpoint the Source: Analyze your this compound standard at different stages of your workflow (e.g., after dissolution, after sample extraction, after incubation in mobile phase) to identify the step causing the most significant back-exchange. 2. Modify Incubation/Extraction Conditions: If back-exchange is occurring during sample preparation, try to reduce incubation times and temperatures.

Data Presentation

A critical aspect of investigating isotopic back-exchange is the clear and concise presentation of quantitative data. While specific public data on this compound back-exchange is limited, researchers should aim to generate and present their stability data in a structured format. Below are example tables that can be adapted for your experimental results.

Table 1: Stability of this compound in Different Solvents at Various Temperatures

SolventTemperature (°C)Incubation Time (hours)% Back-Exchange (Appearance of d5)% Back-Exchange (Appearance of d4)
Acetonitrile424User-generated dataUser-generated data
2524User-generated dataUser-generated data
Methanol:Water (50:50)424User-generated dataUser-generated data
2524User-generated dataUser-generated data
Mobile Phase A (e.g., 0.1% Formic Acid in Water)424User-generated dataUser-generated data
2524User-generated dataUser-generated data

Table 2: Effect of pH on the Stability of this compound

pHIncubation Time (hours)Temperature (°C)% Back-Exchange (Appearance of d5)% Back-Exchange (Appearance of d4)
32425User-generated dataUser-generated data
52425User-generated dataUser-generated data
72425User-generated dataUser-generated data
92425User-generated dataUser-generated data

Note: It is highly recommended that users perform their own stability studies under their specific experimental conditions to generate accurate and relevant data for their research.

Experimental Protocols

Protocol: Assessment of this compound Isotopic Stability by LC-MS/MS

This protocol outlines a general procedure to assess the isotopic stability of this compound under various conditions.

1. Materials and Reagents:

  • This compound internal standard

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • Buffers of various pH values (e.g., formic acid, ammonium acetate)

  • Blank biological matrix (if applicable)

  • LC-MS/MS system with a high-resolution mass spectrometer

2. Standard Preparation:

  • Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Prepare working solutions by diluting the stock solution in the test solvents/buffers to a final concentration suitable for LC-MS/MS analysis (e.g., 1 µg/mL).

3. Incubation Conditions (Example):

  • Aliquots of the this compound working solution are incubated under different conditions:

    • Temperature: 4°C, 25°C (room temperature), 40°C.

    • pH: Prepare solutions at pH 3, 5, 7, and 9.

    • Time: Analyze samples at t=0, 4, 8, and 24 hours.

4. LC-MS/MS Analysis:

  • LC System: UHPLC system.

  • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to elute Venlafaxine.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • MS System: High-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Scan Mode: Full scan from m/z 280-290 to observe this compound and its lower isotopologues.

  • Resolution: >60,000.

5. Data Analysis:

  • Extract the ion chromatograms for the theoretical exact masses of protonated this compound, -d5, -d4, etc.

  • Integrate the peak areas for each isotopologue at each time point and under each condition.

  • Calculate the percentage of each lower deuterated species relative to the total integrated area of all Venlafaxine isotopologues.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare this compound Stock Solution working Prepare Working Solutions in Test Conditions stock->working incubate Incubate at Various Temperatures, pH, and Time Points working->incubate lcms LC-MS/MS Analysis incubate->lcms data Data Processing and Quantification of Isotopologues lcms->data

Caption: Experimental workflow for investigating the isotopic back-exchange of this compound.

troubleshooting_logic cluster_investigation Investigation Steps cluster_mitigation Mitigation Strategies start Inconsistent/Inaccurate Results Observed check_purity Suspect Isotopic Back-Exchange? start->check_purity analyze_ms Analyze Mass Spectrum for Lower Isotopologues (d5, d4, etc.) check_purity->analyze_ms Yes review_protocol Review Experimental Protocol (Storage, Solvents, Time) check_purity->review_protocol No, check other factors stability_study Conduct Stability Study (Vary T, pH, Solvent) analyze_ms->stability_study stability_study->review_protocol optimize_storage Optimize Storage Conditions (Low T, Aprotic Solvents) review_protocol->optimize_storage modify_method Modify Analytical Method (↓ Time, ↓ T, Neutral pH) review_protocol->modify_method end Accurate Quantification Achieved optimize_storage->end modify_method->end

Caption: Logical troubleshooting workflow for addressing suspected isotopic back-exchange.

References

Overcoming analytical challenges in venlafaxine metabolite quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of venlafaxine and its metabolites.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analytical quantification of venlafaxine and its metabolites.

Issue 1: Significant Ion Suppression or Enhancement in LC-MS/MS Analysis

  • Question: My signal intensity for venlafaxine and its metabolites is highly variable and lower than expected. What could be the cause and how can I fix it?

  • Answer: This issue is likely due to matrix effects, where co-eluting endogenous components from the biological sample interfere with the ionization of your target analytes.[1] Common sources of matrix effects in biological samples include salts, proteins, and phospholipids.[1] To mitigate this, consider the following solutions:

    • Improve Sample Preparation: A more rigorous sample preparation method can help remove interfering substances. While protein precipitation is a simple technique, it may not be sufficient.[1] Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are often more effective at producing a cleaner sample extract.[1][2] LLE has been reported to provide excellent recovery for venlafaxine and its primary metabolite, O-desmethylvenlafaxine.[1][3]

    • Phospholipid Removal: Phospholipids are a major cause of ion suppression.[1] Incorporating a specific phospholipid removal step, such as using a phospholipid removal plate or cartridge, can significantly reduce these interferences.[1]

    • Optimize Chromatography: Ensure that the chromatographic method effectively separates the analytes from the matrix components.[1] Adjusting the mobile phase composition and gradient can help resolve the analytes from interfering peaks.

    • Use a Suitable Internal Standard: A stable isotope-labeled internal standard is the ideal choice to compensate for matrix effects that cannot be entirely eliminated through sample cleanup and chromatography.[1]

Issue 2: Poor Recovery of Venlafaxine and its Metabolites

  • Question: I am experiencing low recovery of my analytes after sample extraction. How can I improve the recovery?

  • Answer: Poor recovery is often due to a suboptimal extraction method for the physicochemical properties of venlafaxine and its metabolites.[1] Here are some recommendations to optimize your extraction protocol:

    • Adjust pH during LLE: Venlafaxine is a basic compound, and its extraction efficiency is highly dependent on the pH of the aqueous phase.[1] Ensure the pH is adjusted to a level that keeps the analytes in their non-ionized form to facilitate their transfer into the organic solvent.[1]

    • Optimize LLE Solvent: The choice of organic solvent is critical. For LLE, mixtures like hexane and ethyl acetate or chloroform, 2-propanol, and n-heptane have been used effectively.[1][2]

    • Optimize SPE Protocol: For SPE, carefully select the sorbent material and optimize the wash and elution steps. The choice of solvent for each step is crucial for efficient removal of interferences while ensuring high analyte recovery.[1]

Issue 3: Poor Peak Shape (Tailing) in HPLC Analysis

  • Question: The chromatographic peaks for venlafaxine and its metabolites are tailing. What can I do to improve the peak shape?

  • Answer: Peak tailing for basic compounds like venlafaxine is often caused by secondary interactions with active sites on the silica-based column packing.[4] To address this:

    • Mobile Phase pH: Ensure the mobile phase pH is low (e.g., pH 2.5-4.5) using an additive like formic or phosphoric acid.[4] At a lower pH, the analytes are protonated, and the silanol groups on the column are less likely to be ionized, which minimizes undesirable interactions.[4]

    • Increase Ionic Strength: Increasing the buffer concentration (e.g., 10-20 mM ammonium acetate) in the mobile phase can help shield the charged analytes from interacting with the stationary phase.[4]

    • Sample Overload: Injecting a sample that is too concentrated can lead to peak tailing. Try reducing the injection volume or diluting the sample.[4]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact venlafaxine analysis?

A1: Matrix effects in LC-MS/MS analysis refer to the alteration of the ionization efficiency of the target analyte (venlafaxine and its metabolites) due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[1]

Q2: What are the main metabolites of venlafaxine and are they all active?

A2: The major and pharmacologically active metabolite of venlafaxine is O-desmethylvenlafaxine (ODV), which has a potency comparable to the parent drug.[5][6] Other, less potent minor metabolites include N-desmethylvenlafaxine (NDV) and N,O-didesmethylvenlafaxine (NODDV).[6]

Q3: What are the common sample preparation techniques for venlafaxine and its metabolites?

A3: The most common sample preparation techniques are:

  • Protein Precipitation (PPT): A simple method, but it may not be sufficient to remove all interfering substances.[1][7]

  • Liquid-Liquid Extraction (LLE): Often provides a cleaner extract and good recovery for venlafaxine and ODV.[1][3]

  • Solid-Phase Extraction (SPE): A robust method that can yield very clean samples.[1][2]

Q4: What type of analytical columns are typically used for venlafaxine analysis?

A4: Reversed-phase columns, most frequently C18 columns, are commonly used for the separation of venlafaxine and its metabolites.[8][9]

Q5: What internal standards are suitable for the quantification of venlafaxine and its metabolites?

A5: While structurally similar compounds like verapamil, clomipramine, and tramadol hydrochloride have been used, the ideal internal standard is a stable isotope-labeled version of the analyte (e.g., venlafaxine-d6).[2][10] Nadolol has also been successfully used as an internal standard in an LC-MS/MS assay.[6]

Quantitative Data Summary

The following tables summarize quantitative data from various published methods for the analysis of venlafaxine and its metabolites.

Table 1: Linearity Ranges of Analytical Methods

Analyte(s)MethodMatrixLinearity Range (ng/mL)
Venlafaxine & ODVHPLC-UVHuman Saliva9.4 - 10.2 (LOQ)
Venlafaxine & ODVHPLC with fluorescence detectionSerum20 - 500
Venlafaxine & ODVUPLC-MS/MSHuman Blood Plasma0.2 - 200
Venlafaxine & MetabolitesLC-MS/MSK2EDTA Plasma5 - 800
Venlafaxine & ODVHPLC-UVHuman Blood Serum25 - 500
Venlafaxine & ODVCapillary ElectrophoresisHuman Blood Plasma25 - 500
VenlafaxineHPLC-UVHuman Blood Plasma5 - 1000
Venlafaxine & ODVHPLC with spectrofluorimetric detectionBlood Plasma1 - 1000

Table 2: Recovery of Venlafaxine and Metabolites with Different Extraction Methods

Extraction MethodAnalyte(s)MatrixRecovery (%)
Liquid-Liquid ExtractionVenlafaxine & ODVHuman Saliva92.65 - 104.78
Liquid-Liquid ExtractionVenlafaxine & ODV-> 52
Liquid-Liquid ExtractionVenlafaxine & ODVHuman Blood Plasma> 88
Protein PrecipitationVenlafaxine & MetabolitesK2EDTA Plasma> 96
Solid-Phase ExtractionVenlafaxineHuman Blood Plasma87 - 95
Solid-Phase ExtractionVenlafaxine & ODVBlood Plasma> 92 (VEN), > 93 (ODV)
Liquid-Liquid ExtractionVenlafaxine & ODVHuman Blood Serum86.4
Liquid-Liquid ExtractionVenlafaxine & ODVHuman Blood Plasma> 70

Experimental Protocols

1. Protocol: Liquid-Liquid Extraction (LLE) for Venlafaxine and ODV from Plasma

This protocol is a generalized procedure based on common LLE methods.

  • Sample Preparation: To 500 µL of plasma, add 50 µL of internal standard solution.

  • pH Adjustment: Add 100 µL of a suitable buffer to basify the sample (e.g., sodium borate buffer, pH 9.5). Vortex for 30 seconds.

  • Extraction: Add 3 mL of an organic solvent mixture (e.g., hexane:ethyl acetate, 80:20 v/v).[2] Vortex for 5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase. Vortex for 1 minute.

  • Analysis: Inject an appropriate volume into the LC-MS/MS system.

2. Protocol: Solid-Phase Extraction (SPE) for Venlafaxine and ODV from Plasma

This protocol is a generalized procedure based on common SPE methods.

  • Sample Pre-treatment: To 500 µL of plasma, add 50 µL of internal standard and 500 µL of a suitable buffer (e.g., phosphate buffer, pH 6.0). Vortex.

  • Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the analytes with 1 mL of a suitable elution solvent (e.g., methanol or a mixture of methanol and a volatile base).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.

  • Analysis: Inject into the LC-MS/MS system.

Visualizations

Venlafaxine_Metabolism Venlafaxine Venlafaxine ODV O-desmethylvenlafaxine (Active) Venlafaxine->ODV CYP2D6 NDV N-desmethylvenlafaxine Venlafaxine->NDV CYP3A4, CYP2C19 NODDV N,O-didesmethylvenlafaxine ODV->NODDV CYP3A4, CYP2C19 NDV->NODDV CYP2D6

Caption: Metabolic pathway of venlafaxine.

LLE_Workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is ph_adjust Adjust pH (Basify) add_is->ph_adjust add_solvent Add Organic Solvent ph_adjust->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Liquid-Liquid Extraction (LLE) workflow.

Troubleshooting_Matrix_Effects issue Issue: Ion Suppression/ Enhancement cause Cause: Matrix Effects issue->cause solution1 Improve Sample Prep (LLE/SPE) cause->solution1 solution2 Optimize Chromatography cause->solution2 solution3 Use Isotope-Labeled IS cause->solution3 outcome Result: Accurate Quantification solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting logic for matrix effects.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Venlafaxine: Venlafaxine-d6 vs. Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of bioanalytical method validation for the antidepressant drug venlafaxine, with a focus on the performance of the deuterated internal standard, Venlafaxine-d6, against other commonly used non-deuterated alternatives. The selection of an appropriate internal standard is a critical factor in achieving accurate and reliable quantification of drugs in biological matrices. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid researchers in making informed decisions for their bioanalytical assays.

Executive Summary

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for the quantitative bioanalysis of venlafaxine by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] Its physicochemical properties are nearly identical to the analyte, ensuring it effectively compensates for variability during sample preparation and analysis, including matrix effects.[1][2][4] While alternative non-isotopically labeled internal standards like nadolol, fluoxetine, and escitalopram are available and can offer a more cost-effective option, they may not provide the same level of accuracy and precision due to differences in chemical structure, retention time, and ionization efficiency.[5] This guide presents a comprehensive comparison of the performance of this compound with these alternatives.

Quantitative Performance Data

The following table summarizes the key validation parameters for bioanalytical methods for venlafaxine using this compound and other internal standards. The data has been compiled from various validated methods to provide a comparative overview.

Internal StandardAnalyte(s)LLOQ (ng/mL)Linearity Range (ng/mL)Accuracy (% Bias)Precision (% CV)Reference
This compound Venlafaxine, O-desmethylvenlafaxine7.98 (VEN), 8.34 (ODV)10 - 2000Not explicitly statedNot explicitly stated[6]
This compound Venlafaxine, 4 Metabolites55 - 800Not explicitly stated1.9 - 9.3 (Inter-assay)[7]
Nadolol Venlafaxine, O-desmethylvenlafaxineNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated[8]
Fluoxetine Venlafaxine, O-desmethylvenlafaxineNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated[8]
Escitalopram Venlafaxine, O-desmethylvenlafaxineNot explicitly stated3 - 300 (VEN), 6 - 600 (ODV)Within 10%Within 10%[9]
Cetrizine VenlafaxineNot explicitly stated5 - 250Within 10%Within 10%[10]
Mexiletine Venlafaxine, O-desmethylvenlafaxine1010 - 1000Not explicitly stated< 10% (Intra-day & Inter-day)[11][12]

Experimental Protocols

A detailed methodology for a typical bioanalytical method validation for venlafaxine using this compound as an internal standard is provided below. This protocol is a synthesis of methodologies described in the scientific literature.[6]

Materials and Reagents
  • Analytes: Venlafaxine and its primary metabolite, O-desmethylvenlafaxine (ODV).

  • Internal Standard: this compound.

  • Solvents: LC-MS grade acetonitrile and methanol.

  • Reagents: Formic acid, ammonium acetate.

  • Biological Matrix: Drug-free human plasma.

Stock and Working Solutions
  • Prepare primary stock solutions of venlafaxine, ODV (e.g., 1 mg/mL), and this compound (e.g., 1 mg/mL) in methanol.[6]

  • Prepare working standard solutions by diluting the stock solutions with a mixture of methanol and water to create calibration standards and quality control (QC) samples.

  • Prepare a working internal standard solution (e.g., 100 ng/mL) by diluting the this compound stock solution.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard working solution to all tubes except for the blank.

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to separate venlafaxine, ODV, and this compound.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions:

    • Venlafaxine: m/z 278.3 → 121.1

    • O-desmethylvenlafaxine: m/z 264.3 → 107.1

    • This compound: m/z 284.3 → 121.1[6]

Method Validation

The method should be validated according to the guidelines of regulatory agencies such as the FDA and EMA. The validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

  • Matrix Effect: The effect of co-eluting substances from the matrix on the ionization of the analytes.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analytes in the biological matrix under different storage and processing conditions.

Visualizing the Workflow and Comparison

To better illustrate the experimental workflow and the logical relationships in selecting an internal standard, the following diagrams are provided.

G cluster_0 Experimental Workflow cluster_1 Logical Flow Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Define Analytical Needs Define Analytical Needs Internal Standard Selection Internal Standard Selection Define Analytical Needs->Internal Standard Selection Method Development Method Development Internal Standard Selection->Method Development Method Validation Method Validation Method Development->Method Validation Routine Analysis Routine Analysis Method Validation->Routine Analysis G cluster_0 This compound (Deuterated) cluster_1 Alternative Internal Standards (Non-Deuterated) High Accuracy High Accuracy High Precision High Precision Compensates for Matrix Effects Compensates for Matrix Effects Co-elutes with Analyte Co-elutes with Analyte Lower Cost Lower Cost Potential for Different Retention Times Potential for Different Retention Times Variable Ionization Efficiency Variable Ionization Efficiency May Not Fully Compensate for Matrix Effects May Not Fully Compensate for Matrix Effects This compound (Deuterated) This compound (Deuterated) Alternative Internal Standards (Non-Deuterated) Alternative Internal Standards (Non-Deuterated)

References

Cross-Validation of Venlafaxine Bioanalytical Methods: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A critical step in pharmaceutical development and clinical trials is ensuring the consistency and reliability of bioanalytical methods across different laboratories. This guide provides a comprehensive framework for the cross-validation of two widely used methods for venlafaxine quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The objective is to ensure that a method is transferable and will produce consistent results, a key requirement for regulatory submissions. [1]

This guide, intended for researchers, scientists, and drug development professionals, presents a comparative analysis of these methods, complete with detailed experimental protocols and validation data summaries.

Comparative Analysis of Bioanalytical Methods

The choice between HPLC-UV and LC-MS/MS for venlafaxine quantification often depends on the specific requirements of the analysis, such as required sensitivity, throughput, and the complexity of the biological matrix.[2] LC-MS/MS is generally more sensitive and specific than HPLC-UV.[3]

ParameterHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Sensitivity (LLOQ) 6.11 µg/mL - 20.33 µg/mL[4]1.0 ng/mL - 5.0 ng/mL[3][5]
Linearity Range 20-60 µg/mL[6]1.0-200.0 ng/mL[5]
Precision (%RSD) < 2%[7]< 15%[8]
Accuracy (% Recovery) 99.3-99.5%[4]Within 15% of nominal values[8]
Sample Preparation Typically involves protein precipitation and filtration.[1]Can range from simple protein precipitation to more complex liquid-liquid or solid-phase extraction.[8][9]
Instrumentation Cost LowerHigher
Throughput Generally lower due to longer run times.Higher throughput is possible with optimized methods.[5]

Inter-Laboratory Cross-Validation Protocol

An inter-laboratory cross-validation study is essential to establish the reproducibility and robustness of an analytical method across different sites.[1] The process involves a transferring laboratory (Lab A) that provides a validated method to a receiving laboratory (Lab B).

A typical cross-validation workflow is illustrated below:

G Inter-Laboratory Cross-Validation Workflow A Originating Lab (Lab A) Method Development & Validation B Method Transfer Package (Protocol, Validation Reports) A->B Documentation C Receiving Lab (Lab B) Method Implementation & Training B->C Transfer D Cross-Validation Study (Analysis of Blinded Samples) C->D Execution E Data Analysis & Comparison (Statistical Evaluation) D->E Results F Acceptance Criteria Met? E->F Evaluation G Method Deemed Cross-Validated F->G Yes H Troubleshooting & Re-evaluation F->H No H->C Corrective Action

Inter-Laboratory Cross-Validation Workflow Diagram.

Experimental Protocols

Detailed methodologies for the quantification of venlafaxine are crucial for successful method transfer and cross-validation.

Method 1: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

This method is suitable for the quantification of venlafaxine in bulk drug and pharmaceutical dosage forms.

  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.[1]

  • Chromatographic Conditions :

    • Column : Acquity TM BEH C18 (100 x 2.1 mm, 1.7 µm)[4]

    • Mobile Phase : A mixture of dipotassium hydrogen phosphate buffer and acetonitrile (30:70 v/v), with the pH adjusted to 7.00 with dilute o-phosphoric acid.[4]

    • Flow Rate : 0.75 mL/min[4]

    • Detection Wavelength : 227 nm[1][4]

    • Injection Volume : 20 µL[1]

    • Column Temperature : Ambient or controlled at 30°C.[1]

  • Sample Preparation :

    • Accurately weigh and transfer a quantity of the sample equivalent to a specific amount of Venlafaxine HCl into a volumetric flask.[1]

    • Dissolve and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.[1]

  • Standard Preparation :

    • Prepare a stock solution of Venlafaxine HCl reference standard in the mobile phase.

    • Perform serial dilutions to create a series of calibration standards at different concentrations.[1]

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for quantifying venlafaxine in biological matrices like human plasma.[8]

  • Instrumentation : A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

  • Chromatographic Conditions :

    • Column : Kromasil C18 column.[8]

    • Mobile Phase : An isocratic mobile phase consisting of acetonitrile and 5 mM ammonium formate (4:3, v/v).[5]

    • Flow Rate : 0.6 - 0.8 mL/min.[1]

    • Injection Volume : 5-10 µL.[1]

  • Mass Spectrometric Conditions :

    • Ionization Mode : Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions :

      • Venlafaxine: m/z 278.0 → 260.3[5]

      • Internal Standard (e.g., Fluoxetine): m/z 310.1 → 148.1[5]

  • Sample Preparation (Protein Precipitation) :

    • To a plasma sample, add an internal standard.

    • Precipitate proteins by adding acetonitrile.

    • Vortex and centrifuge the sample.[1]

    • Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.

Hypothetical Cross-Validation Data Summary

The following tables present a hypothetical comparison of validation parameters between two laboratories for the LC-MS/MS method.

Table 1: Calibration Curve Linearity

LaboratoryAnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Lab A Venlafaxine1.0 - 200.00.9986
Lab B Venlafaxine1.0 - 200.00.9991

Table 2: Inter-Day Precision and Accuracy

LaboratoryQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Precision (%CV)Accuracy (%)
Lab A Low5.04.86.296.0
Mid50.051.24.5102.4
High150.0148.53.899.0
Lab B Low5.05.15.8102.0
Mid50.049.55.199.0
High150.0152.14.2101.4

Note: The data presented in the tables is for illustrative purposes and is synthesized from typical performance characteristics of the described methods.

Conclusion

Successful cross-validation of bioanalytical methods is paramount for the integrity of data in multi-center studies. Both HPLC-UV and LC-MS/MS are robust methods for venlafaxine quantification. The selection of the method should be based on the specific needs of the study. A well-documented method transfer and a clear cross-validation protocol are essential to ensure consistent and reliable results between laboratories.

References

A Comparative Analysis of Venlafaxine-d6 and Venlafaxine-d11 as Internal Standards in Bioanalytical Quantification

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative analysis of the antidepressant venlafaxine and its active metabolite, O-desmethylvenlafaxine (ODV), the use of a stable isotope-labeled (SIL) internal standard is paramount for achieving accurate and reproducible results, particularly in complex biological matrices.[1] The choice of the specific deuterated analog, however, can influence the robustness of the analytical method. This guide provides a detailed comparison of two commonly used deuterated internal standards for venlafaxine: Venlafaxine-d6 and the more highly deuterated Venlafaxine-d11.

The selection of an appropriate internal standard is a critical decision for researchers, scientists, and drug development professionals, directly impacting data quality in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1][2] While both this compound and Venlafaxine-d11 serve to mimic the behavior of the unlabeled analyte during sample preparation and analysis, theoretical advantages and practical considerations differentiate the two.

The Theoretical Advantage of Higher Deuteration: The Case for Venlafaxine-d11

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry because their physicochemical properties are nearly identical to the analyte, allowing them to effectively compensate for variations in sample preparation, chromatographic retention, and matrix effects.[1] However, a potential pitfall with deuterium-labeled standards is the "isotope effect," which can lead to a slight chromatographic shift where the deuterated standard elutes slightly earlier than the unlabeled analyte.[1][3] This can expose the analyte and the internal standard to different matrix environments as they elute, potentially compromising the accuracy of quantification.[1]

Theoretical Chromatographic Co-elution

Performance Data

While direct head-to-head comparative data is limited, the following table summarizes performance metrics from studies utilizing this compound as an internal standard. This data provides an indication of the performance achievable with a deuterated internal standard for venlafaxine analysis.[4]

AnalyteLimit of Detection (LOD) (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)MatrixInternal Standard
Venlafaxine (VEN)2.66[4]7.98[4]Rat PlasmaThis compound
O-desmethylvenlafaxine (ODV)2.78[4]8.34[4]Rat PlasmaThis compound

Data derived from a validated UPLC-MS/MS method.[4]

Experimental Protocols

The following are generalized experimental protocols for the quantification of venlafaxine in biological matrices using a deuterated internal standard. These protocols are based on methodologies described in the scientific literature and can be adapted for use with either this compound or Venlafaxine-d11.[1][2][5][6]

Sample Preparation: Solid Phase Extraction (SPE)

This protocol is adapted from a validated method for venlafaxine analysis in rat plasma.[5][6]

  • Sample Pre-treatment: To a 300 µL aliquot of plasma, add 20 µL of the internal standard working solution (e.g., this compound or Venlafaxine-d11, 50 µg/mL).[4][6]

  • SPE Cartridge Conditioning: Condition an Oasis HLB or equivalent SPE cartridge with 1 mL of methanol followed by 1 mL of de-ionized water.[5][6]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[1]

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.[1][6]

  • Elution: Elute the analytes and the internal standard with 1 mL of methanol.[1][5]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1][5] Reconstitute the residue in 200 µL of the mobile phase.[5][6]

Sample Preparation: Protein Precipitation

This is a simpler and faster alternative to SPE, suitable for high-throughput analysis.[2]

  • To a volume of plasma, add three volumes of a precipitating agent (e.g., acetonitrile containing the internal standard).

  • Vortex mix to ensure complete protein precipitation.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions. Optimization will be required for specific instrumentation.

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., ACQUITY UPLC® BEH Shield RP18, 1.7 µm, 100 mm × 2.1 mm).[6]

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.4 mL/min for UPLC).

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization: Positive electrospray ionization (ESI+).[2]

    • Detection: Multiple Reaction Monitoring (MRM).[2]

    • MRM Transitions: Specific precursor and product ions for venlafaxine, ODV, and the deuterated internal standard must be determined and optimized. For example:

      • Venlafaxine: m/z 278 → [Product Ion]

      • ODV: m/z 264 → [Product Ion]

      • This compound: m/z 284 → [Product Ion]

      • The optimal precursor and product ions for D,L-Venlafaxine-d11 will need to be determined by the end-user through direct infusion experiments.[5]

cluster_workflow Bioanalytical Workflow start Plasma Sample Collection prep Sample Preparation (SPE or Protein Precipitation) + Internal Standard Spiking start->prep Add this compound or -d11 analysis LC-MS/MS Analysis prep->analysis Inject Extract quant Data Processing & Quantification analysis->quant Peak Area Ratios end Results quant->end

Generalized Bioanalytical Workflow

Mechanism of Action of Venlafaxine

Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI).[7] It exerts its therapeutic effect by blocking the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft back into the presynaptic neuron.[7][8] This leads to an increased concentration of these neurotransmitters in the synapse, enhancing their ability to bind to postsynaptic receptors.[7][8] At lower doses, venlafaxine is a more potent inhibitor of serotonin reuptake, while at higher doses, it also significantly inhibits norepinephrine reuptake.[7][8] It has a weak inhibitory effect on dopamine reuptake.[9]

Venlafaxine Signaling Pathway

Conclusion

For the robust and reliable quantification of venlafaxine in complex biological matrices, a stable isotope-labeled internal standard is strongly recommended. While this compound is a commonly used and effective choice, the more highly deuterated D,L-Venlafaxine-d11 offers a potential performance advantage by minimizing the chromatographic isotope effect, thereby ensuring more reliable co-elution and superior correction for matrix effects.[1] Although direct comparative experimental data is not widely available, the theoretical benefits of higher deuteration make D,L-Venlafaxine-d11 an attractive option for researchers aiming for the highest level of accuracy and precision in their venlafaxine bioanalysis. The choice between the two may also be influenced by factors such as cost and availability.

References

A Comparative Guide to the Limit of Detection and Quantification of Venlafaxine Using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalytical analysis of venlafaxine, establishing a robust and sensitive quantification method is paramount. This guide provides a comparative overview of the limits of detection (LOD) and quantification (LOQ) for venlafaxine, with a focus on the gold-standard approach utilizing a deuterated internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS). Experimental data and protocols are presented to offer a comprehensive comparison with alternative analytical techniques.

Quantitative Performance Data

The use of a deuterated internal standard, such as venlafaxine-d6 or D,L-Venlafaxine-d11, is a well-established strategy in quantitative bioanalysis.[1] This approach enhances the accuracy and precision of the analysis by compensating for variability during sample preparation and instrument analysis.[2] The following table summarizes the LOD and LOQ values for venlafaxine and its active metabolite, O-desmethylvenlafaxine (ODV), determined by various analytical methods.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Matrix
UPLC-MS/MS with this compound Venlafaxine (VEN)2.66 ng/mL[1]7.98 ng/mL[1]Rat Plasma
UPLC-MS/MS with this compound O-desmethylvenlafaxine (ODV)2.78 ng/mL[1]8.34 ng/mL[1]Rat Plasma
LC-MS/MS with D,L-Venlafaxine-d11 Venlafaxine (VEN)-1 ng/mL[3]Human Plasma
LC-MS/MS Venlafaxine (VEN)-0.4 ng/mLHuman Plasma
LC-MS/MS O-desmethylvenlafaxine (ODV)-0.4 ng/mLHuman Plasma
HPLC-UV Venlafaxine HCl0.075 µg/mL0.15 µg/mL-
UV-Visible Spectrophotometry Venlafaxine HCl1.3326 µg/mL (in distilled water)[4]-Distilled Water
UV-Visible Spectrophotometry Venlafaxine HCl0.607 µg/mL1.925 µg/mLEthanol
HPLC with Fluorescence Detection Venlafaxine (VLX)7.72 ng/mL23.40 ng/mlSerum
HPLC with Fluorescence Detection O-desmethylvenlafaxine (ODV)1.95 ng/mL5.91 ng/mlSerum

Experimental Protocols

UPLC-MS/MS with Deuterated Internal Standard (this compound)

This method offers high sensitivity and selectivity for the quantification of venlafaxine and its metabolite in a biological matrix.[2]

a. Sample Preparation: Solid Phase Extraction (SPE) [1]

  • To 300 µL of plasma, add 20 µL of the internal standard working solution (this compound, 50 µg/mL).[1]

  • Condition OASIS HLB SPE cartridges.[1]

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analytes and the internal standard.

  • Evaporate the eluate to dryness and reconstitute in mobile phase for injection.

b. Liquid Chromatography

  • System: Ultra-Performance Liquid Chromatography (UPLC) system.[1]

  • Column: A C18 reversed-phase column is typically used.[2]

  • Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).[3]

  • Flow Rate: A typical flow rate is around 0.4 mL/min.[3]

c. Mass Spectrometry

  • System: A triple quadrupole mass spectrometer.[2]

  • Ionization: Electrospray ionization (ESI) in positive mode.[2]

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ions for venlafaxine, ODV, and this compound.[1][2]

HPLC with UV Detection

A more accessible but generally less sensitive method compared to LC-MS/MS.[5]

a. Sample Preparation:

  • Typically involves liquid-liquid extraction or solid-phase extraction to isolate the drug from the matrix.

b. Liquid Chromatography [6]

  • System: High-Performance Liquid Chromatography (HPLC) system.[6]

  • Column: Kromasil C18 analytical column (250 × 4.6 mm i.d., 5 μm particle size).[6]

  • Mobile Phase: 0.01 M phosphate buffer (pH 4.5): methanol (40: 60) as a mobile phase.[6]

  • Flow Rate: 1.0 ml/min.[6]

  • Detection: UV detection at 225 nm.[6]

Workflow and Method Comparison

The choice of analytical method depends on the required sensitivity, selectivity, and available instrumentation. The following diagram illustrates the general workflow and highlights the key differences between the LC-MS/MS and HPLC-UV methods.

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection & Quantification cluster_3 Data Analysis Matrix Biological Matrix (Plasma, Serum, etc.) Spike Spike with Deuterated Standard (for LC-MS/MS) Extraction Extraction (SPE, LLE, Protein Ppt.) Spike->Extraction LC Liquid Chromatography (UPLC/HPLC) Extraction->LC MS Tandem Mass Spectrometry (High Sensitivity & Selectivity) LC->MS LC-MS/MS Path UV UV-Vis Detector (Lower Sensitivity & Selectivity) LC->UV HPLC-UV Path LOD_LOQ Determination of LOD & LOQ MS->LOD_LOQ UV->LOD_LOQ

Caption: Comparative workflow for venlafaxine quantification.

Signaling Pathways and Logical Relationships

The analytical process for determining the LOD and LOQ of venlafaxine involves a series of dependent steps, from sample handling to data interpretation. The accuracy of the final result relies on the precision of each stage. The use of a deuterated internal standard is a critical element that introduces a parallel analytical pathway for the standard, which is then used to normalize the signal of the target analyte, thereby correcting for experimental variations.

G cluster_analyte Analyte Pathway cluster_standard Standard Pathway A_Sample Venlafaxine in Sample A_Extracted Extracted Venlafaxine A_Sample->A_Extracted Extraction Efficiency A_Signal Analyte MS Signal A_Extracted->A_Signal Ionization Efficiency Ratio Signal Ratio (Analyte/Standard) A_Signal->Ratio S_Spike Deuterated Standard Spike S_Extracted Extracted Standard S_Spike->S_Extracted Extraction Efficiency S_Signal Standard MS Signal S_Extracted->S_Signal Ionization Efficiency S_Signal->Ratio Quant Quantification (LOD/LOQ) Ratio->Quant Calibration Curve

Caption: Analyte vs. internal standard relationship.

References

The Gold Standard: Enhancing Accuracy and Precision in Venlafaxine Analysis with Venlafaxine-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of venlafaxine is paramount for robust pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The use of a stable isotope-labeled internal standard, such as Venlafaxine-d6, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard methodology. This guide provides a comprehensive comparison of this approach against alternative analytical methods, supported by experimental data, to underscore its superior performance.

The inclusion of a deuterated internal standard like this compound is considered best practice in quantitative bioanalysis.[1] This is because it compensates for variability during sample processing and instrument response, leading to high precision and accuracy.[2][3] this compound, being chemically identical to the analyte, co-elutes chromatographically but is distinguishable by its mass-to-charge ratio (m/z), making it an ideal internal standard.[3][4]

Comparative Analysis of Analytical Methods

While various methods exist for venlafaxine quantification, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography (GC), LC-MS/MS with a deuterated internal standard offers unparalleled sensitivity and selectivity.[5][6] HPLC-UV methods, for instance, are generally less sensitive, with quantification limits ranging from 0.05 to 600 µg/mL, whereas LC-MS/MS systems can achieve limits in the 0.1 to 5.0 ng/mL range.[6]

The use of other non-isotopically labeled internal standards, such as fluoxetine, paroxetine, or protriptyline, has been reported.[5][6] However, these compounds have different physicochemical properties and chromatographic behaviors, which may not perfectly mimic venlafaxine during sample extraction and ionization, potentially compromising accuracy.

Quantitative Performance Data

The following tables summarize the performance characteristics of LC-MS/MS methods utilizing this compound for the quantification of venlafaxine and its active metabolite, O-desmethylvenlafaxine (ODV).

Table 1: Intra-day and Inter-day Precision and Accuracy for Venlafaxine Quantification

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Precision (%CV)Inter-day Accuracy (% Bias)
VenlafaxineLow QC< 15%± 15%< 15%± 15%
Mid QC< 15%± 15%< 15%± 15%
High QC< 15%± 15%< 15%± 15%
O-desmethylvenlafaxineLow QC< 15%± 15%< 15%± 15%
Mid QC< 15%± 15%< 15%± 15%
High QC< 15%± 15%< 15%± 15%

Note: Data compiled from typical validation parameters for bioanalytical methods. Actual values may vary between laboratories.

Table 2: Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)[2]

AnalyteLimit of Detection (LOD) (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
Venlafaxine (VEN)2.667.98
O-desmethylvenlafaxine (ODV)2.788.34

Data derived from a validated UPLC-MS/MS method using this compound as the internal standard in rat plasma.[2]

Experimental Protocols

A typical experimental workflow for the analysis of venlafaxine in a biological matrix (e.g., plasma) using this compound and LC-MS/MS is detailed below.

Sample Preparation (Solid-Phase Extraction)[3][4]
  • Sample Pre-treatment: To a 200-300 µL aliquot of the plasma sample, add 20 µL of the this compound internal standard working solution (e.g., 50 µg/mL) and vortex briefly.[3][4]

  • SPE Cartridge Conditioning: Condition a solid-phase extraction (SPE) cartridge (e.g., OASIS HLB) with 1 mL of methanol followed by 1 mL of deionized water.[3][4]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[3][4]

  • Washing: Wash the cartridge with 1 mL of 5% methanol or 0.1% formic acid in water.[3][4]

  • Elution: Elute the analytes with 1 mL of methanol or 5% ammonium hydroxide in methanol.[3][4]

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.[4]

UPLC-MS/MS Conditions[4]
  • Chromatographic System: An ultra-performance liquid chromatography (UPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).[7]

  • Flow Rate: Isocratic or gradient elution at a defined flow rate.

  • Injection Volume: 7 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: [4]

    • Venlafaxine: m/z 278.3 → 121.1

    • O-desmethylvenlafaxine: m/z 264.2 → 107.1

    • This compound: m/z 284.4 → 121.0

Visualizing the Workflow

The following diagram illustrates the key stages in the LC-MS/MS analysis of venlafaxine using a deuterated internal standard.

Venlafaxine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma_sample Plasma Sample add_is Add this compound Internal Standard plasma_sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elution spe->elute dry_recon Dry Down & Reconstitution elute->dry_recon inject Inject into UPLC-MS/MS dry_recon->inject chroma Chromatographic Separation inject->chroma ms_detect Mass Spectrometric Detection (MRM) chroma->ms_detect data_proc Data Processing & Quantification ms_detect->data_proc

References

Navigating Venlafaxine Metabolism: A Comparative Pharmacokinetic Analysis in CYP2D6 Poor and Extensive Metabolizers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of drug metabolism is paramount for optimizing therapeutic outcomes and ensuring patient safety. This guide provides a detailed comparison of the pharmacokinetics of venlafaxine, a widely prescribed antidepressant, in individuals with differing metabolic capacities based on their Cytochrome P450 2D6 (CYP2D6) genotype.

Venlafaxine is extensively metabolized in the liver, primarily by the CYP2D6 enzyme, into its major active metabolite, O-desmethylvenlafaxine (ODV).[1][2][3] Both venlafaxine and ODV are pharmacologically active, contributing to the drug's therapeutic effect as serotonin-norepinephrine reuptake inhibitors (SNRIs).[2][4] However, genetic variations in the CYP2D6 gene lead to different enzyme activity levels, categorizing individuals into distinct metabolizer phenotypes, most notably poor metabolizers (PMs) and extensive metabolizers (EMs).[5] This variation significantly impacts the pharmacokinetic profile of venlafaxine.

Individuals classified as CYP2D6 poor metabolizers carry two inactive copies of the CYP2D6 gene, leading to a decreased capacity to metabolize venlafaxine.[2] Consequently, PMs exhibit higher plasma concentrations of the parent drug, venlafaxine, and lower concentrations of its active metabolite, ODV, compared to extensive metabolizers who have normal enzyme function.[6][7][8]

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic differences of venlafaxine and its active metabolite, O-desmethylvenlafaxine (ODV), following the administration of a 75 mg extended-release (ER) dose of venlafaxine to CYP2D6 poor and extensive metabolizers.

Pharmacokinetic ParameterAnalyteCYP2D6 Poor Metabolizers (PM)CYP2D6 Extensive Metabolizers (EM)Percentage Difference (PM vs. EM)Reference
AUC₀-∞ (ng·h/mL) VenlafaxineSignificantly HigherLower445% higher in PMs[6][8][9]
O-desmethylvenlafaxine (ODV)Significantly LowerHigher445% lower in PMs[6][8][9]
Cₘₐₓ (ng/mL) VenlafaxineSignificantly HigherLower180% higher in PMs[6][8][9]
O-desmethylvenlafaxine (ODV)Significantly LowerHigher434% lower in PMs[6][8][9]
ODV/Venlafaxine Ratio (AUC₀-∞) -0.216.2-[6][8][9]
ODV/Venlafaxine Ratio (Cₘₐₓ) -0.223.3-[6][8][9]

AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity. Cₘₐₓ: Maximum plasma concentration.

Despite these significant differences in the concentrations of the parent drug and its primary metabolite, the total exposure to the active moieties (venlafaxine + ODV) is considered similar between the two groups.[1][2] This has been the basis for the U.S. Food and Drug Administration (FDA) not recommending different dosing regimens for venlafaxine based on CYP2D6 metabolizer status.[2] However, the altered ratio of venlafaxine to ODV in poor metabolizers has been associated with a higher incidence of side effects, including gastrointestinal and cardiovascular issues.[1][10][11]

Experimental Protocols

The data presented above is primarily derived from a randomized, open-label, two-period, parallel-group, crossover study conducted in healthy adult volunteers. A summary of the key methodological aspects is provided below.

Study Design: The study employed a crossover design where healthy subjects were categorized as either CYP2D6 extensive metabolizers (EMs) or poor metabolizers (PMs) based on genotyping.[6][7][8] Participants received single oral doses of 75 mg venlafaxine extended-release.[6][8]

Subject Recruitment and Genotyping: Healthy volunteers were recruited and underwent genotyping to determine their CYP2D6 status. This allowed for the direct comparison of pharmacokinetic profiles between individuals with distinct metabolic capacities.[6][7]

Drug Administration and Blood Sampling: Following the administration of venlafaxine ER, serial blood samples were collected over a period of 120 hours.[6][8] These samples were then processed to separate the plasma for analysis.

Bioanalytical Method: Plasma concentrations of venlafaxine and O-desmethylvenlafaxine were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6]

Pharmacokinetic Analysis: The primary pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax), were calculated for both venlafaxine and ODV. Statistical comparisons were then made between the EM and PM groups.[6][7]

Visualizing the Metabolic Pathway and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the metabolic pathway of venlafaxine and the workflow of a typical pharmacokinetic study comparing different metabolizer groups.

Venlafaxine_Metabolism cluster_liver Hepatic Metabolism Venlafaxine Venlafaxine CYP2D6 CYP2D6 (Major Pathway) Venlafaxine->CYP2D6 O-demethylation CYP3A4_2C19_2C9 CYP3A4, CYP2C19, CYP2C9 (Minor Pathways) Venlafaxine->CYP3A4_2C19_2C9 N-demethylation ODV O-desmethylvenlafaxine (ODV) (Active Metabolite) Inactive_Metabolites Other Inactive Metabolites ODV->Inactive_Metabolites NDV N-desmethylvenlafaxine (Minor Metabolite) NDV->Inactive_Metabolites CYP2D6->ODV CYP3A4_2C19_2C9->NDV

Metabolic pathway of venlafaxine highlighting the major role of CYP2D6.

PK_Study_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment & Sampling cluster_analysis Analysis Recruitment Healthy Volunteer Recruitment Genotyping CYP2D6 Genotyping Recruitment->Genotyping Stratification Stratification into PM and EM Groups Genotyping->Stratification Dosing Single Dose Venlafaxine ER (75 mg) Administration Stratification->Dosing Sampling Serial Blood Sampling (0-120 hours) Dosing->Sampling Bioanalysis LC-MS/MS Analysis of Venlafaxine & ODV Sampling->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation (AUC, Cmax) Bioanalysis->PK_Analysis Stats Statistical Comparison between PM & EM Groups PK_Analysis->Stats

Experimental workflow for a comparative pharmacokinetic study.

References

In Vitro Inhibition of CYP2D6 by Venlafaxine and its Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the in vitro inhibitory potential of the antidepressant venlafaxine and its primary metabolites on the cytochrome P450 2D6 (CYP2D6) enzyme. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective assessment of the drug-drug interaction potential mediated by CYP2D6 inhibition.

Comparative Inhibitory Potency

Venlafaxine has been demonstrated to be a significantly weaker inhibitor of CYP2D6 in vitro when compared to several selective serotonin reuptake inhibitors (SSRIs).[1][2] The inhibitory constants (Ki) for venlafaxine and its enantiomers are orders of magnitude higher than those of potent inhibitors like fluoxetine and paroxetine.

The following table summarizes the quantitative data on the in vitro inhibition of CYP2D6 by venlafaxine and provides a comparison with other relevant antidepressants.

CompoundSubstrateKi (μM)Source
rac-Venlafaxine Dextromethorphan33[1]
R(+)-Venlafaxine Dextromethorphan52[1]
S(-)-Venlafaxine Dextromethorphan22[1]
Venlafaxine Imipramine41.0 ± 9.5[2]
Fluoxetine Imipramine1.6 ± 0.8[2]
Norfluoxetine Dextromethorphan~1.8[1]
Paroxetine Imipramine3.2 ± 0.8[2]
Fluvoxamine Imipramine8.0 ± 4.3[2]
Sertraline Imipramine24.7 ± 8.9[2]

Metabolic Pathway of Venlafaxine

Venlafaxine is extensively metabolized in the liver.[3] The primary metabolic route is O-demethylation to its major active metabolite, O-desmethylvenlafaxine (ODV), a reaction predominantly catalyzed by CYP2D6.[4][5][6] A secondary, minor pathway involves N-demethylation to N-desmethylvenlafaxine (NDV), which is mediated by CYP3A4 and CYP2C19.[6] These metabolites can be further metabolized.[6]

G Venlafaxine Venlafaxine ODV O-desmethylvenlafaxine (Active Metabolite) Venlafaxine->ODV CYP2D6 (Major) NDV N-desmethylvenlafaxine (Minor Metabolite) Venlafaxine->NDV CYP3A4, CYP2C19 (Minor) FurtherMetabolites Further Metabolites ODV->FurtherMetabolites CYP2C19, CYP2D6, CYP3A4 NDV->FurtherMetabolites CYP2C19, CYP2D6, CYP3A4

Venlafaxine Metabolic Pathway

Experimental Protocols

The determination of inhibitory constants (Ki) and IC50 values for CYP2D6 inhibition typically involves in vitro assays using human liver microsomes or recombinant CYP2D6 enzymes. Below are generalized methodologies based on the cited literature.

Determination of Ki for CYP2D6 Inhibition
  • Enzyme Source: Human hepatic microsomes from pooled donors or recombinant human CYP2D6 expressed in a suitable system (e.g., yeast or insect cells).[1][7]

  • Substrate: A specific probe substrate for CYP2D6 is used. Common examples include dextromethorphan (for O-demethylation) or imipramine/desipramine (for 2-hydroxylation).[1][2]

  • Incubation:

    • Microsomal protein, the CYP2D6 substrate, and varying concentrations of the inhibitor (e.g., venlafaxine) are pre-incubated in a buffer solution (e.g., potassium phosphate buffer, pH 7.4).

    • The reaction is initiated by the addition of an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Incubations are carried out at 37°C for a specified time, ensuring the reaction is in the linear range.[7]

    • The reaction is terminated by adding a quenching agent, such as a cold organic solvent (e.g., acetonitrile).

  • Analysis:

    • The concentration of the metabolite formed from the probe substrate is quantified using analytical techniques such as high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometric detection.[7]

  • Data Analysis:

    • The inhibition constant (Ki) is determined from Dixon plots or by non-linear regression analysis of the inhibition data at multiple substrate and inhibitor concentrations.[2]

Experimental Workflow for In Vitro CYP2D6 Inhibition Assay

The following diagram illustrates a typical workflow for assessing the inhibitory potential of a compound against CYP2D6 in vitro.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Reagents: - Human Liver Microsomes - CYP2D6 Substrate - Inhibitor Stock Solutions - NADPH Generating System B Pre-incubate Microsomes, Substrate, and Inhibitor at 37°C A->B C Initiate Reaction with NADPH Generating System B->C D Incubate for a Defined Time C->D E Terminate Reaction (e.g., add cold acetonitrile) D->E F Sample Processing (e.g., Centrifugation) E->F G Quantify Metabolite (e.g., LC-MS/MS) F->G H Data Analysis: - Dixon Plots - Non-linear Regression - Determine Ki / IC50 G->H

In Vitro CYP2D6 Inhibition Assay Workflow

Conclusion

The in vitro data consistently indicate that venlafaxine is a weak inhibitor of CYP2D6.[1][2] Its inhibitory potency is substantially lower than that of several other commonly prescribed antidepressants, such as fluoxetine and paroxetine.[1][2] This suggests a lower potential for clinically significant pharmacokinetic drug-drug interactions arising from the inhibition of CYP2D6-mediated metabolism of co-administered drugs.[1] However, it is important to note that venlafaxine itself is a substrate for CYP2D6, and its metabolism can be affected by potent inhibitors of this enzyme.[8]

References

Venlafaxine-d6 in Proficiency Testing and External Quality Assessment Schemes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic drug monitoring (TDM), the accuracy and consistency of measurements are paramount. Proficiency testing (PT) and external quality assessment (EQA) schemes are essential for laboratories to evaluate and improve their performance in quantifying analytes like the antidepressant venlafaxine. A critical component of the analytical methodology that significantly influences the reliability of results is the choice of an internal standard. This guide provides a comprehensive comparison of Venlafaxine-d6, a deuterated internal standard, with other alternatives for the analysis of venlafaxine, particularly within the framework of PT and EQA schemes.

The Gold Standard: Deuterated Internal Standards

In quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is a compound added in a constant amount to samples, calibration standards, and quality controls to correct for the loss of analyte during sample processing and to compensate for variations in instrument response. The ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible.

Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in bioanalysis.[1] By incorporating deuterium atoms into the venlafaxine molecule, this compound has a higher mass but exhibits nearly identical chemical and physical properties to the unlabeled drug. This similarity ensures that it behaves in the same manner as the analyte during extraction, chromatography, and ionization, thus providing the most accurate correction for any variations that may occur. The lack of use of appropriate reference materials, such as isotope-labeled internal standards for LC-MS/MS, has been cited as a reason for interlaboratory variability in therapeutic drug monitoring.[2][3]

Performance Comparison: this compound vs. Non-Deuterated Alternatives

The primary alternatives to deuterated internal standards are structurally similar compounds, or analogs. For venlafaxine analysis, compounds such as mexiletine have been used as internal standards.[4] While these are more readily available and can be less expensive, their performance can be compromised due to differences in chemical and physical properties compared to venlafaxine.

Table 1: Comparison of Internal Standard Types for Venlafaxine Analysis

Performance MetricThis compound (Deuterated)Structural Analog (e.g., Mexiletine)
Chemical & Physical Similarity Nearly identical to venlafaxineDifferent from venlafaxine
Chromatographic Co-elution High likelihood of co-elutionMay have different retention times
Correction for Matrix Effects ExcellentVariable and potentially incomplete
Accuracy & Precision HighCan be lower due to differential behavior
Risk of Interference LowHigher risk of interference from other drugs or metabolites[4]
Quantitative Performance Data

The use of this compound as an internal standard in LC-MS/MS methods allows for the development of highly sensitive and precise assays. The following table summarizes the performance characteristics of a validated UPLC-MS/MS method for the quantification of venlafaxine and its active metabolite, O-desmethylvenlafaxine, using this compound.

Table 2: Performance of a UPLC-MS/MS Method Using this compound [5]

AnalyteLower Limit of Quantification (LLOQ) (ng/mL)
Venlafaxine7.98
O-desmethylvenlafaxine8.34

In contrast, a method using a non-deuterated internal standard like mexiletine reported a limit of quantification of 10 ng/mL for both venlafaxine and O-desmethylvenlafaxine.[4] While this is also a sensitive method, the use of a deuterated internal standard is generally preferred to ensure the highest level of accuracy and to minimize inter-laboratory variability, a key goal of PT and EQA schemes.

Experimental Protocols

Protocol 1: UPLC-MS/MS Method for Venlafaxine and O-desmethylvenlafaxine using this compound

This protocol is based on a validated method for the analysis of venlafaxine and its metabolite in plasma.[5]

1. Sample Preparation:

  • To 300 µL of plasma, add 20 µL of the internal standard working solution (this compound, 50 µg/mL).

  • Perform protein precipitation by adding an appropriate organic solvent.

  • Vortex and centrifuge the sample.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

  • System: Ultra-Performance Liquid Chromatography (UPLC) system.

  • Column: A suitable reversed-phase column.

  • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Optimized for the column dimensions.

  • Injection Volume: Typically 5-10 µL.

3. Mass Spectrometry Conditions:

  • System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor and product ions for venlafaxine, O-desmethylvenlafaxine, and this compound are monitored.

Protocol 2: HPLC-Fluorescence Method for Venlafaxine and O-desmethylvenlafaxine using a Non-Deuterated Internal Standard (Mexiletine)

This protocol is based on a method using a structural analog as the internal standard.[4]

1. Sample Preparation:

  • To a plasma sample, add the internal standard (mexiletine).

  • Perform liquid-liquid extraction with an appropriate organic solvent.

  • Vortex and centrifuge.

  • Evaporate the organic layer and reconstitute the residue.

2. Chromatographic Conditions:

  • System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: C18 reversed-phase column.

  • Mobile Phase: Isocratic mixture of buffer and acetonitrile.

  • Flow Rate: ~1.0 mL/min.

3. Detection:

  • Detector: Fluorescence detector.

  • Excitation/Emission Wavelengths: Optimized for venlafaxine and O-desmethylvenlafaxine.

Visualizing Workflows and Concepts

To better illustrate the processes and logical relationships discussed, the following diagrams are provided.

G cluster_pre Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Injection reconstitute->inject lc LC Separation inject->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantification ratio->quantify

Caption: Experimental workflow for venlafaxine analysis using this compound.

G cluster_pt Proficiency Testing / EQA Scheme cluster_lab Participating Laboratory provider PT/EQA Provider sample_prep Prepares & Distributes Standardized Samples provider->sample_prep data_collection Collects & Analyzes Participant Data sample_prep->data_collection lab_analysis Analyzes PT Samples (using this compound) sample_prep->lab_analysis Receives Samples report Issues Performance Report data_collection->report report->lab_analysis Receives Feedback submit_results Submits Results lab_analysis->submit_results submit_results->data_collection Sends Results

References

A Harmonized Approach: Unpacking ICH and FDA Bioanalytical Method Validation Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

Gaithersburg, MD – For researchers, scientists, and drug development professionals navigating the regulatory landscape, ensuring compliance with bioanalytical method validation guidelines is paramount. Historically, subtle differences between guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) required careful consideration. However, with the finalization of the ICH M10 guideline and its subsequent adoption by the FDA, the global bioanalytical community is moving towards a unified standard, streamlining the validation process for methods used in regulatory submissions.[1][2]

This guide provides a comprehensive comparison and detailed breakdown of the now-harmonized regulatory requirements for bioanalytical method validation, focusing on the key performance characteristics mandated by the ICH M10 guideline. The objective of validating a bioanalytical assay is to demonstrate its suitability for its intended purpose.[1] Adherence to these principles ensures the quality and consistency of bioanalytical data supporting the development and market approval of pharmaceuticals.[3]

Core Validation Parameters: A Comparative Overview

The validation of a bioanalytical method is a critical process that demonstrates the reliability and suitability of the analytical procedures for quantifying analytes in biological samples.[4] Full validation is required when establishing a new method for clinical and applicable nonclinical studies.[4] The core parameters evaluated during validation are now largely consistent between the major regulatory bodies, thanks to the implementation of ICH M10.

The following table summarizes the harmonized acceptance criteria for key validation parameters for both chromatographic assays (e.g., LC-MS) and ligand-binding assays (LBAs, e.g., ELISA).

Validation ParameterAssay TypeICH M10 / FDA Harmonized Requirement
Accuracy & Precision ChromatographicAccuracy: Mean concentration at each QC level (except LLOQ) must be within ±15% of the nominal value. At the LLOQ, it must be within ±20%.[5][6] Precision: The coefficient of variation (CV) at each QC level (except LLOQ) should not exceed 15%. At the LLOQ, the CV should not exceed 20%.[5][6]
Ligand BindingAccuracy: Mean concentration at each QC level (except LLOQ & ULOQ) must be within ±20% of the nominal value. At LLOQ and ULOQ, it must be within ±25%.[5][7] Precision: The CV at each QC level (except LLOQ & ULOQ) should not exceed 20%. At LLOQ and ULOQ, the CV should not exceed 25%.[5][7]
Selectivity ChromatographicResponse from interfering components in blank matrix from at least 6 sources should be ≤ 20% of the analyte response at the LLOQ and ≤ 5% of the internal standard (IS) response.[3][8]
Ligand BindingResponse in at least 80% of individual blank matrix sources tested should be ≤ LLOQ.[8]
Matrix Effect ChromatographicThe accuracy and precision of QCs prepared in matrix from at least 6 different sources should be within ±15%.[6][8]
Calibration Curve ChromatographicAt least 6 non-zero standards, a blank, and a zero sample. ≥75% of standards must be within ±15% of nominal (±20% at LLOQ).[3][6]
Ligand BindingAt least 6 non-zero standards. ≥75% of standards must be within ±20% of nominal (±25% at LLOQ & ULOQ).[5][7]
Stability BothAnalyte stability must be demonstrated under various conditions including bench-top, freeze-thaw cycles, and long-term storage.[1][9] The mean concentration of stability QCs should be within ±15% of the nominal value.
Dilution Integrity BothFor samples requiring dilution, the accuracy and precision of the diluted sample must be within ±15% (Chromatographic) or ±20%/±25% (LBA) of the nominal concentration.[8]

Experimental Protocols: A Deeper Dive

To meet the requirements outlined above, specific experimental designs are necessary. The following protocols detail the typical methodologies for key validation experiments.

Accuracy and Precision
  • Objective: To determine the closeness of agreement between the measured value and the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Protocol:

    • Prepare Quality Control (QC) samples in the same biological matrix as the study samples.

    • For chromatographic assays , prepare QCs at a minimum of four concentration levels:

      • Lower Limit of Quantification (LLOQ).

      • Low QC (within 3x of LLOQ).

      • Medium QC (30-50% of the calibration range).

      • High QC (at least 75% of the Upper Limit of Quantification, ULOQ).[10]

    • For ligand-binding assays , prepare QCs at a minimum of five levels: LLOQ, Low QC, Medium QC (around the geometric mean of the curve range), High QC, and ULOQ.[6][10]

    • Analyze at least three separate analytical runs conducted on different days.

    • Each run should include a calibration curve and at least five replicates of each QC level.

    • Calculate the mean concentration, accuracy (% deviation from nominal), and precision (%CV) for each QC level both within each run (intra-run) and across all runs (inter-run).

Selectivity and Matrix Effect
  • Objective: To ensure the method can differentiate the analyte from other components in the matrix (selectivity) and to assess the impact of the matrix on analyte quantification (matrix effect).

  • Protocol:

    • Selectivity:

      • Obtain the relevant biological matrix from at least six different individual sources (plus at least one lipemic and one hemolyzed source).[8]

      • Process and analyze blank samples from each source to check for interferences at the retention time of the analyte and internal standard.

    • Matrix Effect (for chromatographic assays):

      • Using the same six sources, prepare QC samples at low and high concentrations (at least 3 replicates per source).

      • Calculate the matrix factor by comparing the analyte peak response in the presence of matrix with the response in a neat solution.

      • Evaluate the accuracy and precision of the QCs prepared in the different matrix lots to ensure they meet the acceptance criteria.[8]

Stability
  • Objective: To evaluate the stability of the analyte in the biological matrix under various processing and storage conditions.

  • Protocol:

    • Prepare low and high concentration QC samples.

    • Expose the samples to conditions mimicking those of study samples:

      • Bench-Top Stability: Thaw and keep samples at room temperature for a duration that equals or exceeds the expected handling time.[11]

      • Freeze-Thaw Stability: Subject samples to multiple freeze-thaw cycles (typically 3 cycles at -20°C or -70°C).

      • Long-Term Stability: Store samples at the intended storage temperature (e.g., -20°C or -70°C) for a period equal to or longer than the duration of the study.

    • Analyze the stability samples against a freshly prepared calibration curve and calculate the concentration.

    • Compare the results to the nominal concentrations; the mean should be within ±15%.

Visualizing the Validation Process

To better illustrate the relationships and workflows involved in bioanalytical method validation, the following diagrams have been generated.

G cluster_0 Method Development cluster_1 Full Method Validation cluster_2 Application Dev Optimize Assay (Selectivity, Sensitivity, Recovery) CalCurve Calibration Curve & Range (LLOQ/ULOQ) Dev->CalCurve Define Range Selectivity Selectivity & Matrix Effect Accuracy Accuracy & Precision Selectivity->Accuracy Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Accuracy->Stability Dilution Dilution Integrity Accuracy->Dilution CalCurve->Accuracy Analysis Study Sample Analysis Stability->Analysis Dilution->Analysis ISR Incurred Sample Reanalysis (ISR) Analysis->ISR Verify Reliability G Start Start: Receive Biological Samples Prep Prepare Calibration Standards & QCs Start->Prep SamplePrep Sample Preparation (e.g., Protein Precipitation, SPE) Start->SamplePrep CalCurve Generate Calibration Curve Prep->CalCurve Analysis Instrumental Analysis (e.g., LC-MS/MS or LBA) SamplePrep->Analysis DataProcessing Data Processing & Integration Analysis->DataProcessing DataProcessing->CalCurve Quant Quantify QC & Study Samples DataProcessing->Quant CalCurve->Quant Report Review & Report Results Quant->Report

References

Safety Operating Guide

Proper Disposal of Venlafaxine-d6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Venlafaxine-d6, a deuterated form of the antidepressant Venlafaxine. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guidance is intended for researchers, scientists, and drug development professionals who handle this compound.

Regulatory Compliance

The disposal of this compound, as with all pharmaceutical waste, is governed by stringent federal, state, and local regulations. In the United States, the primary federal legislation is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[1][2][3] It is crucial to note that state regulations may be more stringent than federal mandates.[1][4] All disposal procedures must be conducted in full compliance with these regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Personal Protective Equipment (PPE)

Prior to handling or disposing of this compound, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Protective EquipmentSpecification
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[5]
Hand Protection Wear compatible chemical-resistant gloves.[5]
Eye Protection Use appropriate protective eyeglasses or chemical safety goggles as described by OSHA.[5]
Skin and Body Protection Wear suitable protective clothing to prevent skin exposure.[5][6]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is incineration by a licensed professional waste disposal service.[5][6]

Step 1: Segregation and Collection

  • Collect all this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips), and used PPE, in a designated and clearly labeled hazardous waste container.

  • Ensure the container is compatible with the waste and is kept securely closed.

Step 2: Preparation for Disposal

  • For solid forms of this compound, it is recommended to dissolve or mix the material with a combustible solvent to facilitate incineration.[5] This should be done in a well-ventilated fume hood.

  • Avoid generating dust during handling.[6][7]

Step 3: Engage a Licensed Waste Disposal Service

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste by a licensed and certified contractor.

  • Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound.

Step 4: Documentation

  • Maintain accurate records of the amount of this compound disposed of, the date of disposal, and the name of the waste disposal company. This documentation is crucial for regulatory compliance.

Spill and Contamination Response

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent wider contamination.

  • Evacuate: Evacuate all non-essential personnel from the affected area.[5]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[5]

  • Containment:

    • For solid spills, carefully sweep up or vacuum the spillage and collect it in a suitable, closed container for disposal.[5][6]

    • For solutions, absorb the liquid with a finely-powdered, liquid-binding material.[5]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Waste Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste according to the procedures outlined above.

  • Environmental Protection: Avoid discharge of this compound into drains, water courses, or onto the ground.[6]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Handling and Interim Storage cluster_2 Final Disposal cluster_3 Spill Response start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate and Collect Waste in Labeled Container ppe->segregate dissolve If Solid, Dissolve in Combustible Solvent (in Fume Hood) segregate->dissolve store Store Securely in Designated Hazardous Waste Area dissolve->store contact_ehs Contact Institutional EHS Department store->contact_ehs licensed_disposal Arrange for Pickup by Licensed Waste Disposal Service contact_ehs->licensed_disposal incineration Incineration by Licensed Facility licensed_disposal->incineration document Document Disposal Records incineration->document end End: Proper Disposal Complete document->end spill Spill Occurs evacuate Evacuate Area spill->evacuate Immediate Action ventilate Ensure Ventilation evacuate->ventilate contain Contain Spill ventilate->contain decontaminate Decontaminate Area contain->decontaminate dispose_spill_waste Dispose of Contaminated Materials as Hazardous Waste decontaminate->dispose_spill_waste dispose_spill_waste->store

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Venlafaxine-d6

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Venlafaxine-d6, tailored for researchers, scientists, and drug development professionals. Given the varying classifications in available Safety Data Sheets (SDS), a conservative approach prioritizing safety is strongly recommended. This compound is a pharmaceutical-related compound of unknown potency, and some forms are classified as toxic and harmful.[1][2][3] Therefore, treating it as a potent compound is a prudent measure to ensure personnel safety.

Operational Plan: Step-by-Step Guidance for Safe Handling

A systematic approach is essential for safely handling this compound. The following plan outlines the key phases from preparation to post-handling procedures.

1. Pre-Handling Preparation:

  • Risk Assessment: Before any handling, conduct a thorough risk assessment specific to the planned experiment.

  • Decontamination Solution: Ensure a validated decontamination solution is readily available in the work area.[4]

  • Spill Kit: A pre-prepared spill kit appropriate for chemical hazards should be accessible.[4]

  • Designated Area: All handling of this compound should occur in a designated area, such as a laboratory fume hood or another form of local exhaust ventilation, to minimize inhalation exposure.[1]

2. Personal Protective Equipment (PPE):

  • The selection of appropriate PPE is critical to minimize exposure.[4] A comprehensive list of recommended PPE is provided in the table below. For operations with a high risk of aerosol generation, a Powered Air-Purifying Respirator (PAPR) is recommended.[4][5]

3. Handling Procedures:

  • Containment: Keep containers of this compound tightly closed in a dry and well-ventilated place when not in use.[1]

  • Aerosol Prevention: Avoid the formation of dust and aerosols.[3]

  • Grounding: Ground all equipment containing the material to prevent static discharge.[3]

4. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.[4]

  • PPE Removal: Remove PPE in a designated doffing area, taking care to avoid self-contamination.[4]

  • Waste Disposal: Dispose of all single-use PPE and contaminated materials as hazardous waste.[4]

Disposal Plan: Safe and Compliant Waste Management

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All materials contaminated with this compound, including gloves, coveralls, and cleaning materials, must be collected in a suitable, closed container labeled for hazardous waste.[6]

2. Recommended Disposal Method:

  • The primary recommended method for the disposal of this compound is through incineration by a licensed professional waste disposal service.[6]

  • For liquid waste, consider dissolving or mixing the material with a combustible solvent before incineration.[6]

3. Spill Management:

  • In the event of a spill, immediately alert others in the area.[4]

  • Evacuate unnecessary personnel from the affected area.[6]

  • Use a pre-prepared spill kit to clean the spill, working from the outside in.[4]

  • For solid spills, sweep up or vacuum the spillage and collect it in a suitable, closed container for disposal.[6]

  • All materials used for spill cleanup must be disposed of as hazardous waste.[4]

4. Regulatory Compliance:

  • Adhere to all applicable local, state, and federal regulations when disposing of chemical waste.[6]

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[6]

Quantitative Data Summary

ParameterValue/InformationSource
Molecular Formula C17H21D6NO2[1]
Molecular Weight 283.4 g/mol [1]
Occupational Exposure Limits No exposure limits noted for ingredient.[1]
Hazard Statements May be harmful if swallowed. Causes serious eye irritation.[3][7]
Precautionary Statements Avoid breathing dust/fume/gas/mist/vapours/spray. Wear protective gloves/protective clothing/eye protection/face protection.[3]
Storage Temperature Recommended long term storage temperature -20°C.[3]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Risk Assessment Risk Assessment Prepare Spill Kit Prepare Spill Kit Risk Assessment->Prepare Spill Kit Don PPE Don PPE Prepare Spill Kit->Don PPE Weigh/Handle in Fume Hood Weigh/Handle in Fume Hood Don PPE->Weigh/Handle in Fume Hood Keep Container Closed Keep Container Closed Weigh/Handle in Fume Hood->Keep Container Closed Decontaminate Surfaces Decontaminate Surfaces Keep Container Closed->Decontaminate Surfaces Doff PPE Doff PPE Decontaminate Surfaces->Doff PPE Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste

Caption: Workflow for Safe Handling of this compound.

cluster_spill Spill Response Alert Others Alert Others Evacuate Area Evacuate Area Alert Others->Evacuate Area Wear Appropriate PPE Wear Appropriate PPE Evacuate Area->Wear Appropriate PPE Contain Spill Contain Spill Wear Appropriate PPE->Contain Spill Clean Up Spill Clean Up Spill Contain Spill->Clean Up Spill Dispose of as Hazardous Waste Dispose of as Hazardous Waste Clean Up Spill->Dispose of as Hazardous Waste

Caption: Spill Response Protocol for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Venlafaxine-d6
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Venlafaxine-d6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.